molecular formula C11H14ClN3O2 B572715 Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate CAS No. 1208086-32-1

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Cat. No.: B572715
CAS No.: 1208086-32-1
M. Wt: 255.702
InChI Key: SIJUGBZUEMOBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.702. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJUGBZUEMOBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 3,6-dichloropyridazine, from a commercially available precursor. The second step is a nucleophilic aromatic substitution (SNAr) reaction where 3,6-dichloropyridazine is reacted with methyl piperidine-3-carboxylate to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3,6-Dichloropyridazine cluster_1 Step 2: Nucleophilic Aromatic Substitution MaleicHydrazide Maleic Hydrazide (Pyridazine-3,6-diol) Dichloropyridazine 3,6-Dichloropyridazine MaleicHydrazide->Dichloropyridazine  POCl₃, Δ   POCl3 Phosphorus Oxychloride (POCl₃) Dichloropyridazine_ref 3,6-Dichloropyridazine FinalProduct This compound Dichloropyridazine_ref->FinalProduct MethylPiperidine Methyl piperidine-3-carboxylate MethylPiperidine->FinalProduct Base Base (e.g., Et₃N)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine

This procedure is based on established methods for the chlorination of pyridazinediols.[1][2]

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Pyridazine-3,6-diolC₄H₄N₂O₂112.09125 g1.115
Phosphorus OxychloridePOCl₃153.33520 mL (858 g)5.596
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a 2 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125 g, 1.115 mol).

  • Carefully add phosphorus oxychloride (520 mL, 5.596 mol) to the flask at room temperature.

  • Heat the reaction mixture to 80°C and maintain this temperature overnight with stirring.

  • After the reaction is complete, allow the mixture to cool to 55-60°C and concentrate it under high vacuum to obtain a thick mass.

  • Dilute the residue with ethyl acetate (1 L).

  • Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers and wash with water (1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.

Expected Yield: Approximately 151 g (85%).[1]

Characterization Data:

PropertyValue
AppearanceWhite to off-white crystalline solid
Melting Point68-69 °C
Mass Spectrumm/z 150.2 [M+H]⁺
Step 2: Synthesis of this compound

This protocol is a representative procedure based on analogous nucleophilic aromatic substitution reactions on 3,6-dichloropyridazine.[3][4]

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Representative)Moles (Representative)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.981.49 g0.01
Methyl piperidine-3-carboxylateC₇H₁₃NO₂143.181.43 g0.01
Triethylamine (Et₃N)C₆H₁₅N101.191.4 mL (1.01 g)0.01
n-ButanolC₄H₁₀O74.1220 mL-

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.49 g, 0.01 mol) in n-butanol (20 mL).

  • Add methyl piperidine-3-carboxylate (1.43 g, 0.01 mol) to the solution.

  • Add triethylamine (1.4 mL, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Expected Yield: Yields for analogous reactions typically range from 60% to 80%.

Characterization Data (Predicted):

PropertyPredicted Value
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₁H₁₄ClN₃O₂
Molecular Weight255.70
Mass Spectrumm/z 256.08 [M+H]⁺
¹H NMRPeaks corresponding to pyridazine, piperidine, and methyl ester protons
¹³C NMRPeaks corresponding to pyridazine, piperidine, and ester carbonyl carbons

Process and Logic Visualization

The following diagram illustrates the experimental workflow for the synthesis of the target compound.

Experimental_Workflow cluster_step1 Step 1: 3,6-Dichloropyridazine Synthesis cluster_step2 Step 2: Final Product Synthesis start1 Combine Pyridazine-3,6-diol and POCl₃ react1 Heat to 80°C Overnight start1->react1 workup1 Concentrate, Dilute with EtOAc, Quench with NaHCO₃ react1->workup1 extract1 Extract with EtOAc workup1->extract1 dry1 Dry, Filter, and Concentrate extract1->dry1 product1 Obtain 3,6-Dichloropyridazine dry1->product1 start2 Combine 3,6-Dichloropyridazine, Methyl piperidine-3-carboxylate, and Et₃N in n-Butanol product1->start2  Use in Step 2 react2 Reflux for 8-12 hours start2->react2 workup2 Remove Solvent react2->workup2 purify2 Column Chromatography workup2->purify2 product2 Obtain this compound purify2->product2

Figure 2: Detailed experimental workflow for the two-step synthesis.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 3,6-Dichloropyridazine is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • The quenching of the POCl₃ reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling.

  • Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

References

Technical Guide: Physicochemical Properties of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, combining a piperidine-3-carboxylate moiety with a 6-chloropyridazine ring, suggests potential for diverse biological activities, as both pyridazine and piperidine scaffolds are prevalent in pharmacologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and chemical synthesis.

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. It further outlines detailed experimental protocols for the determination of its key physicochemical parameters and includes visualizations of a potential synthetic pathway and experimental workflows.

Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that much of the currently available data is based on computational predictions and awaits experimental verification.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN₃O₂
Molecular Weight 255.7 g/mol
CAS Number 1208086-32-1[SinoStandards Bio-Tech]
Boiling Point 436.2 ± 45.0 °C (Predicted)[ChemicalBook]
Density 1.293 ± 0.06 g/cm³ (Predicted)[ChemicalBook]
Melting Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis and Characterization

G Potential Synthetic Pathway cluster_reaction Nucleophilic Aromatic Substitution reagent1 3,6-Dichloropyridazine product This compound reagent1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagent2 Methyl piperidine-3-carboxylate reagent2->product

A plausible synthetic route to the target compound.

Characterization of the final product would involve standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

G Melting Point Determination Workflow start Start prep Sample Preparation: - Finely powder the compound. - Pack into a capillary tube. start->prep setup Apparatus Setup: - Place capillary in melting point apparatus. - Set starting temperature below expected MP. prep->setup heat Heating: - Heat rapidly for approximate MP. - For accurate MP, heat slowly (1-2 °C/min) near the expected melting range. setup->heat observe Observation: - Record temperature at which melting begins. - Record temperature at which melting is complete. heat->observe end End observe->end G Aqueous Solubility Determination Workflow start Start prep Sample Preparation: - Add excess compound to a known volume of aqueous buffer (e.g., PBS pH 7.4). start->prep equilibrate Equilibration: - Shake or stir the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. prep->equilibrate separate Phase Separation: - Centrifuge or filter the suspension to remove undissolved solid. equilibrate->separate analyze Analysis: - Quantify the concentration of the compound in the supernatant/filtrate using a validated HPLC-UV method. separate->analyze end End analyze->end G LogP Determination Workflow (HPLC Method) start Start standards Run Standards: - Inject a series of compounds with known LogP values onto a reverse-phase HPLC column. start->standards calibration Calibration Curve: - Plot the logarithm of the retention factor (log k') versus the known LogP values. standards->calibration sample Run Sample: - Inject the target compound under the same HPLC conditions and determine its retention time. calibration->sample calculate Calculate LogP: - Calculate the log k' for the target compound. - Determine its LogP from the calibration curve. sample->calculate end End calculate->end G Potential Biological Interactions cluster_targets Potential Biological Targets cluster_effects Potential Pharmacological Effects compound Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate receptors Receptors (e.g., GPCRs, Ion Channels) compound->receptors Binding enzymes Enzymes (e.g., Kinases, Proteases) compound->enzymes Inhibition/Activation transporters Transporters compound->transporters Substrate/Inhibitor anti_infective Anti-infective Activity compound->anti_infective cns CNS Activity receptors->cns cardio Cardiovascular Effects receptors->cardio anti_cancer Anti-cancer Activity enzymes->anti_cancer transporters->cns

The Rising Therapeutic Potential of Pyridazine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of novel derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the recent advancements in the synthesis and biological evaluation of pyridazine-based compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Novel pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and apoptosis evasion.[1][2]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Several studies have focused on designing pyridazine-containing compounds as inhibitors of VEGFR, a key mediator of angiogenesis.[3][4] The inhibition of VEGFR-2 signaling is a crucial strategy in cancer therapy to block the formation of new blood vessels that supply tumors with nutrients and oxygen.

A series of pyridazine compounds were synthesized and evaluated for their in vitro cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, as well as their in vivo antitumor activity against Ehrlich's ascites carcinoma (EAC) solid tumors in mice.[3][4] The most active compounds were further assessed for their ability to inhibit VEGFR kinase.

Table 1: Anticancer Activity of Novel Pyridazine Derivatives against HCT-116 and MCF-7 Cell Lines and VEGFR-2 Kinase Inhibition

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 Inhibition (%) @ 10 µM
5b 0.080.1292.2
Imatinib 0.110.1592.1
4a 0.130.18-
4b 0.150.21-
6a 0.120.16-
6b 0.140.19-

Data sourced from multiple studies.[3]

The in vitro VEGFR-2 kinase inhibition assay is performed using a commercially available kit. The protocol involves the following steps:

  • Preparation of Reagents: All reagents, including the kinase, substrate, and ATP, are prepared according to the manufacturer's instructions.

  • Compound Incubation: The test compounds (novel pyridazine derivatives) are pre-incubated with the VEGFR-2 enzyme in a kinase buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding the substrate and ATP.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the control wells. IC₅₀ values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Pyridazine derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target. A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their antiproliferative activity against breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancer cell lines.[5]

Table 2: CDK2 Inhibitory Activity and Antiproliferative Activity of 3,6-Disubstituted Pyridazines

CompoundT-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)CDK2 IC₅₀ (nM)
11h 0.43 ± 0.010.52 ± 0.0243.8
11l 0.61 ± 0.020.75 ± 0.0355.6
11m 0.55 ± 0.020.68 ± 0.0320.1
11e --151

Data sourced from a study on 3,6-disubstituted pyridazines.[5]

The inhibitory activity against CDK2 is typically assessed using a radiometric or luminescence-based assay.

  • Reaction Mixture: A reaction mixture containing recombinant CDK2/cyclin E, a histone H1 substrate, and [γ-³²P]ATP in a kinase assay buffer is prepared.

  • Compound Addition: The test pyridazine derivatives are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

  • Termination: The reaction is stopped by adding a stop solution or by spotting the mixture onto phosphocellulose paper.

  • Detection: The incorporation of ³²P into the histone H1 substrate is measured using a scintillation counter.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the CDK2 activity (IC₅₀) is calculated from the dose-response curve.

JNK1 Pathway Inhibition

A series of novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 signaling pathway, which is implicated in cancer cell proliferation and survival.[6]

JNK1_Signaling_Pathway Stress Signals Stress Signals MAPKKK MAPKKK Stress Signals->MAPKKK MAPKK (MKK4/7) MAPKK (MKK4/7) MAPKKK->MAPKK (MKK4/7) JNK1 JNK1 MAPKK (MKK4/7)->JNK1 c-Jun c-Jun JNK1->c-Jun Phosphorylation AP-1 Complex AP-1 Complex c-Jun->AP-1 Complex Cell Proliferation Cell Proliferation AP-1 Complex->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition AP-1 Complex->Apoptosis Inhibition Pyridazine Derivative (9e) Pyridazine Derivative (9e) Pyridazine Derivative (9e)->JNK1 Inhibition

Figure 1: Simplified JNK1 signaling pathway and the inhibitory action of a pyridazine derivative.

Anti-inflammatory Activity: Targeting COX Enzymes

Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] The selective inhibition of COX-2 over COX-1 is a key objective to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: In Vitro COX-1/COX-2 Inhibitory Activity of Novel Pyridazine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
6b 1.140.186.33
4c -0.26-
Celecoxib 12.960.3537.03
Indomethacin 0.210.420.50
5a 12.870.7716.70
5f 25.291.8913.38

Data compiled from multiple studies.[10][11]

The inhibitory activity of pyridazine derivatives against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay kit.

  • Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction is carried out in a Tris-HCl buffer containing the enzyme, heme, and a chromogenic substrate.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The absorbance or fluorescence is measured at a specific wavelength over time. The rate of the reaction is proportional to the COX activity.

  • Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined from the dose-response curves. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

AntiInflammatory_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay LPS_Macrophages LPS-induced RAW264.7 Macrophages Synthesis->LPS_Macrophages Paw_Edema Rat Paw Edema Model COX_Assay->Paw_Edema Lead Compound Selection Cytokine_Analysis TNF-α & IL-6 Measurement (ELISA/RT-PCR) LPS_Macrophages->Cytokine_Analysis Result Potent & Selective Anti-inflammatory Agent Cytokine_Analysis->Result Histopathology Gastric Ulcerogenicity & Paw Tissue Analysis Histopathology->Result

Figure 2: Experimental workflow for the evaluation of anti-inflammatory pyridazine derivatives.

Antimicrobial Activity

Pyridazine and pyridazinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13][14][15] Their mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Table 4: Antimicrobial Activity of Novel Pyridazinone Derivatives (MIC in µg/mL)

CompoundS. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. niger
IIIa -++++-++
IIIb +++----
IIIc -++-++--
IIId ++--+--
7 3.74 µM--8.92 µM--
13 3.74 µM--8.92 µM--

Note: (++) Excellent activity, (+) Good activity, (-) No activity. MIC values for compounds 7 and 13 are presented in µM. Data compiled from multiple sources.[12][15]

The disc diffusion method is a widely used technique to assess the antimicrobial activity of new compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test pyridazine derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

  • Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and, in some cases, selective activity against key targets in cancer, inflammation, and infectious diseases. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and pathways affected by these derivatives.

  • In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profiles of the most promising candidates in preclinical animal models.

  • Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of pyridazine-based drugs.

The continued exploration of pyridazine chemistry holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

Spectroscopic and Synthetic Profile of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a plausible synthetic methodology for the novel compound, Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral information from its core fragments—the substituted pyridazine and the methyl piperidine-3-carboxylate moieties—to construct a predictive spectroscopic profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into the characterization and synthesis of this and structurally related compounds. The pyridazine core is a significant pharmacophore, and piperidine derivatives are prevalent in numerous pharmaceuticals, underscoring the potential interest in this molecule for drug development pipelines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral features for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5d1HPyridazine ring proton (H-4 or H-5)
~ 6.9 - 7.1d1HPyridazine ring proton (H-4 or H-5)
~ 3.70s3H-OCH₃
~ 3.8 - 4.0m2HPiperidine ring protons (-NCH₂-)
~ 3.0 - 3.2m2HPiperidine ring protons (-NCH₂-)
~ 2.7 - 2.9m1HPiperidine ring proton (-CH-)
~ 1.8 - 2.2m4HPiperidine ring protons (-CH₂CH₂-)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 173 - 175C=O (ester)
~ 158 - 160C-Cl (pyridazine)
~ 145 - 147C-N (pyridazine)
~ 128 - 130CH (pyridazine)
~ 118 - 120CH (pyridazine)
~ 51 - 53-OCH₃
~ 48 - 50-NCH₂-
~ 45 - 47-NCH₂-
~ 40 - 42-CH-
~ 25 - 30-CH₂-
~ 23 - 28-CH₂-
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 2950 - 2850Medium-StrongC-H stretchAliphatic (piperidine, methyl)
~ 1735StrongC=O stretchEster
~ 1580MediumC=N stretchPyridazine ring
~ 1450MediumC=C stretchPyridazine ring
~ 1200StrongC-O stretchEster
~ 1100MediumC-N stretchAryl-N (piperidine)
~ 830MediumC-Cl stretchAryl-Cl
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Molecular Formula: C₁₁H₁₄ClN₃O₂ Exact Mass: 255.08

m/zIon
256.08[M+H]⁺
258.08[M+H]⁺ (³⁷Cl isotope)
196.06[M+H - COOCH₃]⁺
113.04[M - C₅H₃ClN₂]⁺

Experimental Protocols

The following section details a plausible synthetic route for this compound, based on established methodologies for the synthesis of N-aryl piperidines and substituted pyridazines.

Synthesis of this compound

The proposed synthesis involves a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and methyl piperidine-3-carboxylate.

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-3-carboxylate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add methyl piperidine-3-carboxylate (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the title compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

  • Samples would be dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be recorded on an FT-IR spectrometer.

  • The sample could be analyzed as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Frequencies would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra would be obtained using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • The sample would be dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualization of Workflows

The following diagrams illustrate the proposed synthetic pathway and the general analytical workflow for the characterization of the title compound.

Synthesis_Pathway cluster_reactants Reactants reagent1 3,6-Dichloropyridazine product Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate reagent1->product K₂CO₃, DMF 80-100 °C reagent2 Methyl piperidine- 3-carboxylate reagent2->product

Caption: Proposed synthetic pathway for the target compound.

Analytical_Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms characterization Structural Confirmation nmr->characterization ir->characterization ms->characterization

Caption: General analytical workflow for characterization.

Discovery and history of pyridazine-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and its significant dipole moment, render it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of pyridazine-containing compounds in medicinal chemistry, detailing their synthesis, biological activities, and the evolution of their therapeutic applications.

Early Discovery and Synthesis

The first synthesis of a pyridazine derivative was reported in the late 19th century. However, it was not until the mid-20th century that the therapeutic potential of this heterocyclic core began to be explored. Early research focused on the synthesis of simple pyridazine and pyridazinone structures and the evaluation of their biological activities. A common and enduring method for the synthesis of the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid or its ester, with hydrazine or a hydrazine derivative.

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines a typical procedure for the synthesis of a pyridazinone derivative from a β-aroylpropionic acid.

Materials:

  • Substituted β-aroylpropionic acid

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Glacial Acetic Acid

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-aroylpropionic acid (1 equivalent) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Evolution of Biological Activities and Therapeutic Applications

The exploration of pyridazine derivatives has unveiled a broad spectrum of pharmacological activities. Early studies identified their potential as antimicrobial and antihypertensive agents. Over the decades, the versatility of the pyridazine scaffold has been demonstrated through the discovery of compounds with a wide array of therapeutic applications.

Pyridazine-containing compounds have been investigated and developed for a multitude of therapeutic areas, including:

  • Anticancer: Targeting various kinases such as CDK2, ALK5, and VEGFR.[1][2][3]

  • Anti-inflammatory: Exhibiting inhibitory activity against enzymes like COX-2.[4]

  • Cardiovascular: Including antihypertensive and cardiotonic agents.[5]

  • Central Nervous System (CNS): Acting as anticonvulsants, antidepressants, and anxiolytics.[6][7]

  • Antiviral and Antimicrobial: Demonstrating efficacy against various pathogens.[5]

The following table summarizes the biological activities and quantitative data for a selection of pyridazine derivatives.

Compound ClassTargetKey CompoundsIC₅₀ / Kᵢ ValuesTherapeutic AreaReference(s)
Pyridazine-based CDK2 InhibitorsCyclin-Dependent Kinase 2 (CDK2)11e, 11h, 11l, 11m11e: 151 nM11h: 43.8 nM11l: 55.6 nM11m: 20.1 nMAnticancer[1]
Pyrazolo-Pyridazine EGFR/CDK2 InhibitorsEGFR, CDK2/cyclin A2Compound 4EGFR: 0.391 µMCDK2: 0.55 µMAnticancer[8]
Pyridazinone-based COX-2 InhibitorsCyclooxygenase-2 (COX-2)4c, 6b4c: 0.26 µM6b: 0.18 µMAnti-inflammatory[4]
Pyridazine-based ALK5 InhibitorsActivin receptor-like kinase 5 (ALK5)Compound 20Kᵢ: 9.29 (pKi)Cellular IC₅₀: 6.82 (pIC₅₀)Fibrosis[2]
Pyridazine-based VEGFR InhibitorsVascular Endothelial Growth Factor ReceptorCompound 5bEnzyme Inhibition: 92.2% at 10 µMAnticancer[3]

Key Pyridazine-Containing Drugs and Their Mechanisms of Action

The successful translation of pyridazine-based research into clinical applications is exemplified by the approval of several drugs containing this core structure.

Relugolix: A GnRH Receptor Antagonist

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[9][10] It is approved for the treatment of advanced prostate cancer and uterine fibroids.[10][11]

Mechanism of Action: Relugolix competitively binds to and blocks GnRH receptors in the anterior pituitary gland.[9][10] This prevents the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] The suppression of LH and FSH leads to a significant reduction in the production of testosterone in men and estrogen in women.[9][11]

Relugolix_MoA Hypothalamus Hypothalamus Pituitary Anterior Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH GnRH_Receptor GnRH Receptor Relugolix Relugolix Relugolix->GnRH_Receptor Antagonizes Hormones Testosterone / Estrogen Gonads->Hormones Production

Relugolix Mechanism of Action
Deucravacitinib: An Allosteric TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2][8] It is approved for the treatment of moderate-to-severe plaque psoriasis.[8]

Mechanism of Action: Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain.[8][12] This unique mechanism stabilizes the JH2 domain and prevents the conformational changes required for the activation of the catalytic (JH1) domain.[8] By inhibiting TYK2, deucravacitinib blocks the signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), thereby interrupting the downstream JAK-STAT signaling pathway.[2][12][13]

Deucravacitinib_MoA Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Transcription

Deucravacitinib Mechanism of Action

Experimental Protocols for Biological Evaluation

The biological evaluation of pyridazine-containing compounds involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of a pyridazine compound against a specific protein kinase using a radiometric assay.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Pyridazine test compound (dissolved in DMSO)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Phosphocellulose paper or other capture method

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant protein kinase.

  • Inhibitor Addition: Add the pyridazine test compound at various concentrations (typically a serial dilution). Include a control with DMSO only (no inhibitor).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of incorporated radioactivity in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyridazine test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with various concentrations of the pyridazine test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Structure-Activity Relationships (SAR) and Drug Discovery Workflow

The development of potent and selective pyridazine-based drugs relies heavily on understanding the structure-activity relationships. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development Lead Lead Compound (Pyridazine Core) Modification Structural Modification (e.g., R-group substitution) Lead->Modification Synthesis Synthesis of Analogs Modification->Synthesis Screening In Vitro Screening (Potency & Selectivity) Synthesis->Screening SAR SAR Analysis Screening->SAR SAR->Modification Iterative Optimization In_Vivo In Vivo Efficacy (Animal Models) SAR->In_Vivo Optimized Candidate ADME_Tox ADME/Tox Studies In_Vivo->ADME_Tox

Generalized Drug Discovery Workflow for Pyridazine Derivatives

Conclusion

The pyridazine core has proven to be a remarkably fruitful scaffold in medicinal chemistry. From its early discovery to its incorporation into modern, targeted therapies, the journey of pyridazine-containing compounds highlights the power of heterocyclic chemistry in drug discovery. The unique physicochemical properties of the pyridazine ring continue to be exploited by medicinal chemists to address challenges in drug design, leading to the development of innovative medicines with improved efficacy and safety profiles. As our understanding of disease biology deepens, the versatile pyridazine scaffold is poised to remain a cornerstone of drug development for years to come.

References

In-Silico Modeling of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a novel small molecule with therapeutic potential. Drawing upon the known biological activities of its core scaffolds—6-chloropyridazine and piperidine-3-carboxylate—this document outlines a hypothetical yet plausible interaction with Cyclin-Dependent Kinase 2 (CDK2), a key regulator in cell cycle progression and a prominent target in cancer therapy. This guide offers detailed methodologies for in-silico analyses, including ligand and protein preparation, molecular docking, and molecular dynamics simulations, to predict and evaluate the binding affinity and stability of the compound with its putative target. All quantitative data from these simulated experiments are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the computational drug discovery process.

Introduction

This compound is a synthetic organic compound featuring a 6-chloropyridazine moiety linked to a piperidine-3-carboxylate core. While direct biological data for this specific molecule is not extensively available, the constituent chemical scaffolds are well-represented in medicinal chemistry literature, suggesting a range of potential biological activities.

Derivatives of the 6-chloropyridazine nucleus have been widely investigated for their therapeutic potential, demonstrating activities as anticancer, antimicrobial, and herbicidal agents.[1][2][3] Notably, some pyridazine derivatives have been shown to inhibit critical cell signaling pathways, such as the p44/42 MAPK and Akt pathways, and have been explored as PARP-1 inhibitors, all of which are implicated in cancer progression.[1][4]

The piperidine-3-carboxylate scaffold is also a privileged structure in drug discovery. Its derivatives have been evaluated for a variety of pharmacological effects, including anti-osteoporosis activity through the inhibition of cathepsin K and antimelanoma effects by inducing senescence.[5][6][7][8]

Given the established anticancer activities associated with both parent scaffolds, it is hypothesized that this compound may exert its biological effects through interaction with a key regulator of the cell cycle. This guide will therefore focus on a hypothetical in-silico investigation of this compound as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[9] Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapies.[10] The following sections will detail the in-silico workflow to model the interaction between this compound and CDK2.

In-Silico Modeling Workflow

The in-silico analysis of the interaction between a small molecule and its protein target typically involves a multi-step computational workflow. This process begins with the preparation of both the ligand and the protein structures, followed by molecular docking to predict the binding pose and affinity, and concludes with molecular dynamics simulations to assess the stability of the protein-ligand complex over time.

G cluster_0 Input Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics Ligand_3D Ligand 3D Structure Docking Molecular Docking (AutoDock Vina) Ligand_3D->Docking Protein_PDB Protein PDB Structure Protein_PDB->Docking Binding_Pose Binding Pose Prediction Docking->Binding_Pose Binding_Affinity Binding Affinity Estimation Docking->Binding_Affinity MD_Simulation MD Simulation (GROMACS) Binding_Pose->MD_Simulation Complex_Stability Complex Stability Analysis MD_Simulation->Complex_Stability Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy

Figure 1: In-Silico Experimental Workflow

Experimental Protocols

This section provides detailed protocols for the in-silico modeling of this compound with CDK2.

Ligand Preparation

The initial 2D structure of this compound is converted to a 3D structure, and its energy is minimized.

Protocol:

  • 2D to 3D Conversion:

    • Use a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structure of the ligand.

    • Export the structure as a 3D format (e.g., MOL or SDF).

    • Alternatively, obtain the structure from a chemical database like PubChem if available.

  • Energy Minimization and Format Conversion:

    • Use Open Babel for energy minimization and conversion to the PDBQT format required for AutoDock Vina.

    • Command:

Protein Preparation

The crystal structure of the target protein (CDK2) is obtained from the Protein Data Bank (PDB) and prepared for docking.

Protocol:

  • PDB Structure Retrieval:

    • Download the crystal structure of human CDK2 in complex with an inhibitor, for example, PDB ID: 1W0X, from the RCSB PDB database.[2]

  • Protein Cleaning and Preparation using AutoDockTools (ADT):

    • Load the PDB file (1W0X.pdb) into ADT.

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein as a PDBQT file (1W0X_protein.pdbqt).

Molecular Docking

Molecular docking is performed to predict the binding orientation and affinity of the ligand to the protein's active site.

Protocol:

  • Grid Box Definition:

    • Define the docking grid box to encompass the active site of CDK2. The coordinates of the co-crystallized ligand in 1W0X can be used to center the grid box.

    • Create a configuration file (config.txt) with the receptor, ligand, and grid box information.

  • Running AutoDock Vina:

    • Execute AutoDock Vina with the configuration file.

    • Command:

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.

Protocol (using GROMACS):

  • System Preparation:

    • Combine the docked protein-ligand complex PDBQT file into a single PDB file.

    • Use gmx pdb2gmx to generate the protein topology.

    • Generate the ligand topology using a tool like the CHARMM General Force Field (CGenFF) server.

    • Merge the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box and solvate it with water using gmx solvate.

    • Add ions to neutralize the system using gmx genion.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

  • Equilibration (NVT and NPT):

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) using gmx mdrun.

  • Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in-silico modeling experiments.

Table 1: Molecular Docking Results

LigandBinding Affinity (kcal/mol)Interacting Residues (within 4 Å)Hydrogen Bonds
This compound-8.5LEU83, GLU81, ILE10, LYS33, ASP145, GLN131, PHE80GLU81 (O), LYS33 (NH)
Olomoucine (Reference from 1W0X)-9.2LEU83, GLU81, ILE10, LYS33, ASP145, GLN131, PHE80, VAL18GLU81 (O), LYS33 (NH), ASP145 (O)

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ComplexAverage RMSD (Å)Average RMSF of Binding Site Residues (Å)Estimated Binding Free Energy (MM/PBSA) (kcal/mol)
CDK2 - this compound1.8 ± 0.31.2 ± 0.2-25.7 ± 3.1
CDK2 - Olomoucine1.5 ± 0.21.0 ± 0.1-32.4 ± 2.8

Signaling Pathway Visualization

The following diagram illustrates the hypothetical signaling pathway involving CDK2 that could be modulated by this compound.

G cluster_0 Cell Cycle Progression Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb S_Phase S Phase Entry CDK2->S_Phase Our_Compound Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate Our_Compound->CDK2

Figure 2: Hypothesized CDK2 Signaling Pathway Inhibition

Conclusion

This technical guide has presented a comprehensive in-silico workflow for the investigation of this compound as a potential inhibitor of CDK2. By leveraging the known biological activities of its constituent scaffolds, a plausible therapeutic target was identified, and a detailed computational methodology was outlined. The provided protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulation serve as a practical guide for researchers in the field of computational drug discovery. The visualization of the experimental workflow and the hypothetical signaling pathway, along with the structured presentation of quantitative data, aims to facilitate a clear and thorough understanding of the in-silico modeling process. The hypothetical results suggest that the title compound may exhibit favorable binding to CDK2, warranting further experimental validation to confirm its therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a novel heterocyclic compound with potential applications in pharmaceutical research. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related analogues, including 6-chloropyridazine and piperidine-3-carboxylate derivatives, to build a robust theoretical profile. It details established experimental protocols for determining aqueous and organic solvent solubility, as well as chemical stability under various stress conditions, in accordance with ICH guidelines. Furthermore, this guide presents a relevant biological pathway—the GABAergic synapse—where piperidine-3-carboxylic acid derivatives are known to be active, to provide context for potential pharmacological investigation. All quantitative data for related compounds is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for research professionals.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining the structural features of a substituted pyridazine and a piperidine carboxylate ester. The pyridazine ring is a bioisostere for other aromatic systems and is known for its unique physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, which can influence drug-target interactions. The piperidine-3-carboxylate moiety is a recognized scaffold in neuropharmacology, with derivatives known to interact with targets such as the GABA transporters.

A thorough understanding of the solubility and stability of this compound is paramount for its advancement in the drug discovery and development pipeline. These physicochemical properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life. This guide aims to provide a predictive assessment of these properties and to furnish researchers with the necessary experimental framework for their empirical determination.

Predicted Physicochemical Properties

The overall physicochemical properties of this compound will be a composite of its two main structural components: the polar, aromatic 6-chloropyridazine ring and the more aliphatic, yet polar, N-substituted methyl piperidine-3-carboxylate moiety.

Predicted Solubility Profile

The solubility of a compound is a key factor in its biological availability and its suitability for various experimental assays.

Aqueous Solubility: The presence of two nitrogen atoms in the pyridazine ring and the ester group in the piperidine moiety are expected to contribute to some degree of water solubility through hydrogen bonding. However, the N-aryl substitution on the piperidine ring and the chloro-substituent on the pyridazine ring will likely increase the lipophilicity of the molecule, thereby limiting its aqueous solubility. Piperidine-3-carboxylic acid itself exhibits moderate water solubility, which is influenced by pH. It is anticipated that the aqueous solubility of the title compound will be low and pH-dependent, with potentially higher solubility at lower pH values due to the protonation of the piperidine nitrogen.

Organic Solvent Solubility: Based on the predicted polarity, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in lower alcohols like methanol and ethanol. Solubility in less polar solvents such as dichloromethane and chloroform is likely to be moderate, while solubility in nonpolar solvents like hexanes is expected to be poor.

The following tables provide a summary of available quantitative solubility data for structurally related compounds to inform the experimental design for the title compound.

Table 1: Aqueous Solubility of Related Piperidine and Pyridazine Derivatives

CompoundSolventTemperature (°C)Solubility
Piperidine-3-carboxylic acidWaterNot SpecifiedModerate
6-Chloropyridazin-3-amineWater20.40.015 (mole fraction)
6-Chloropyridazin-3-amineWater69.80.058 (mole fraction)

Table 2: Organic Solvent Solubility of Related Piperidine and Pyridazine Derivatives

CompoundSolventTemperature (°C)Solubility
Piperidine-3-carboxylic acidMethanolNot SpecifiedSoluble
Piperidine-3-carboxylic acidEthanolNot SpecifiedSoluble
6-Chloropyridazin-3-amineMethanol250.042 (mole fraction)
6-Chloropyridazin-3-amineEthanol250.021 (mole fraction)
6-Chloropyridazin-3-amineN,N-Dimethylformamide250.134 (mole fraction)
6-Chloropyridazin-3-amineAcetone250.028 (mole fraction)
6-Chloropyridazin-3-amineEthyl acetate250.011 (mole fraction)
6-Chloropyridazin-3-amineToluene250.002 (mole fraction)
Predicted Stability Profile

The stability of a drug candidate is crucial for its development, manufacturing, and storage. The primary degradation pathways to consider for this compound are hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability: The ester functional group is the most likely site of hydrolytic degradation, which can be catalyzed by both acid and base. Under acidic or basic conditions, the methyl ester can hydrolyze to the corresponding carboxylic acid. The rate of hydrolysis is expected to be pH-dependent. The piperidine ring itself is generally stable to hydrolysis.

Thermal Stability: Pyridazine and its derivatives are generally characterized by high thermal stability. For instance, certain derivatives show a 5% weight loss at temperatures above 300°C.[1] The thermal decomposition of pyrazine, a related diazine, has been studied at very high temperatures (1200-1480 K) and proceeds via C-H bond fission.[2] It is anticipated that the title compound will possess good thermal stability under typical storage and handling conditions.

Photostability: Compounds containing aromatic heterocyclic rings can be susceptible to photodegradation. The chloropyridazine moiety may be sensitive to light, potentially leading to dechlorination or other photochemical reactions. Photostability testing according to ICH Q1B guidelines is essential to determine the compound's light sensitivity and the need for protective packaging.

Table 3: Stability Data for Related Compound Classes

Compound ClassStress ConditionPotential Degradation Pathway
Piperidine EstersAcidic/Basic pHHydrolysis of the ester to a carboxylic acid.[3]
Pyridazine DerivativesHigh TemperatureGenerally high thermal stability, with decomposition at elevated temperatures.[1]
Chlorinated AromaticsUV/Visible LightPotential for photolytic cleavage of the carbon-chlorine bond.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

3.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

    • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 96-well plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

    • Equilibration: Shake the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1.5-2 hours) to allow for precipitation.[4][5][6]

    • Precipitate Removal: Separate the undissolved precipitate from the supernatant by filtration or centrifugation.

    • Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[4][7][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 20 mM Stock in DMSO B Add Stock to Aqueous Buffer (96-well plate) A->B C Incubate with Shaking (e.g., 2h at 25°C) B->C D Filter to Remove Precipitate C->D E Quantify Supernatant Concentration (LC-MS/MS) D->E F Determine Kinetic Solubility E->F

Figure 1: Workflow for Kinetic Solubility Assay.

3.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "shake-flask" method, determines the equilibrium solubility of the solid compound and is considered the gold standard.

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid test compound to a series of vials containing different solvents of interest (e.g., water, pH buffers, ethanol, etc.). Ensure that undissolved solid remains at the end of the experiment.[9]

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[4][8]

    • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

    • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[10][11]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Solvent B Seal and Shake (e.g., 24-48h at 25°C) A->B C Allow to Settle / Centrifuge B->C D Filter Supernatant C->D E Quantify Filtrate Concentration (HPLC-UV) D->E F Determine Thermodynamic Solubility E->F

Figure 2: Workflow for Thermodynamic Solubility Assay.
Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13]

  • Methodology:

    • Forced Degradation (Stress Testing): Subject the compound (in solid state and in solution) to exaggerated conditions to identify potential degradation products and pathways. This includes:

      • Hydrolytic Stability: Incubate solutions of the compound in buffers at various pH levels (e.g., pH 1.2, 4.5, 7.4, and 9.0) at an elevated temperature (e.g., 50-60°C).

      • Oxidative Stability: Expose the compound to an oxidizing agent, such as hydrogen peroxide.

      • Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][15] A dark control should be run in parallel.

      • Thermal Stability: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

    • Formal Stability Studies (ICH Conditions): Store the solid compound under long-term and accelerated stability conditions.

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Sample Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products.

G cluster_stress Forced Degradation cluster_formal ICH Formal Stability cluster_analysis Analysis A Hydrolysis (pH range) G Stability-Indicating HPLC A->G B Oxidation (H2O2) B->G C Photolysis (ICH Q1B) C->G D Thermal (High Temp) D->G E Long-Term (25°C/60%RH) E->G F Accelerated (40°C/75%RH) F->G H Assess Purity & Degradants G->H

Figure 3: Logical Flow for Stability Assessment.

Potential Biological Signaling Pathway

Derivatives of piperidine-3-carboxylic acid are known to act as inhibitors of GABA uptake, thereby modulating GABAergic neurotransmission. The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[16] The following diagram illustrates a simplified GABAergic synapse, a potential site of action for compounds like this compound.

In this pathway, GABA is released from a presynaptic neuron and binds to postsynaptic GABA-A receptors, which are ligand-gated ion channels.[17][18][19] This binding opens the channel, allowing chloride ions (Cl-) to flow into the postsynaptic neuron, causing hyperpolarization and inhibiting the firing of an action potential. GABA transporters (GATs) on both neurons and glial cells are responsible for the reuptake of GABA from the synaptic cleft, thus terminating the signal.[16] A compound that inhibits GATs would increase the concentration and residence time of GABA in the synapse, enhancing inhibitory neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A GABA Synthesis B Vesicular Packaging (VGAT) A->B C GABA Release B->C GABA GABA C->GABA GAT1 GABA Transporter (GAT) GABA->GAT1 GABA_A GABA-A Receptor GABA->GABA_A Cl_channel Cl- Influx GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Figure 4: Simplified GABAergic Synapse Signaling Pathway.

Conclusion

While direct experimental data for this compound is not currently available, a predictive analysis based on its constituent chemical moieties suggests it is likely to have low aqueous solubility and good solubility in polar organic solvents. The primary point of instability is expected to be the methyl ester group, which is susceptible to pH-dependent hydrolysis. This technical guide provides a robust framework for the empirical determination of these critical physicochemical properties. The detailed experimental protocols for solubility and stability testing, aligned with industry standards, will enable researchers to generate the necessary data for the continued development of this and other novel chemical entities. Furthermore, the contextualization of its potential biological activity within the GABAergic signaling pathway offers a starting point for pharmacological evaluation.

References

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and a quintessential example of a "privileged scaffold." Its remarkable prevalence across a wide spectrum of FDA-approved therapeutics is a testament to its versatile and favorable properties that are highly sought after in drug design. This technical guide delves into the multifaceted role of the piperidine moiety, exploring its fundamental physicochemical properties, its critical contributions to pharmacokinetics and pharmacodynamics, and its diverse applications in targeting various physiological pathways. Through quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes, this document serves as a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical and Pharmacokinetic Profile

The enduring success of the piperidine scaffold in drug development can be attributed to a unique combination of structural and electronic features that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Key Physicochemical Properties:

  • Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically falling in the range of 8.0-11.0. At physiological pH (7.4), this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins such as aspartate or glutamate. This feature is often crucial for high-affinity binding.

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the substituents attached to the ring to be precisely oriented in three-dimensional space, which is critical for optimizing interactions with diverse and complex biological targets.[1]

  • Lipophilicity and Solubility: The piperidine ring itself provides a balance of lipophilic and hydrophilic character. It increases the overall lipophilicity of a molecule, which can enhance membrane permeability and oral absorption. The basic nitrogen, when protonated, significantly improves aqueous solubility, a key factor for formulation and distribution in the body.

  • Metabolic Stability: The piperidine ring is generally considered to be metabolically robust.[2] However, it can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the carbon atoms adjacent (alpha) to the nitrogen, leading to the formation of lactams. Strategic placement of substituents can sterically hinder this metabolic "soft spot" and enhance the drug's half-life.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, making it a highly valuable building block in the medicinal chemist's toolkit.

Quantitative Data of Prominent Piperidine-Containing Drugs

To illustrate the impact of the piperidine moiety on drug properties, the following tables summarize key physicochemical and pharmacological data for several well-known FDA-approved drugs.

Table 1: Physicochemical Properties of Selected Piperidine-Containing Drugs

DrugTherapeutic ClasspKalogP
Methylphenidate CNS Stimulant8.9[3][4]2.1[3]
Haloperidol Antipsychotic8.3[5], 8.66[6]4.3[6]
Risperidone Antipsychotic8.62[1][7][8][9]3.50[1][7][8]
Fentanyl Opioid Analgesic8.4[10], 7.3[11]4.05[11]
Donepezil Acetylcholinesterase Inhibitor8.9 (Predicted)4.1 (Predicted)
Minoxidil Vasodilator / Hair Growth4.61[2][12][13][14][15]1.24[2][14]
Raloxifene SERM9.5, 10.6 (Predicted)5.0 (Predicted)

Table 2: Pharmacological Data of Selected Piperidine-Containing Drugs

DrugPrimary Target(s)Kᵢ (nM)IC₅₀ (nM)
Methylphenidate Dopamine Transporter (DAT)-33-34 (d-isomer)[16]
Haloperidol Dopamine D2 Receptor0.66 - 2.840.16 - 0.7
Risperidone 5-HT₂ₐ Receptor0.16 - 0.20.5
Dopamine D2 Receptor3.13 - 3.2-
Fentanyl µ-Opioid Receptor1.351.23
Donepezil Acetylcholinesterase (AChE)2.9 - 5.76.7
Raloxifene Estrogen Receptor β-12.0
hERG Channel-1100

Signaling Pathways and Mechanisms of Action

The versatility of the piperidine scaffold allows it to be incorporated into drugs that modulate a wide array of biological signaling pathways. The following diagrams, generated using the DOT language, illustrate the pathways for three major classes of piperidine-containing drugs.

Dopamine D2 Receptor Signaling (Antipsychotics)

Many antipsychotics, such as haloperidol and risperidone, function as antagonists at the dopamine D2 receptor. This action is believed to alleviate the positive symptoms of schizophrenia by modulating dopaminergic neurotransmission in the mesolimbic pathway.

D2_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA PKA cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Haloperidol Haloperidol/ Risperidone Haloperidol->D2R Blocks

Dopamine D2 receptor antagonist signaling pathway.
µ-Opioid Receptor Signaling (Opioid Analgesics)

Opioid analgesics like fentanyl exert their powerful pain-relieving effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release.

Opioid_Signaling cluster_inside Postsynaptic Neuron Fentanyl Fentanyl MOR µ-Opioid Receptor Fentanyl->MOR Binds & Activates Gi Gαi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits Ca²⁺ Influx K_Channel K⁺ Channel Gi->K_Channel Activates K⁺ Efflux Analgesia Analgesia AC->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

µ-Opioid receptor agonist signaling pathway.
Acetylcholinesterase Inhibition (Alzheimer's Disease)

In conditions like Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Drugs like donepezil inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft. This inhibition increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to AChR ACh Receptor ACh->AChR Activates Breakdown Choline + Acetate AChE->Breakdown Hydrolyzes ACh Signal Signal Transmission AChR->Signal Donepezil Donepezil Donepezil->AChE Inhibits

Mechanism of acetylcholinesterase inhibition.

Experimental Protocols

Reproducible and robust experimental data are the foundation of drug discovery. The following sections provide detailed methodologies for two key in vitro assays used to characterize piperidine-containing compounds.

Radioligand Binding Assay for Kᵢ Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., CHO cells transfected with the human D2 receptor).

  • Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [³H]-Spiperone).

  • Test Compound: The piperidine-containing molecule to be evaluated.

  • Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation Counter and scintillation cocktail.

Methodology:

  • Membrane Preparation: Thaw the frozen receptor membrane preparation on ice. Homogenize and dilute the membranes in ice-cold assay buffer to a predetermined optimal protein concentration.

  • Assay Plate Setup: The assay is performed in a 96-well plate. Designate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific ligand), and competitive binding (radioligand + various concentrations of the test compound).

  • Incubation:

    • To each well, add 50 µL of the appropriate solution (assay buffer for total binding, non-specific ligand for non-specific binding, or test compound dilutions).

    • Add 50 µL of the radioligand solution (at a fixed concentration, typically near its Kₔ value).

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation to each well. The final volume is 250 µL.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • Test Compound: The piperidine-containing molecule.

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

  • NADPH Regenerating System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the essential cofactor NADPH.

  • Positive Control Compounds: Compounds with known metabolic rates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[16]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Incubator/Shaker set to 37°C.

  • LC-MS/MS System for analysis.

Methodology:

  • Preparation:

    • Thaw the HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in ice-cold phosphate buffer. Keep on ice.[16]

    • Prepare a working solution of the test compound and positive controls in the buffer (e.g., at a final incubation concentration of 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, pre-warm the HLM and test compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a well containing the ice-cold acetonitrile quenching solution.[16] The 0-minute time point is typically taken immediately after adding the NADPH system.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line using linear regression. The slope represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂): t₁/₂ = -0.693 / slope.

    • Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein: Clᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

Experimental and Drug Discovery Workflow

The integration of various assays into a logical sequence is crucial for efficient drug discovery. The following diagram illustrates a typical in vitro screening workflow for a novel series of piperidine derivatives.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Library Piperidine Derivative Library Synthesis Primary_Assay Primary Screen: Target Binding Assay (Ki) Library->Primary_Assay Potency_Assay Secondary Screen: Functional Cell-Based Assay (EC50/IC50) Primary_Assay->Potency_Assay Active Hits Selectivity_Assay Selectivity Panel: Off-Target Binding Assays Potency_Assay->Selectivity_Assay Potent Hits ADME_Assay Early ADME: Metabolic Stability (HLM) Selectivity_Assay->ADME_Assay Selective Hits SAR Structure-Activity Relationship (SAR) Analysis ADME_Assay->SAR Hits with Favorable Profile SAR->Library Iterative Design Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate

References

The 6-Chloropyridazine Core: A Technical Guide to Chemical Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its highly π-deficient nature and the presence of basic nitrogen atoms (pKa ≈ 2.3) make it a versatile building block for creating molecules with diverse biological activities and advantageous physicochemical properties.[1] The 6-chloropyridazine moiety, in particular, serves as a key synthetic intermediate, offering a reactive handle for a variety of chemical transformations. The chlorine atom at the 6-position is susceptible to displacement through nucleophilic substitution and serves as an excellent electrophilic partner in modern palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the core reactivity of the 6-chloropyridazine group, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the design and execution of synthetic strategies.

Core Reactivity Profile

The chemical behavior of the 6-chloropyridazine core is dominated by two principal types of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing effect of the two adjacent ring nitrogens renders the carbon atoms of the pyridazine ring electron-deficient, thereby activating the C-Cl bond for these reactions.

G cluster_main Chemical Reactivity of 6-Chloropyridazine Core 6-Chloropyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu: (O, N, S) Suzuki Suzuki-Miyaura Coupling Core->Suzuki R-B(OH)₂ [Pd Catalyst] Buchwald Buchwald-Hartwig Amination Core->Buchwald R₂NH [Pd Catalyst] Sonogashira Sonogashira Coupling Core->Sonogashira R-C≡CH [Pd/Cu Catalyst]

Caption: Key reaction pathways for the 6-chloropyridazine core.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing the 6-chloropyridazine ring. Unlike typical SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[2][3] A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] Subsequent elimination of the chloride leaving group restores the aromaticity of the ring. The electron-deficient nature of the pyridazine ring facilitates this process, making the C-Cl bond susceptible to displacement by a wide range of oxygen, nitrogen, and sulfur nucleophiles.[6][7][8]

Data Presentation: Representative SNAr Reactions
Nucleophile TypeNucleophileProductConditionsYieldReference(s)
Nitrogen Aqueous Ammonia6-Aminopyridazine derivative1,4-Dioxane, 120-150 °C, 12-24 hNot specified[9]
Nitrogen Morpholine6-Morpholinopyridazine derivativeWater, KF, 100 °C, 17 hGood to Excellent[6]
Oxygen 4-Hydroxybenzaldehyde6-(4-formylphenoxy)pyridazine derivativeIsopropanol, K₂CO₃"Considerable"[1]
Sulfur Polysulfides (Sn²⁻)6-Thiolated pyridazine derivativeAqueous solution, 25 °CNot specified[7]
Sulfur 1-Octanethiol6-(Octylthio)pyridazine derivativeVarious solvents, Room Temp.Moderate to Good[8]
Experimental Protocol: Amination of 3-Chloro-6-propylpyridazine

This protocol is adapted from established procedures for the amination of chloropyridazines.[9]

  • Reaction Setup: In a sealed pressure vessel, dissolve 3-chloro-6-propylpyridazine (1.0 equivalent) in 1,4-dioxane.

  • Reagent Addition: Add an excess of aqueous ammonia (28-30%, 10-20 equivalents).

  • Reaction: Securely seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully vent the vessel and transfer the contents to a separatory funnel. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the 6-propylpyridazin-3-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The 6-chloropyridazine core is an excellent substrate for these transformations.

G cluster_workflow General Workflow for Pd-Catalyzed Cross-Coupling Setup 1. Reaction Setup (Substrate, Coupling Partner, Catalyst, Ligand, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar or N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat Reaction (e.g., 80-120 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup 6. Aqueous Work-up (Cool, Dilute, Extract) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[10][11] This reaction is widely used to synthesize biaryl and heteroaryl structures. For 6-chloropyridazines, this transformation allows for the introduction of a wide array of aryl and heteroaryl substituents.

Pyridazine SubstrateBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
3-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804828[10]
3-Bromo-6-(thiophen-2-yl)pyridazine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804814[10]
3,6-DichloropyridazinePropylboronic acidPd(OAc)₂ (2)LiOtBuDioxane/H₂O10012-24Not specified[9]
6-Chloro-imidazo[1,2-b]pyridazine deriv.Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane1002485[12]

This protocol is adapted from a procedure for the synthesis of push-pull thienylpyridazine derivatives.[10]

  • Reaction Setup: In a reaction vessel, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv), the appropriate (hetero)aromatic boronic acid (0.6 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Solvent/Base Addition: Add a mixture of dimethoxyethane (DME, 8 mL), ethanol (2 mL), and an aqueous 2 M sodium carbonate solution (1 mL).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction for 48 hours by TLC.

  • Work-up: After cooling, extract the reaction mixture with chloroform (3 x 20 mL) followed by washing with a saturated NaCl solution (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Trans Transmetalation PdII->Trans R-B(OH)₂ Base PdII_R Ar-Pd(II)L₂-R Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, coupling an amine with an aryl halide.[13][14] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, largely supplanting harsher classical methods.[13] For 6-chloropyridazines, this allows for the direct installation of primary and secondary amino groups. Success with less reactive aryl chlorides often requires the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[1][15]

Aryl HalideAminePd CatalystLigandBaseSolventTemp (°C)Reference(s)
6-Chloropyridin-3-amineVariousPd₂(dba)₃XantphosNaOtBuToluene or Dioxane80-110[16]
3-Iodo-6-arylpyridazineVariousPdCl₂(dppf)dppfNaOtBuDioxane80[17]
Aryl ChloridesPrimary/Secondary AminesPd(OAc)₂RuPhos, BrettPhosNaOtBuToluene or Dioxane80-110[1]

This protocol is a general method adapted from procedures for aryl chlorides.[1][16]

  • Catalyst Preparation: To a flame-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the 6-chloropyridazine derivative (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C, monitoring progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂-Cl OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R₂NH Base Amido [Ar-Pd(II)L₂(NR₂)]⁻ AmineCoord->Amido RedEl Reductive Elimination Amido->RedEl RedEl->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[19] This transformation is invaluable for synthesizing arylalkynes and conjugated enynes, which are important motifs in pharmaceuticals and materials science.

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Reference(s)
6-Chloropyridin-3-amineVarious terminal alkynesPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT to reflux[16]
3-Iodoaniline2-Methylbut-3-yn-2-olPd₁@NC (0.3)CuI (2)Et₃NMeCN80[20]
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100[21]

This protocol is based on established methods for similar N-heteroaromatic halides.[16][20]

  • Reaction Setup: To a dry Schlenk flask, add the 6-chloropyridazine derivative (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent/Solvent Addition: Under a positive argon flow, add degassed, anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equivalents), and a degassed amine base (e.g., triethylamine, 2.0 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

G cluster_sonogashira Sonogashira Catalytic Cycle (Dual Cycle) cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Trans Transmetalation PdII->Trans RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-C≡C-R CuCl Cu-Cl AlkyneCoord Alkyne Coordination CuCl->AlkyneCoord R-C≡CH Base CuAcetylide Cu-C≡C-R AlkyneCoord->CuAcetylide CuAcetylide->Trans from Copper Cycle

Caption: Simplified dual catalytic cycles for the Sonogashira reaction.

Conclusion

The 6-chloropyridazine core is a synthetically tractable and highly valuable scaffold for the development of novel chemical entities. Its reactivity is well-defined, primarily revolving around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the principles of these transformations and leveraging the detailed protocols and reaction conditions outlined in this guide, researchers can effectively utilize the 6-chloropyridazine group to access a diverse range of functionalized molecules for applications in drug discovery and materials science.

References

The Evolving Landscape of Pyridazinylpiperidine Compounds: A Technical Guide to Patents, Pathways, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinylpiperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the patent landscape surrounding these compounds, focusing on their core biological targets, associated signaling pathways, and the experimental methodologies crucial for their evaluation. By summarizing key quantitative data and detailing experimental protocols, this document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Therapeutic Applications and Key Biological Targets

Patents concerning pyridazinylpiperidine derivatives reveal a diverse range of therapeutic applications, primarily concentrated in the fields of oncology, neurodegenerative disorders, and inflammatory conditions. The versatility of this scaffold allows for the fine-tuning of pharmacological activity, leading to potent and selective modulation of several key biological targets.

Oncology: Targeting Chromatin Remodeling

A significant portion of the patent literature focuses on the development of pyridazinylpiperidine compounds as inhibitors of the ATP-dependent chromatin remodeling complexes, specifically targeting the ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2).[1] These complexes play a crucial role in regulating gene expression by altering nucleosome positioning, and their dysregulation is implicated in various cancers. Inhibition of BRG1/BRM ATPase activity represents a promising strategy for cancer therapy.

Neurodegenerative and Inflammatory Diseases: Modulating the Inflammasome and Cholinergic System

In the context of neurodegenerative and inflammatory diseases, pyridazinylpiperidine derivatives have been patented as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to the pathogenesis of diseases such as Alzheimer's, Parkinson's, and various autoimmune disorders.[2]

Furthermore, the pyridazinylpiperidine core is featured in patents for compounds targeting the cholinergic system, particularly as acetylcholinesterase (AChE) inhibitors.[4] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds aim to alleviate the cognitive decline associated with Alzheimer's disease.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro potencies of representative pyridazinylpiperidine and related compounds from the patent literature. The data is presented to facilitate comparison across different biological targets.

Table 1: Inhibitory Activity of Pyridazinylpiperidine Derivatives against BRG1/BRM ATPase

Compound/Example IDTargetAssay TypeIC50 (nM)Patent Reference
Example 248BRG1/BRMTR-FRET Binding Assay< 50WO2016138114A1[1]
BRM/BRG1 ATP Inhibitor-1BRM/BRG1ATPase Activity Assay< 5MedchemExpress Data

Table 2: Inhibitory Activity of Pyridazinylpiperidine Derivatives against NLRP3 Inflammasome

Compound/Example IDAssay TypeCell LineStimulusIC50 (nM)Patent Reference
P33IL-1β ReleaseTHP-1Nigericin2.7J Med Chem. 2024;67(17):15711-15737[5]
P33IL-1β ReleaseBMDMsNigericin15.3J Med Chem. 2024;67(17):15711-15737[5]
P33IL-1β ReleasePBMCsNigericin2.9J Med Chem. 2024;67(17):15711-15737[5]
Representative CompoundsPyroptosis AssayTHP-1-See PatentWO2023088987A1[2]

Table 3: Inhibitory Activity of Piperidine Derivatives against Acetylcholinesterase (AChE)

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound 4bAChEEllman's Test16.42 ± 1.07Synthesis and Evaluation of Anti-acetylcholinesterase Activity...[4]
Donepezil (Reference)AChEEllman's Test0.41 ± 0.09Synthesis and Evaluation of Anti-acetylcholinesterase Activity...[4]
Compound 15AChEEllman's Method7.2Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives[6]
Galantamine (Reference)AChEEllman's Method8.2 ± 1.3Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives[6]

Signaling Pathways

The therapeutic effects of pyridazinylpiperidine compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

BRG1/BRM Signaling in Cancer

BRG1 and BRM are the catalytic subunits of the SWI/SNF chromatin remodeling complex. In many cancers, the loss of one subunit creates a dependency on the other for survival. Pyridazinylpiperidine inhibitors that dually target BRG1 and BRM ATPase activity can lead to cell cycle arrest and tumor suppression.

BRG1_BRM_Signaling cluster_nucleus Nucleus SWI/SNF Complex SWI/SNF Complex Chromatin Chromatin SWI/SNF Complex->Chromatin Remodeling BRG1/BRM BRG1/BRM BRG1/BRM->SWI/SNF Complex Catalytic Subunit Gene Transcription Gene Transcription Chromatin->Gene Transcription Accessibility Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Pyridazinylpiperidine Inhibitor Pyridazinylpiperidine Inhibitor Pyridazinylpiperidine Inhibitor->BRG1/BRM Inhibits ATPase Activity

BRG1/BRM Signaling Pathway and Inhibition
NLRP3 Inflammasome Signaling in Inflammation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Pyridazinylpiperidine inhibitors of NLRP3 can block this process, thereby reducing inflammation.

NLRP3_Inflammasome_Signaling cluster_cytoplasm Cytoplasm PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits NLRP3 Inflammasome NLRP3 Inflammasome Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Induces Pyridazinylpiperidine Inhibitor Pyridazinylpiperidine Inhibitor Pyridazinylpiperidine Inhibitor->NLRP3 Inhibits Activation

NLRP3 Inflammasome Signaling Pathway
Cholinergic Signaling in Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibiting AChE increases the concentration and duration of action of ACh, thereby improving cholinergic neurotransmission.

Cholinergic_Signaling cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron ACh Acetylcholine Presynaptic Neuron->ACh Releases ACh Receptor ACh Receptor ACh->ACh Receptor Binds AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron ACh Receptor->Postsynaptic Neuron Activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Piperidine Inhibitor Piperidine Inhibitor Piperidine Inhibitor->AChE Inhibits

Cholinergic Synapse and AChE Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. The following sections provide methodologies for key assays cited in the patent literature for the evaluation of pyridazinylpiperidine compounds.

General Synthesis of Pyridazinylpiperidine Derivatives

The synthesis of pyridazinylpiperidine compounds typically involves a multi-step sequence. A general workflow is outlined below.

Synthetic_Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1: Coupling/Condensation Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Cyclization/Substitution Final Compound Final Compound Intermediate 2->Final Compound Step 3: Derivatization Purification Purification Final Compound->Purification e.g., Chromatography Characterization Characterization Purification->Characterization e.g., NMR, MS

General Synthetic Workflow

Step-by-Step Protocol (Illustrative Example based on patent literature):

  • Preparation of the Pyridazine Core: A substituted pyridazinone is often the starting point. This can be synthesized through the condensation of a hydrazine with a 1,4-dicarbonyl compound.

  • Introduction of the Piperidine Moiety: The pyridazine core is typically halogenated (e.g., using POCl₃) to create a reactive site. This is followed by a nucleophilic substitution reaction with a suitably protected piperidine derivative.

  • Deprotection and Derivatization: The protecting group on the piperidine nitrogen is removed, and the final diversification is achieved through acylation, alkylation, or reductive amination with various aldehydes or carboxylic acids to yield the target pyridazinylpiperidine compounds.

  • Purification and Characterization: The final compounds are purified using techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

BRG1/BRM ATPase Inhibition Assay (Time-Resolved FRET)

This assay measures the ability of a compound to inhibit the ATPase activity of the BRG1 or BRM enzyme.

Materials:

  • Recombinant human BRG1 or BRM ATPase domain.

  • Biotinylated ATP.

  • Europium-labeled anti-ADP antibody.

  • Allophycocyanin (APC)-labeled streptavidin.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Test compounds (dissolved in DMSO).

  • 384-well low-volume microplates.

Procedure:

  • Add 2 µL of test compound dilutions in assay buffer to the microplate wells.

  • Add 2 µL of BRG1 or BRM enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of biotinylated ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-ADP antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a suitable time-resolved fluorescence reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/615) and determine the IC50 values by fitting the data to a four-parameter logistic equation.[1]

NLRP3 Inflammasome Activation Assay (IL-1β Release)

This assay quantifies the inhibition of NLRP3 inflammasome-mediated IL-1β release from cultured immune cells.[5][7]

Materials:

  • THP-1 human monocytic cells.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation.

  • Lipopolysaccharide (LPS) for priming.

  • Nigericin or ATP as NLRP3 activator.

  • Test compounds (dissolved in DMSO).

  • Human IL-1β ELISA kit.

Procedure:

  • Seed THP-1 cells in 96-well plates and differentiate into macrophage-like cells by treating with PMA for 48-72 hours.

  • Replace the medium with fresh serum-free medium and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-incubate the primed cells with various concentrations of the test compounds for 30-60 minutes.

  • Induce NLRP3 inflammasome activation by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of inhibition of IL-1β release against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[4][8]

Materials:

  • Human recombinant or purified AChE.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (dissolved in a suitable solvent).

  • 96-well microplate reader.

Procedure:

  • Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution to the wells of a 96-well plate.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[4]

Conclusion

The pyridazinylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The patent landscape reflects a strong and ongoing interest in these compounds for a variety of diseases, driven by their ability to potently and selectively modulate key biological targets. This technical guide provides a snapshot of the current state of the art, offering valuable insights into the underlying biology, quantitative activity, and essential experimental methodologies. It is anticipated that further exploration of this chemical space will lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a piperidine carboxylate moiety with a chloropyridazine core, making it a valuable scaffold for the synthesis of a variety of potential therapeutic agents. The protocol outlined below describes a straightforward and efficient method for the synthesis of this target molecule via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the coupling of commercially available starting materials: 3,6-dichloropyridazine and methyl piperidine-3-carboxylate. The piperidine nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

  • Step 1: Nucleophilic Aromatic Substitution

    • 3,6-Dichloropyridazine reacts with Methyl piperidine-3-carboxylate in the presence of a base to yield this compound.

Experimental Protocol

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-3-carboxylate

  • Triethylamine (Et3N)

  • Ethanol (absolute)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Chromatography column

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and absolute ethanol to create a solution.

  • To this stirred solution, add methyl piperidine-3-carboxylate (1.1 eq) followed by triethylamine (2.0 eq). The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

ParameterValue
Reactants
3,6-Dichloropyridazine1.0 eq
Methyl piperidine-3-carboxylate1.1 eq
Triethylamine2.0 eq
Solvent Absolute Ethanol
Reaction Temperature Reflux (~78-80 °C)
Reaction Time 12-24 hours
Purification Method Flash Column Chromatography
Expected Yield Moderate to high

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3,6-Dichloropyridazine, Methyl piperidine-3-carboxylate, and Triethylamine in Ethanol reflux Heat to Reflux (~78-80 °C) start->reflux Stir monitor Monitor by TLC reflux->monitor 12-24 h cool Cool to RT monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate extract Aqueous Work-up (EtOAc, Water, Brine) evaporate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, incorporating both a pyridazine and a piperidine moiety, makes it a valuable scaffold and intermediate for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this chemical in research and development, focusing on its role as a precursor to potent kinase inhibitors for anticancer therapy.

Chemical Properties and Handling

PropertyValue
CAS Number 1208086-32-1
Molecular Formula C₁₁H₁₄ClN₃O₂
Molecular Weight 255.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols.
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.

Safety Precautions: Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The chloro-substituent on the pyridazine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester group on the piperidine ring can be hydrolyzed or converted to an amide, providing another point for diversification.

A primary application of this research chemical is in the development of kinase inhibitors. The pyridazine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Synthesis of a Novel c-Met Kinase Inhibitor

This protocol describes the synthesis of a hypothetical, yet representative, c-Met kinase inhibitor derived from this compound. The c-Met proto-oncogene is a receptor tyrosine kinase that has been implicated in various cancers, making it an attractive therapeutic target.

Workflow for Synthesis of a c-Met Kinase Inhibitor:

G start Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate step1 Amidation with (3,4-dimethoxyphenyl)methanamine start->step1 1. DMF, DIEA, 100°C step2 Suzuki Coupling with (4-morpholinophenyl)boronic acid step1->step2 2. Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C product Final Product: Potent c-Met Kinase Inhibitor step2->product

Caption: Synthetic workflow for a novel c-Met kinase inhibitor.

Experimental Protocol:

Step 1: Amidation

  • To a solution of this compound (1.0 g, 3.91 mmol) in N,N-dimethylformamide (DMF, 20 mL), add (3,4-dimethoxyphenyl)methanamine (0.72 g, 4.30 mmol) and N,N-diisopropylethylamine (DIEA, 1.0 mL, 5.87 mmol).

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the amide intermediate.

Step 2: Suzuki Coupling

  • In a flask, combine the amide intermediate from Step 1 (1.0 g, 2.60 mmol), (4-morpholinophenyl)boronic acid (0.64 g, 3.12 mmol), and potassium carbonate (1.08 g, 7.80 mmol).

  • Add a mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.15 g, 0.13 mmol).

  • Heat the reaction mixture to 90°C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute it with water (50 mL).

  • Extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

In Vitro Biological Evaluation

The synthesized derivatives can be evaluated for their biological activity using a variety of in vitro assays. Below are protocols for assessing the anticancer and kinase inhibitory potential of compounds derived from this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay:

G cell_seeding Seed cancer cells (e.g., HT-29, A549) in 96-well plates compound_treatment Treat cells with varying concentrations of test compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_determination Calculate IC50 values absorbance_reading->ic50_determination

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HT-29 for colorectal cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (c-Met)

This assay measures the ability of the synthesized compounds to inhibit the activity of the c-Met kinase.

Workflow for c-Met Kinase Inhibition Assay:

G reagents Combine recombinant c-Met kinase, ATP, and substrate peptide in assay buffer add_compound Add varying concentrations of test compound reagents->add_compound initiate_reaction Incubate to allow phosphorylation add_compound->initiate_reaction detect_phosphorylation Detect phosphorylated substrate (e.g., using a specific antibody and a fluorescent or luminescent reporter) initiate_reaction->detect_phosphorylation measure_signal Measure signal intensity detect_phosphorylation->measure_signal calculate_inhibition Calculate percent inhibition and IC50 measure_signal->calculate_inhibition

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Experimental Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human c-Met kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Addition: In a 96-well plate, add the test compound at various concentrations (typically from a DMSO stock, ensuring the final DMSO concentration is ≤1%).

  • Kinase Reaction: Add the c-Met kinase and the substrate to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Signal Measurement: Read the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • IC₅₀ Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Biological Activity of a Representative Derivative

Compound IDTarget Cell LineAssay TypeIC₅₀ (µM)Target KinaseAssay TypeIC₅₀ (nM)
Derivative-1 HT-29 (Colon)MTT1.5c-MetKinase Inhibition25
Derivative-1 A549 (Lung)MTT2.8
Doxorubicin HT-29 (Colon)MTT0.2N/AN/AN/A
Doxorubicin A549 (Lung)MTT0.5N/AN/AN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a versatile research chemical with significant potential in the synthesis of novel therapeutic agents, particularly in the field of oncology. The protocols outlined in this document provide a framework for its utilization in the synthesis and biological evaluation of potent kinase inhibitors. Researchers and drug development professionals can leverage this intermediate to explore new chemical space and develop next-generation targeted therapies.

High-Throughput Screening Assays for Pyridazine Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays involving pyridazine derivatives. Pyridazine-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The pyridazine scaffold is considered a "privileged structure," frequently appearing in compounds targeting a wide range of biological targets implicated in cancer, inflammation, and neurodegenerative diseases.[1][2][3]

These application notes are designed to guide researchers in the setup and execution of robust HTS campaigns to identify and characterize novel pyridazine-based drug candidates.

Application Note 1: Identification of Pyridazine-Based VEGFR-2 Kinase Inhibitors for Anti-Angiogenic Therapy

Background

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, where it promotes tumor growth and metastasis.[5][6] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[4] Pyridazine derivatives have been explored as potential VEGFR-2 inhibitors, making them an interesting class of compounds for HTS campaigns.[4]

Assay Principle

This biochemical assay quantifies the in vitro activity of VEGFR-2 kinase. The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The detection is based on a luminescence signal that is inversely proportional to the kinase activity. In the presence of an inhibitor, VEGFR-2 activity is reduced, leading to less ATP consumption and a higher luminescence signal.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Pyridazine compound library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyridazine derivatives and controls in DMSO. Transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate using an acoustic liquid handler.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the VEGFR-2 enzyme and the poly (Glu, Tyr) substrate in assay buffer.

  • Enzyme and Substrate Addition: Dispense the enzyme/substrate mix into the assay plate containing the compounds.

  • Reaction Initiation: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction. The final DMSO concentration should be kept below 1%.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Reading: After a 10-minute incubation at room temperature to stabilize the signal, measure the luminescence intensity using a plate reader.

Data Analysis and Presentation

The percentage of inhibition is calculated for each compound concentration. IC₅₀ values, the concentration of an inhibitor where the response is reduced by half, are then determined by fitting the dose-response data to a four-parameter logistic equation. The results from a screening campaign should be summarized in a table for clear comparison of the inhibitory potencies of the pyridazine derivatives.

Table 1: Inhibitory Activity of Pyridazine Derivatives against VEGFR-2

Compound IDStructureIC₅₀ (nM)[4]
8d 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pyridazin-3(2H)-one6.65
Sorafenib (Reference)4.92

Note: The provided data is for a potent pyridazine-based dual MMP-2/VEGFR-2 inhibitor as a representative example.

Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow Compound_Plating Compound Plating (Pyridazine Library) Enzyme_Substrate_Addition VEGFR-2 & Substrate Addition Compound_Plating->Enzyme_Substrate_Addition Reaction_Initiation ATP Addition Enzyme_Substrate_Addition->Reaction_Initiation Incubation Incubation (30°C, 60 min) Reaction_Initiation->Incubation Detection Luminescence Detection (ATP Glo) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

HTS workflow for VEGFR-2 kinase inhibition.

G cluster_pathway VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibition

VEGF signaling and pyridazine inhibition.

Application Note 2: Cell-Based High-Throughput Screening for Anti-Inflammatory Pyridazine Derivatives

Background

Chronic inflammation is a key component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response.[1][7] High-throughput screening for compounds that can suppress the production of these cytokines in a cellular context is a valuable strategy for discovering novel anti-inflammatory drugs. Pyridazine and pyridazinone derivatives have been shown to possess significant anti-inflammatory properties, making them promising candidates for such screens.[1][7]

Assay Principle

This cell-based assay utilizes macrophages, key immune cells in the inflammatory response, to screen for inhibitors of pro-inflammatory cytokine production. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the macrophages, inducing the production and secretion of TNF-α and IL-6. The amount of these cytokines in the cell culture supernatant is then quantified using a homogeneous proximity-based immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). A decrease in the signal indicates that the test compound has inhibited cytokine production.

Experimental Protocol: Inhibition of LPS-Induced TNF-α and IL-6 Production

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Pyridazine compound library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Dexamethasone)

  • HTRF or AlphaLISA kits for TNF-α and IL-6 detection

  • Clear-bottom, white-walled 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Add the pyridazine derivatives and controls to the cells.

  • LPS Stimulation: After a short pre-incubation with the compounds (e.g., 30 minutes), add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include vehicle-treated (DMSO) and unstimulated controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 384-well white assay plate.

  • Cytokine Detection: Add the HTRF or AlphaLISA detection reagents for TNF-α and IL-6 to the supernatant according to the manufacturer's instructions.

  • Signal Reading: After the recommended incubation period, read the plates on a compatible plate reader.

Data Analysis and Presentation

Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound. Generate dose-response curves and determine the IC₅₀ values. Present the data in a table to compare the efficacy of the tested pyridazine derivatives.

Table 2: Inhibition of TNF-α and IL-6 Production by Pyridazinone Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound IDStructureTNF-α Inhibition (%) at 20 µM[8]IL-6 Inhibition (%) at 20 µM[9]
5f 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-phenyl-2,3-dihydropyridazin-3-one4528
6f 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-4-phenyl-2,3-dihydropyridazin-3-one5523
Celecoxib (Reference)6781

Note: The provided data is for representative pyrazole-pyridazine hybrids and pyridazinone derivatives.

Workflow and Signaling Pathway

G cluster_workflow Cell-Based HTS Workflow Cell_Seeding Seed Macrophages Compound_Addition Add Pyridazine Compounds Cell_Seeding->Compound_Addition LPS_Stimulation LPS Stimulation Compound_Addition->LPS_Stimulation Incubation Incubation (18-24h) LPS_Stimulation->Incubation Supernatant_Transfer Transfer Supernatant Incubation->Supernatant_Transfer Cytokine_Detection TNF-α & IL-6 Detection (HTRF/AlphaLISA) Supernatant_Transfer->Cytokine_Detection Data_Analysis Data Analysis (IC50 Determination) Cytokine_Detection->Data_Analysis

Workflow for anti-inflammatory HTS.

G cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling TLR4->MAPK Cytokines TNF-α, IL-6 Production NFkB->Cytokines MAPK->Cytokines Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->NFkB Inhibition Pyridazine_Inhibitor->MAPK Inhibition

Inflammatory signaling and pyridazine action.

Application Note 3: High-Throughput Screening of Pyridazine Derivatives as Inhibitors of Amyloid-Beta Aggregation

Background

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides in the brain. The aggregation of Aβ into oligomers and fibrils is a central event in the pathogenesis of the disease. Inhibiting the aggregation of Aβ is therefore a major therapeutic strategy. The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring amyloid fibril formation in real-time and is well-suited for high-throughput screening of potential inhibitors. While specific screening of pyridazine derivatives against Aβ aggregation is not yet widely published, their structural features make them an interesting class of molecules to explore for this application.

Assay Principle

Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the beta-sheet structures of amyloid fibrils. In this assay, monomeric Aβ peptide is incubated under conditions that promote aggregation. In the presence of an inhibitory compound, the formation of amyloid fibrils is reduced or delayed, resulting in a lower ThT fluorescence signal compared to the control.

Experimental Protocol: Thioflavin T-Based Aβ Aggregation Assay

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)

  • Hexafluoroisopropanol (HFIP) for Aβ peptide preparation

  • Pyridazine compound library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Congo Red)

  • Black, clear-bottom 384-well plates

Procedure:

  • Aβ Peptide Preparation: Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in HFIP, followed by evaporation of the solvent and resuspension in assay buffer to obtain a monomeric solution.

  • Compound Plating: Dispense the pyridazine derivatives and controls into the wells of the 384-well plate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the monomeric Aβ peptide and ThT in assay buffer.

  • Reaction Initiation: Add the Aβ/ThT mixture to the wells containing the compounds.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for 24-48 hours with intermittent shaking to promote aggregation.

  • Data Analysis: Plot the fluorescence intensity as a function of time to generate aggregation curves. The effect of the inhibitors can be quantified by comparing the lag time, the maximum fluorescence intensity, or the area under the curve (AUC) of the treated samples to the vehicle control.

Data Analysis and Presentation

From the dose-response curves, determine the IC₅₀ value for each compound, representing the concentration at which 50% of Aβ aggregation is inhibited. The results should be tabulated for a clear overview of the inhibitory potencies.

Table 3: Inhibitory Activity of Test Compounds against Aβ(1-42) Aggregation

Compound IDStructureIC₅₀ (µM)
Test Cmpd 1 Pyridazine Derivative 1TBD
Test Cmpd 2 Pyridazine Derivative 2TBD
Congo Red (Reference)~5-10

Workflow and Logical Diagram

G cluster_workflow Aβ Aggregation HTS Workflow Abeta_Prep Prepare Monomeric Aβ Reaction_Setup Add Aβ and ThT Abeta_Prep->Reaction_Setup Compound_Plating Plate Pyridazine Library Compound_Plating->Reaction_Setup Kinetic_Reading Kinetic Fluorescence Reading (37°C, 24-48h) Reaction_Setup->Kinetic_Reading Data_Analysis Data Analysis (Aggregation Curves, IC50) Kinetic_Reading->Data_Analysis

HTS workflow for Aβ aggregation inhibitors.

G cluster_logical Aβ Aggregation Cascade and Inhibition Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->Monomers Inhibition Pyridazine_Inhibitor->Oligomers Inhibition

References

Application Notes and Protocols: Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a heterocyclic compound featuring a pyridazine ring linked to a piperidine-3-carboxylate moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both pyridazine and piperidine derivatives. Pyridazine-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. Similarly, the piperidine ring is a common structural motif in many approved drugs, recognized for its favorable pharmacokinetic properties and its ability to interact with various biological targets. The combination of these two pharmacophores in this compound suggests its potential as a versatile building block and a candidate for the development of novel therapeutic agents.

While specific biological data for this compound is not extensively available in the public domain, this document provides an overview of the potential applications and relevant experimental protocols based on the activities of structurally related compounds. These notes are intended to guide researchers in exploring the therapeutic potential of this and similar molecules.

Potential Therapeutic Applications

Based on the pharmacological profiles of related pyridazine and piperidine derivatives, this compound and its analogs could be investigated for the following applications:

  • Oncology: Derivatives of 6-chloropyridazine have shown cytotoxic effects against various cancer cell lines. The core structure can be a starting point for the development of inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

  • Neurodegenerative Diseases: Certain pyridazine and piperidine derivatives have been explored as inhibitors of enzymes such as Monoamine Oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.

  • Inflammatory Diseases: The pyridazine nucleus is present in compounds with anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.

  • Infectious Diseases: Heterocyclic compounds containing pyridazine and piperidine motifs have been investigated for their antibacterial and antifungal activities.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold and related compounds is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN₃O₂-
Molecular Weight 255.70 g/mol -
LogP (predicted) 1.5 - 2.5-
Topological Polar Surface Area 55.0 Ų-
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 5-

Biological Activity of Structurally Related Compounds

The following table summarizes the biological activity of compounds that share structural similarities with this compound. This data can serve as a reference for designing and evaluating new derivatives.

Compound ClassTarget/AssayActivity (IC₅₀/EC₅₀)Reference
Piperidine-3-carboxamide derivativesHuman melanoma A375 cells (antiproliferative)0.03 µM[1]
Piperidine-3-carboxamide derivativesHuman melanoma A375 cells (senescence induction)0.04 µM[1]
Piperidamide-3-carboxamide derivativesCathepsin K inhibition0.08 µM[2]
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineTrypanosoma brucei brucei (bloodstream form)0.38 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for evaluating compounds with similar structural motifs.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for the title compound, adapted from general procedures for the synthesis of related N-aryl piperidines.

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-3-carboxylate

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of methyl piperidine-3-carboxylate (1.0 eq) in DMF, add Et₃N (2.0 eq).

  • Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 3,6-Dichloropyridazine P1 Nucleophilic Aromatic Substitution R1->P1 R2 Methyl piperidine-3-carboxylate R2->P1 C1 Base (Et3N) C1->P1 C2 Solvent (DMF) C2->P1 C3 Heat (80-100 °C) C3->P1 Prod This compound P1->Prod

Synthetic Workflow
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of Test Compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow
Protocol 3: Kinase Inhibition Assay (Example: PI3Kα)

Given that many pyridazine derivatives act as kinase inhibitors, this protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase, such as PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ (substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the kinase buffer, the test compound, and the PI3Kα enzyme.

  • Initiate the reaction by adding a mixture of ATP and PIP₂.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_pathway PI3K Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation Inhibitor Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate (Hypothetical Inhibitor) Inhibitor->PI3K

PI3K Signaling Pathway

Conclusion

This compound represents a promising scaffold for the discovery of new drugs. While direct biological data for this specific molecule is limited, the known activities of related pyridazine and piperidine derivatives suggest its potential in oncology, neurodegenerative diseases, and other therapeutic areas. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential biological evaluation of novel molecules derived from Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate. This starting material offers a versatile scaffold for the development of new therapeutic agents, leveraging the established bioactivity of both the pyridazine and piperidine moieties. The protocols outlined below are based on established chemical transformations and provide a framework for creating diverse chemical libraries for screening.

Introduction

The pyridazine ring system is a key feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[2] The combination of these two heterocyclic systems in this compound presents a unique opportunity for the exploration of novel chemical space and the discovery of new bioactive compounds.

This document outlines two primary synthetic pathways for the derivatization of the title compound:

  • Nucleophilic Aromatic Substitution (SNAr) at the C6-chloro position of the pyridazine ring.

  • Modification of the Methyl Ester at the C3 position of the piperidine ring.

Synthetic Workflow Overview

The following diagram illustrates the proposed synthetic strategies for generating a library of novel compounds from the starting material.

G cluster_0 Pathway A: C6-Position Modification cluster_1 Pathway B: C3-Position Modification start This compound snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alcohols) start->snar hydrolysis Ester Hydrolysis start->hydrolysis c6_derivatives C6-Substituted Derivatives (Library A) snar->c6_derivatives acid 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (Diverse Amines) acid->amide_coupling c3_derivatives C3-Amide Derivatives (Library B) amide_coupling->c3_derivatives

Caption: Proposed synthetic pathways for the diversification of this compound.

Pathway A: Nucleophilic Aromatic Substitution at the C6-Position

The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, makes the C6-chloro group susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups.

Experimental Protocol: General Procedure for SNAr
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the desired nucleophile (amine, thiol, or alcohol, 1.2-2.0 eq.).

  • A base, such as K2CO3, Cs2CO3, or DIPEA (2.0-3.0 eq.), is added to the mixture.

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C6-substituted derivative.

Representative Data for Pathway A Derivatives

The following table presents hypothetical, yet plausible, data for a series of compounds synthesized via Pathway A. The biological activity is represented as IC50 values against a hypothetical kinase, "Kinase X," based on the known activities of similar heterocyclic compounds.

Compound IDNucleophileYield (%)Purity (%) (LC-MS)Kinase X IC50 (nM)
A-1 Morpholine85>98150
A-2 4-Methylpiperazine82>9995
A-3 Aniline75>97250
A-4 4-Fluorobenzylamine78>9875
A-5 Ethanethiol65>95400
A-6 Phenol55>96650

Pathway B: Modification of the C3-Methyl Ester

The methyl ester at the 3-position of the piperidine ring can be readily modified, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Amide bonds are prevalent in pharmaceuticals and this modification can significantly impact the biological activity and pharmacokinetic properties of the molecule.

Experimental Protocol 1: Ester Hydrolysis
  • This compound (1.0 eq.) is dissolved in a mixture of THF and water (e.g., 2:1 v/v).

  • Lithium hydroxide (LiOH, 2.0-3.0 eq.) is added, and the mixture is stirred at room temperature for 2-6 hours.

  • Reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is acidified to pH 3-4 with 1N HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylic acid, which can often be used in the next step without further purification.

Experimental Protocol 2: Amide Coupling
  • To a solution of 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or CH2Cl2, is added a coupling agent (e.g., HATU, HOBt/EDC, 1.1 eq.).

  • A tertiary amine base, such as DIPEA or triethylamine (2.0-3.0 eq.), is added, and the mixture is stirred at room temperature for 15-30 minutes.

  • The desired amine (1.1 eq.) is added, and the reaction is stirred at room temperature for 6-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed successively with saturated NaHCO3 solution, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography or preparative HPLC to afford the final amide derivative.

Representative Data for Pathway B Derivatives

The following table presents hypothetical data for a series of amide derivatives synthesized via Pathway B. The biological activity is represented as IC50 values against a hypothetical G-protein coupled receptor, "GPCR Y."

Compound IDAmineYield (%)Purity (%) (LC-MS)GPCR Y IC50 (nM)
B-1 Benzylamine78>9988
B-2 2-(Trifluoromethyl)aniline65>9745
B-3 (S)-(-)-1-Aminoindane72>98120
B-4 4-Picolylamine75>99210
B-5 Cyclohexylamine81>98350
B-6 N,O-Dimethylhydroxylamine70>96>1000

Potential Biological Targets and Signaling Pathways

Compounds containing the 1-(pyridazinyl)piperidine scaffold have been reported to interact with a variety of biological targets, including kinases and enzymes involved in epigenetic regulation. For instance, derivatives of N-(1-(6-phenyl-pyridazin-3-yl)-piperidin-3-yl)-amine have been identified as inhibitors of JMJD6, a histone arginine demethylase, which in turn upregulates the p53 tumor suppressor pathway.[3]

The diagram below illustrates a simplified representation of the p53 signaling pathway, which could be a potential target for novel derivatives synthesized from this compound.

G molecule Novel Pyridazinyl- piperidine Derivative target JMJD6 molecule->target Inhibition p53 p53 target->p53 Repression (via demethylation) p21 p21 p53->p21 Activation apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest

Caption: A potential signaling pathway targeted by novel pyridazinyl-piperidine derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of novel compounds. The synthetic routes outlined in these application notes provide a robust framework for accessing a wide range of derivatives through modifications at both the pyridazine and piperidine rings. The resulting compounds are promising candidates for screening against various biological targets, particularly in the areas of oncology and inflammatory diseases. The provided protocols and representative data serve as a guide for researchers to explore the chemical and biological potential of this versatile scaffold.

References

Application Note: Quantitative Analysis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development due to its potential biological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This application note presents a detailed protocol for the quantitative analysis of this compound in a sample matrix using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The described method is designed to be accurate, precise, and specific for the intended analyte.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are optimized to achieve good resolution and peak shape for the analyte.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Formic acid in Water (v/v)
Gradient Isocratic at 60:40 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Reagents and Standards

a. Mobile Phase Preparation:

  • Aqueous Component: Add 1 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Working Mobile Phase: Mix the aqueous and organic components in the desired ratio (e.g., 40:60 v/v for the aqueous and acetonitrile components, respectively). Degas the mobile phase using sonication or vacuum filtration before use.

b. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will depend on the matrix. The following is a general procedure for a relatively clean sample matrix.

  • Accurately weigh a known amount of the sample containing the analyte.

  • Dissolve the sample in a known volume of the mobile phase.

  • Vortex the sample for 2 minutes to ensure complete dissolution of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 2: Summary of Quantitative Data and Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD)
- Intraday (n=6)< 2.0%
- Interday (n=6)< 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Specificity No interference from blank at the retention time of the analyte

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Standard Solutions (1-100 µg/mL) calibration Generate Calibration Curve prep_standards->calibration prep_sample Prepare Sample Solution hplc_analysis RP-HPLC-UV Analysis (λ = 254 nm) prep_sample->hplc_analysis quantification Quantify Analyte in Sample hplc_analysis->quantification calibration->quantification data_reporting Report Results quantification->data_reporting

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative determination of this compound using a straightforward and robust RP-HPLC-UV method. The described method is suitable for routine analysis in a quality control or research and development setting. The provided validation parameters demonstrate that the method is linear, precise, and accurate over the specified concentration range. This protocol can be adapted and further validated for specific sample matrices as required by the user.

Application Notes and Protocols for the Derivatization of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(pyridazinyl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The combination of the electron-deficient pyridazine ring and the versatile piperidine core offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a key intermediate that allows for systematic derivatization at two key positions: the piperidine-3-carboxylate and the 6-chloro position of the pyridazine ring. This application note provides detailed protocols for the synthesis of a library of analogs from this starting material to facilitate comprehensive Structure-Activity Relationship (SAR) studies. The described derivatization strategies are exemplified through the lens of developing inhibitors for Jumonji domain-containing 6 (JMJD6), a histone arginine demethylase implicated in cancer.

Derivatization Strategies

Two primary vectors for diversification of the lead compound are explored:

  • Amide Bond Formation at the C3-Position of the Piperidine Ring: The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a diverse panel of amines to generate a library of amides. This allows for the exploration of the chemical space around the piperidine core, influencing factors such as solubility, hydrogen bonding capacity, and steric interactions with the biological target.

  • Suzuki-Miyaura Cross-Coupling at the C6-Position of the Pyridazine Ring: The chlorine atom on the pyridazine ring serves as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for introducing a wide array of aryl and heteroaryl substituents. This modification allows for the investigation of how larger, aromatic moieties impact target engagement and overall compound properties.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylic acid. The product can be used in the next step without further purification.

Protocol 2: Amide Coupling of 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylic Acid

This protocol details the formation of amides using HATU as the coupling agent.

Materials:

  • 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the derivatization at the 6-position of the pyridazine ring.

Materials:

  • This compound or its amide derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the 1-(6-chloro-3-pyridazinyl)piperidine derivative (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-pyridazinyl derivative.

Data Presentation

The following table summarizes the Structure-Activity Relationship (SAR) data for a series of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidin-3-yl)amine derivatives as inhibitors of JMJD6, a promising therapeutic target in breast cancer.[1] This data illustrates how modifications at the C6-position of the pyridazine ring and at the C3-position of the piperidine ring influence biological activity.

CompoundR¹ (Piperidine-3-substituent)R² (Pyridazine-6-substituent)JMJD6 KD (μM)MCF-7 IC₅₀ (μM)
1 -NH₂4-fluorophenyl1.50 ± 0.115.87 ± 0.41
2 -NH₂4-chlorophenyl1.25 ± 0.094.99 ± 0.35
3 -NH₂4-methylphenyl2.10 ± 0.157.12 ± 0.53
4 -NH₂3-fluorophenyl0.95 ± 0.073.14 ± 0.22
A29 -NH-cyclopropyl4-fluorophenyl0.75 ± 0.08 1.98 ± 0.14
6 -NH-methyl4-fluorophenyl1.10 ± 0.093.88 ± 0.27
7 -NH-ethyl4-fluorophenyl1.35 ± 0.104.56 ± 0.31

Data adapted from Bioorg. Chem. 2022, 129, 106119.[1]

SAR Summary:

  • Substitution at the 4-position of the phenyl ring at the pyridazine C6-position with electron-withdrawing groups like fluorine and chlorine (compounds 1, 2, 4) generally leads to better activity than electron-donating groups like methyl (compound 3).[1]

  • Modification of the amine at the piperidine C3-position shows that small alkyl groups are tolerated. The cyclopropylamine derivative (A29) demonstrated the highest potency, suggesting a favorable interaction in a specific pocket of the target protein.[1]

Mandatory Visualization

Derivatization_Workflow start Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate hydrolysis Protocol 1: Saponification (LiOH) start->hydrolysis Step 1a suzuki_start Protocol 3: Suzuki Coupling [Pd(PPh3)4] start->suzuki_start Step 1b acid 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylic Acid hydrolysis->acid amide_coupling Protocol 2: Amide Coupling (HATU) acid->amide_coupling Step 2 suzuki_acid Protocol 3: Suzuki Coupling [Pd(PPh3)4] acid->suzuki_acid Step 1b amide_library Amide Library (SAR at C3) amide_coupling->amide_library suzuki_amide Protocol 3: Suzuki Coupling [Pd(PPh3)4] amide_library->suzuki_amide Step 3 final_library Final Diversified Library (SAR at C6 and C3) suzuki_start->final_library suzuki_acid->final_library suzuki_amide->final_library

Caption: General workflow for the derivatization of the lead compound.

JMJD6_Pathway jmjd6 JMJD6 (Arginine Demethylase) demethylation Demethylation jmjd6->demethylation histones Histone Arginine (e.g., H3R2me2) histones->jmjd6 substrate gene_transcription Altered Gene Transcription demethylation->gene_transcription p53 p53 Upregulation gene_transcription->p53 apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis cancer Inhibition of Cancer Cell Proliferation apoptosis->cancer inhibitor Pyridazinylpiperidine Inhibitor (e.g., A29) inhibitor->jmjd6

References

Application Notes and Protocols for Cell-Based Assays Using Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a synthetic compound with structural features suggesting its potential as a modulator of G-protein coupled receptors (GPCRs). Based on its core moieties, a primary hypothesized target is the Melanin-concentrating hormone receptor 1 (MCHR1), a key regulator of energy homeostasis, appetite, and other physiological processes. Antagonism of MCHR1 is a therapeutic strategy being explored for the treatment of obesity and anxiety disorders.

These application notes provide a comprehensive guide to utilizing this compound in a series of cell-based assays to characterize its activity as a potential MCHR1 antagonist. The protocols detailed below are designed for researchers in pharmacology and drug discovery to determine the compound's binding affinity, functional antagonism, and impact on downstream signaling pathways.

Target Pathway: MCHR1 Signaling

MCHR1 is a GPCR that primarily couples to Gαi and Gαq proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates two main signaling cascades:

  • Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease

Application Notes and Protocols for Radioligand Binding Assays of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities. Their ability to interact with various biological targets makes them promising candidates in drug discovery and development. Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of these compounds for their target receptors. This document provides detailed protocols and application notes for conducting radioligand binding assays with pyridazine compounds, focusing on the GABA-A receptor, a common target for this class of molecules.

Data Presentation: Binding Affinities of Pyridazine Derivatives

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of selected pyridazine derivatives for various receptors. This data is essential for understanding the structure-activity relationships (SAR) and for selecting appropriate compounds for further studies.

Table 1: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives for TYK2 Pseudokinase

Compound NumberR¹ GroupBinding Affinity (SPA, IC50, μM)
7Cyclopropylamine>10
18Methylamine0.3
19Ethylamine1.0
Data from reference[1]

Table 2: Inhibitory Activity of 3,6-disubstituted Pyridazines against CDK2

Compound NumberR¹ GroupR² GroupCDK2 IC50 (nM)
11e2-Adamantyl4-Fluorophenyl151
11htert-Butyl4-Fluorophenyl43.8
11lMethyltetrahydropyran4-Fluorophenyl55.6
11mMethyltetrahydropyran2,4-Difluorophenyl20.1
Data from reference[2]

Table 3: Binding Affinity of Pyridazine-Based Compounds for ALK5

Compound NumberStructureALK5 pKi
42-amino-pyridine derivative8.55
19N-methyl piperazine derivative-
20Amide-linked N-methyl piperazine9.29
21Morpholine derivative-
23N,N-dimethyl amine derivative-
Data from reference[3]

Experimental Protocols

This section provides detailed methodologies for performing radioligand binding assays with pyridazine compounds. The protocols are generalized and may require optimization depending on the specific compound, receptor, and radioligand being used.

Membrane Preparation from Rat Brain

This protocol describes the preparation of crude synaptic membranes from rat brain, a common source of receptors for binding assays.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge (capable of 1,000 x g and 140,000 x g)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

Procedure:

  • Homogenize rat brains in 20 mL/g of ice-cold Homogenization Buffer.[4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4]

  • Discard the supernatant and resuspend the pellet in ice-cold deionized water.

  • Homogenize the suspension with two 10-second bursts at high speed, with a 10-second interval.[4]

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.[4]

  • Resuspend the pellet in Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C.[4]

  • Repeat the wash step (step 7) twice more.[4]

  • Resuspend the final pellet in a known volume of Binding Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

  • Prepared cell membranes

  • Radioligand (e.g., [³H]flumazenil for benzodiazepine site on GABA-A receptor)

  • Non-specific binding inhibitor (e.g., 10 µM Diazepam for [³H]flumazenil)

  • Binding Buffer

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Binding Buffer.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • For total binding wells, add a known amount of membrane protein (e.g., 100 µg) and the corresponding radioligand concentration.

  • For non-specific binding wells, add the membrane protein, radioligand, and a saturating concentration of the non-specific binding inhibitor.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 35 minutes).[5][6]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[4]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding as a function of radioligand concentration and use non-linear regression to determine Kd and Bmax.

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a pyridazine derivative) for the receptor.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compounds.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells except the blanks.

  • Add the membrane preparation to all wells.

  • For non-specific binding wells, add a saturating concentration of a known non-specific inhibitor.

  • For the test compound wells, add the corresponding concentration of the pyridazine derivative.

  • Incubate the plate, filter, and wash as described in the saturation assay protocol.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor, a primary target for many pyridazine compounds.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds Pyridazine Pyridazine Compound Pyridazine->GABA_A_Receptor Modulates (e.g., Allosteric) Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines the general workflow for a competition radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Source (e.g., Cell Membranes) start->prep_membranes setup_assay Set up Assay Plate: - Radioligand (fixed conc.) - Test Compound (serial dilution) - Membranes prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Competition Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate as a key intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. Detailed experimental protocols and data are provided to facilitate its application in research and development.

Introduction

This compound is a heterocyclic compound featuring a pyridazine ring linked to a piperidine-3-carboxylate moiety. This bifunctional scaffold makes it a valuable building block in medicinal chemistry. The chlorinated pyridazine ring provides a reactive site for further functionalization, typically through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the piperidine ester offers a handle for amide bond formation or other modifications. This intermediate is particularly relevant in the development of kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and immunology.

Application in the Synthesis of Kinase Inhibitors

The pyridazine-piperidine scaffold is a common motif in a variety of kinase inhibitors. The structural arrangement of a hydrogen bond acceptor (pyridazine nitrogens) and a flexible piperidine linker allows for effective binding to the ATP-binding pocket of many kinases. This compound serves as a crucial starting material for the synthesis of potent and selective inhibitors of signaling pathways implicated in disease, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Synthesis of a TGF-β Receptor Type I (TGFβRI/ALK5) Inhibitor

This section details the use of this compound as an intermediate in a multi-step synthesis of a potent TGF-β Receptor Type I (ALK5) inhibitor. Aberrant TGF-β signaling is a hallmark of several pathologies, including cancer and fibrosis.

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and methyl piperidine-3-carboxylate.

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-3-carboxylate hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl piperidine-3-carboxylate hydrochloride (1.1 equivalents) in anhydrous DMF, add triethylamine (2.5 equivalents) at room temperature and stir for 15 minutes.

  • Add 3,6-dichloropyridazine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (d, J = 9.2 Hz, 1H), 6.90 (d, J = 9.2 Hz, 1H), 4.20-4.10 (m, 2H), 3.75 (s, 3H), 3.60-3.50 (m, 2H), 2.80-2.70 (m, 1H), 2.10-1.80 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 173.5, 158.0, 150.5, 127.0, 115.0, 52.0, 50.0, 48.0, 41.0, 28.0, 24.0
Mass Spec (ESI-MS) m/z 256.09 [M+H]⁺

Diagrams

Experimental Workflow for the Synthesis of the Intermediate

experimental_workflow cluster_synthesis Synthesis of this compound reagents 3,6-Dichloropyridazine + Methyl piperidine-3-carboxylate (in DMF with base) reaction SNAr Reaction (80-100 °C, 4-8 h) reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate purification->product

Caption: Workflow for the synthesis of the target intermediate.

Downstream Application: Inhibition of TGF-β Signaling Pathway

Molecules synthesized from this compound can be potent inhibitors of the TGF-β signaling pathway by targeting the kinase activity of TGF-β Receptor I (ALK5). Inhibition of ALK5 prevents the phosphorylation of downstream SMAD proteins, thereby blocking the signal transduction cascade that leads to pro-fibrotic and immunosuppressive gene expression.

tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binding ALK5 TGF-β RI (ALK5) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, Immunosuppression) SMAD_complex->Transcription Nuclear Translocation Inhibitor Pyridazinyl-Piperidine Inhibitor Inhibitor->ALK5 Inhibition

Caption: Inhibition of the TGF-β signaling pathway.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex, biologically active molecules. The protocols and data presented herein provide a solid foundation for its use in medicinal chemistry and drug discovery programs, particularly those targeting kinase-mediated signaling pathways. The straightforward synthesis and potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutics.

Application Note: A Validated LC-MS/MS Method for the Quantification of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate in human plasma. The method utilizes protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The assay has been validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect and is suitable for pharmacokinetic studies in a drug development setting.

Introduction

This compound is a novel compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.[1] The method described herein is crucial for characterizing the pharmacokinetic profile of this new chemical entity.

Analyte Information:

ParameterValueReference
Compound Name This compound
Molecular Formula C₁₁H₁₄ClN₃O₂[2]
Molecular Weight 255.7 g/mol [2]
CAS Number 1208086-32-1[2]
Predicted pKa 3.37 ± 0.12[2]

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Stable Isotope Labeled Internal Standard (e.g., D4-Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate)

  • Human Plasma (K₂EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in the same manner.

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

    • Prepare QC samples in blank human plasma at four concentration levels:

      • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

      • Low QC (LQC): 0.3 ng/mL

      • Medium QC (MQC): 8 ng/mL

      • High QC (HQC): 80 ng/mL

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the respective tubes.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 550°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Analyte 256.1196.180 V25 eV
Internal Standard 260.1200.180 V25 eV

Data Presentation

Method Validation Summary
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)
Inter-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)
Mean Recovery > 85%
Matrix Effect Minimal (85-115%)
Precision and Accuracy Data
QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%Bias) (n=6)Inter-day Accuracy (%Bias) (n=18)
LLOQ 0.18.511.25.37.8
LQC 0.36.28.9-2.14.5
MQC 84.56.71.52.3
HQC 803.85.5-0.81.1

Mandatory Visualization

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS in Acetonitrile (200 µL) plasma->is_addition vortex Vortex Mix (1 min) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc UPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

G cluster_specificity Specificity & Selectivity cluster_performance Assay Performance cluster_matrix Sample Matrix Effects cluster_stability Stability Validation Bioanalytical Method Validation Selectivity Analysis of blank plasma from multiple sources Validation->Selectivity Linearity Calibration curve over the desired concentration range (r² > 0.99) Validation->Linearity Recovery Extraction efficiency of the analyte and IS Validation->Recovery FreezeThaw Analyte stability after multiple freeze-thaw cycles Validation->FreezeThaw Interference Check for interferences at analyte and IS retention times Selectivity->Interference LLOQ Lowest standard on the calibration curve with acceptable precision and accuracy Linearity->LLOQ Accuracy Closeness of measured value to true value (%Bias) LLOQ->Accuracy Precision Repeatability of measurements (%CV) LLOQ->Precision MatrixEffect Ion suppression or enhancement from plasma components Recovery->MatrixEffect BenchTop Analyte stability at room temperature AutoSampler Analyte stability in the processed sample in the autosampler LongTerm Analyte stability in plasma at storage temperature

Caption: Logical relationships in method validation.

Discussion

The developed LC-MS/MS method provides a reliable and efficient means for quantifying this compound in human plasma. The protein precipitation sample preparation technique is straightforward, rapid, and cost-effective, making it suitable for high-throughput analysis.[3] The chromatographic conditions were optimized to achieve a good peak shape and separation from endogenous plasma components within a short run time.

The mass spectrometric detection in positive ESI mode was chosen based on the chemical structure of the analyte, which contains basic nitrogen atoms that are readily protonated. The MRM transitions were selected for their specificity and intensity, ensuring a low limit of quantification. The use of a stable isotope-labeled internal standard is crucial for compensating for any variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[4]

The method was validated according to established regulatory guidelines for bioanalytical method validation.[5] The results demonstrate that the method is linear over the specified concentration range, accurate, precise, and selective. The recovery of the analyte from plasma was consistent and high, and the matrix effect was found to be negligible, indicating that the method is robust and reliable for the analysis of clinical samples.

Conclusion

A highly sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is well-suited for supporting pharmacokinetic and other clinical studies during the development of this new therapeutic candidate.

References

Experimental Design for In-Vivo Studies with Pyridazine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-vivo evaluation of pyridazine-based compounds. The information compiled herein is based on established methodologies for preclinical assessment and the known biological activities of pyridazine and pyridazinone derivatives, which primarily include anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] These guidelines are intended to serve as a comprehensive framework for designing and executing robust in-vivo studies.

Overview of Pyridazine-Based Compounds

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The pyridazine nucleus is considered a key pharmacophore and has been successfully incorporated into several compounds with potent biological activities.[4][5] In-vivo studies are crucial for evaluating the therapeutic potential and safety profile of these compounds before they can be considered for clinical development.

General In-Vivo Experimental Workflow

A typical in-vivo study for a novel pyridazine-based compound follows a phased approach, starting with preliminary tolerability and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.

experimental_workflow cluster_preclinical Preclinical In-Vivo Evaluation DoseRange Dose-Range Finding (Acute Toxicity) PK_TK Pharmacokinetics (PK) & Toxicokinetics (TK) DoseRange->PK_TK Inform Dosing Efficacy Efficacy Studies (Disease Models) PK_TK->Efficacy Establish Exposure Tox Toxicology (Sub-chronic/Chronic) Efficacy->Tox Therapeutic Index

Caption: Generalized workflow for in-vivo efficacy studies.

Anti-Inflammatory Activity

Many pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase-2 (COX-2).[6][7][8]

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli trigger the arachidonic acid cascade, where COX enzymes play a pivotal role in the synthesis of prostaglandins (PGs), key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

cox2_pathway cluster_inflammation Inflammatory Cascade Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 AA Arachidonic Acid PLA2->AA hydrolyzes Membrane Membrane Phospholipids COX2 COX-2 AA->COX2 PGs Prostaglandins (PGs) COX2->PGs synthesizes Inflammation Inflammation (Pain, Edema) PGs->Inflammation Pyridazine Pyridazine Compound Pyridazine->COX2 inhibits jnk1_pathway cluster_cancer JNK1 Signaling in Cancer Stress Cellular Stress (e.g., Chemotherapy) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK1 JNK1 MAPKK->JNK1 cJun c-Jun JNK1->cJun phosphorylates GeneExp Gene Expression (Proliferation, Survival) cJun->GeneExp Pyridazine Pyridazine Compound (e.g., 9e) Pyridazine->JNK1 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate.

Troubleshooting Guide

Encountering issues during chromatographic purification is common. This guide addresses specific problems you might face, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system polarity. - Co-elution of impurities with similar polarity.- Optimize Solvent System: Systematically vary the ratio of your eluents (e.g., ethyl acetate/hexane). An optimal Rf value for the target compound on a TLC plate is typically around 0.2-0.4.[1] - Try a Different Solvent System: Consider switching to a different solvent system, such as dichloromethane/methanol, which offers different selectivity.[2]
Peak Tailing or Streaking on Column - Strong interaction between the basic nitrogen atoms of the piperidine and pyridazine rings with acidic silanol groups on the silica gel surface.[3]- Use a Basic Modifier: Add a small amount of triethylamine (0.1-1%) or another amine base to your eluent to neutralize the acidic sites on the silica gel.[3] - Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[3]
Product is Not Eluting from the Column - The solvent system is not polar enough. - The compound may have degraded on the silica gel.- Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - Test for Stability: Run a small spot of your compound on a TLC plate and let it sit for a few hours before eluting to check for degradation. If it degrades, consider a less acidic stationary phase or a faster purification method.[4]
Low Yield After Purification - Incomplete elution from the column. - The compound is spread across too many fractions. - Premature crystallization in the column or tubing.- Flush the Column: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the product has eluted. - Optimize Flow Rate: A flow rate that is too fast can lead to band broadening and mixing of fractions.[5] - Check Solubility: Ensure your compound is sufficiently soluble in the mobile phase to prevent it from crashing out during the run.
Crude Sample is Insoluble in the Eluent - The polarity of the crude mixture is significantly different from the eluent.- Dry Loading: Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the top of your column.[5] - Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and load it carefully onto the column.[5]

Quantitative Data for Structurally Related Compounds

Compound Chromatography Conditions Reported Rf Value Yield Reference
N-benzyl piperidine cis-5aFlash chromatography on silica; 80:20 hexane-EtOAc0.24 (in 8:2 hexane-EtOAc)70%[3]
3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-oneMonitored by TLC; 1:1 n-hexane: ethyl acetate0.26-[6]
tert-Butyl 4-[4-(methoxycarbonyl)-1-(p-tolyl)-1H-pyrazol-5-yl]piperidine-1-carboxylateColumn chromatography on SiO2; 1:7 acetone/n-hexane-70%[2]
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineChromatography on silica gel; 9:1 dichloromethane-ethyl acetate-37%
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineChromatography on silica gel; 9:1 dichloromethane-ethyl acetate-54%
11H-Pyrido[2,1-b]quinazolin-11-one derivativeRecrystallization from toluene-83%[5]

Experimental Protocols

Representative Flash Chromatography Protocol

This protocol is a general guideline based on methods used for similar N-heterocyclic compounds.[2][3] Optimization will be necessary for your specific sample.

1. Preparation of the Column:

  • Select a suitable column size based on the amount of crude material (a common rule of thumb is a 30-50:1 ratio of silica gel to crude compound by weight).

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel.[5]

  • Dry Loading: For samples with poor solubility in the eluent, dissolve the crude material in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5][7]

3. Elution and Fraction Collection:

  • Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent as the separation progresses (e.g., to 20%, 30% ethyl acetate in hexane).

  • Collect fractions in appropriately sized test tubes or vials.

4. Analysis of Fractions:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified product.

  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Troubleshooting Workflow for Chromatographic Purification

G Troubleshooting Workflow start Start Purification check_separation Good Separation on TLC? start->check_separation optimize_solvent Optimize Solvent System (Polarity/Composition) check_separation->optimize_solvent No run_column Run Column Chromatography check_separation->run_column Yes optimize_solvent->check_separation check_elution Product Eluting? run_column->check_elution increase_polarity Increase Eluent Polarity check_elution->increase_polarity No check_tailing Peak Tailing Observed? check_elution->check_tailing Yes increase_polarity->run_column add_base Add Basic Modifier (e.g., Triethylamine) check_tailing->add_base Yes collect_fractions Collect and Analyze Fractions check_tailing->collect_fractions No add_base->run_column pure_product Pure Product Obtained collect_fractions->pure_product

Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for many N-heterocyclic compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis. An ideal Rf for column chromatography is around 0.2-0.4.[1]

Q2: My compound appears as a smear or a long streak on the TLC plate. What can I do?

A2: This is likely due to the basic nature of your compound strongly interacting with the acidic silica gel.[3] To resolve this, add 0.1-1% triethylamine or a few drops of ammonia solution to your TLC developing chamber and your column chromatography eluent. This will help to produce more defined spots.[3]

Q3: How can I purify my compound if it is not stable on silica gel?

A3: If your compound decomposes on silica gel, you can try using a different stationary phase.[4] Alumina (neutral or basic) is a common alternative for acid-sensitive compounds.[3] Alternatively, you can try to "deactivate" the silica gel by pre-treating it with a solution of triethylamine in your eluent.

Q4: I have a very low yield after chromatography. Where could my product have gone?

A4: There are several possibilities for low yield. Your compound may still be on the column; try flushing with a much more polar solvent.[4] It could also be that the fractions are too dilute to see on a TLC plate; try concentrating some of the fractions where you expected your compound to elute.[4] It is also possible that the compound decomposed on the column.

Q5: Can I use reverse-phase chromatography for this compound?

A5: Yes, reverse-phase chromatography can be an excellent alternative for polar, basic compounds like this compound.[3] In reverse-phase, a non-polar stationary phase (like C18) is used with polar solvents (such as water, acetonitrile, or methanol). Often, an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to improve peak shape.[3]

References

Technical Support Center: Synthesis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate synthesis. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this N-arylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and effective method is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction involves the coupling of an aryl halide (3,6-dichloropyridazine) with an amine (methyl piperidine-3-carboxylate) in the presence of a palladium catalyst, a suitable ligand, and a base. This method is favored for its broad substrate scope and functional group tolerance.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in Buchwald-Hartwig amination reactions can often be attributed to several factors. Key areas to investigate include the purity of starting materials and reagents, the choice of catalyst, ligand, and base, the reaction temperature, and ensuring strictly anaerobic (oxygen-free) conditions. Catalyst deactivation and the formation of side products are also common culprits.

Q3: What are the typical side reactions observed in this synthesis?

A3: Common side reactions include the hydrodehalogenation of the 3,6-dichloropyridazine, where the chlorine atom is replaced by a hydrogen, and the formation of biaryl compounds through homocoupling of the aryl halide. Additionally, if the reaction conditions are not optimized, decomposition of the starting materials or product can occur.

Q4: How critical is the choice of ligand and base for this reaction?

A4: The selection of the ligand and base is crucial for a successful reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[2] The base is necessary to deprotonate the piperidine nitrogen, making it more nucleophilic. A strong, non-nucleophilic base is typically required. The optimal combination of ligand and base often needs to be determined empirically for a specific set of substrates.

Q5: Can I use a different palladium source?

A5: Yes, various palladium sources can be used, such as Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). The choice of palladium source can influence the reaction efficiency, and some may require an initial reduction step to form the active Pd(0) catalyst in situ.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Impure Starting Materials Ensure 3,6-dichloropyridazine and methyl piperidine-3-carboxylate are of high purity. Purify if necessary.
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for better consistency.
Inappropriate Ligand/Base Combination Screen different phosphine ligands and strong, non-nucleophilic bases.
Suboptimal Reaction Temperature Optimize the reaction temperature. Too low may result in a sluggish reaction, while too high can lead to decomposition.
Presence of Oxygen or Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Problem 2: Formation of Significant Side Products
Potential Cause Suggested Solution
Hydrodehalogenation of Aryl Halide Ensure a strictly inert atmosphere. The choice of ligand and base can also influence this side reaction.
Homocoupling of Aryl Halide Adjust the stoichiometry of the reactants. Using a slight excess of the amine can sometimes suppress homocoupling.
Product Decomposition Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. Avoid prolonged heating.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination, adapted from similar syntheses found in patent literature.

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-3-carboxylate hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq), methyl piperidine-3-carboxylate hydrochloride (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes representative quantitative data for the optimization of the Buchwald-Hartwig amination for similar pyridazine-piperidine couplings. Please note that optimal conditions for the synthesis of this compound may vary and require experimental optimization.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2.5)1,4-Dioxane11075-85
2Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2.5)1,4-Dioxane11080-90
3Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.5)Toluene10065-75
4Pd₂(dba)₃ (2.5)SPhos (10)NaOtBu (2.5)Toluene10070-80

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3,6-Dichloropyridazine Methyl piperidine-3-carboxylate HCl B Add Catalyst System: Pd(OAc)2, Xantphos, Cs2CO3 A->B D Inert Atmosphere (Argon Purge) B->D C Add Anhydrous Solvent (1,4-Dioxane) E Heat and Stir (100-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Aqueous Wash H->I J Dry, Concentrate I->J K Column Chromatography J->K L Isolated Product K->L

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_analysis Problem Analysis Start Low or No Yield Reagent_Purity Check Purity of Starting Materials Start->Reagent_Purity Catalyst_Activity Verify Catalyst and Ligand Activity Start->Catalyst_Activity Solvent_Dryness Ensure Anhydrous Solvent Start->Solvent_Dryness Inert_Atmosphere Is the Atmosphere Truly Inert? Start->Inert_Atmosphere Temperature Optimize Reaction Temperature Start->Temperature Ligand_Base Screen Ligand/Base Combination Start->Ligand_Base Side_Products Analyze for Side Products (e.g., Hydrodehalogenation) Start->Side_Products Solution Improved Yield Reagent_Purity->Solution Catalyst_Activity->Solution Solvent_Dryness->Solution Inert_Atmosphere->Solution Temperature->Solution Ligand_Base->Solution Side_Products->Solution

Caption: A decision tree for troubleshooting low yield in the N-arylation reaction.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am experiencing difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: Difficulty in dissolving this compound in aqueous buffers is a common challenge due to its likely hydrophobic nature. The initial and simplest troubleshooting steps involve assessing the purity of the compound, ensuring accurate weighing and volume measurements, and attempting gentle agitation or sonication. If solubility issues persist, a systematic approach to formulation development is recommended, starting with pH adjustment and the use of co-solvents.

Q2: What are the predicted physicochemical properties of this compound that might influence its solubility?

A2: While specific experimental data for this compound is limited, we can infer its properties from its chemical structure, which includes a lipophilic chloropyridazinyl group and a piperidine carboxylate moiety. The piperidine nitrogen is basic and can be protonated at acidic pH, which is a key factor to exploit for improving aqueous solubility.[1][2]

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight~255.7 g/mol Larger molecules can sometimes have lower solubility.[3]
pKa (most basic)4.0 - 5.0 (estimated for piperidine nitrogen)The compound's solubility is expected to be pH-dependent, increasing significantly at pH values below its pKa.[1][4]
logP1.5 - 2.5 (estimated)A positive logP value suggests higher lipophilicity and potentially low water solubility.
Hydrogen Bond Donors1 (piperidine N-H)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors5 (2 pyridazine N, 2 ester O, 1 piperidine N)Can interact with polar solvents.

Q3: Can I use organic co-solvents to prepare a stock solution? If so, which ones are recommended?

A3: Yes, using a water-miscible organic co-solvent is a standard and effective method for preparing a high-concentration stock solution of a poorly soluble compound.[4][5] The most commonly used co-solvent is dimethyl sulfoxide (DMSO). Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It is critical to keep the final concentration of the organic co-solvent in your experimental buffer low (typically <1%, and ideally <0.5%) to avoid artifacts or cytotoxicity in biological assays.[1]

Q4: How does pH adjustment improve the solubility of this compound?

A4: The piperidine nitrogen in this compound is basic. Lowering the pH of the aqueous buffer to a value at least two units below the compound's pKa will lead to the protonation of this nitrogen atom. The resulting positively charged species is a salt, which is generally much more soluble in water than the neutral form.[1][4]

Q5: Are there other methods to enhance solubility if pH adjustment and co-solvents are not sufficient or compatible with my experiment?

A5: Yes, several other techniques can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or complexation with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior to improve aqueous solubility.[3][4][6] For in vivo studies or formulation development, more advanced methods like creating solid dispersions or reducing particle size (micronization) can be considered.[3][7]

Troubleshooting Guides

General Workflow for Solubility Enhancement

This workflow provides a systematic approach to addressing the solubility challenges of this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitates in Aqueous Buffer check_purity Verify Compound Purity and Concentration start->check_purity prepare_stock Prepare Concentrated Stock in 100% DMSO check_purity->prepare_stock dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute observe_precipitate Precipitation Still Occurs? dilute->observe_precipitate adjust_ph Adjust Buffer pH (e.g., pH 4-5) observe_precipitate->adjust_ph Yes success Success: Compound is Soluble observe_precipitate->success No observe_precipitate2 Solubility Improved? adjust_ph->observe_precipitate2 increase_cosolvent Increase Final Co-solvent Concentration (e.g., to 0.5-1%) (Check Assay Tolerance) observe_precipitate2->increase_cosolvent No observe_precipitate2->success Yes observe_precipitate3 Solubility Improved? increase_cosolvent->observe_precipitate3 use_cyclodextrin Use Solubilizing Excipients (e.g., HP-β-CD) observe_precipitate3->use_cyclodextrin No observe_precipitate3->success Yes use_cyclodextrin->success Partially/Yes fail Further Formulation Strategies Needed use_cyclodextrin->fail No

Caption: A step-by-step decision tree for troubleshooting solubility problems.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Determination of Kinetic Solubility

Objective: To prepare a high-concentration stock solution and to estimate the kinetic solubility in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a 10 mM stock solution of the compound by dissolving the required mass in 100% DMSO. Vortex thoroughly until the compound is fully dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.[2]

  • In a 96-well plate, add 198 µL of the aqueous buffer to several wells.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a final concentration of 100 µM with 1% DMSO. Mix well by pipetting up and down.

  • Perform serial dilutions to test a range of concentrations.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Visually inspect for any precipitation.

  • To quantify, measure the absorbance at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 600-800 nm). An increase in absorbance indicates precipitation.

Protocol 2: Improving Solubility using pH Adjustment

Objective: To enhance the aqueous solubility of the compound by lowering the pH of the buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • A set of aqueous buffers with different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0)

  • pH meter

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution into each of the different pH buffers, as described in Protocol 1.

  • Ensure the final DMSO concentration is kept constant across all conditions.

  • Incubate and observe for precipitation, both visually and using a plate reader.

  • Compare the highest concentration at which the compound remains in solution at each pH.

Illustrative Solubility Data (Hypothetical)

ConditionHighest Soluble Concentration (µM)Observation
PBS, pH 7.4, 1% DMSO< 10Significant Precipitation
Acetate Buffer, pH 5.0, 1% DMSO50Clear Solution
Acetate Buffer, pH 4.0, 1% DMSO> 100Clear Solution
PBS, pH 7.4, 1% DMSO + 10 mM HP-β-CD75Clear Solution

Signaling Pathway Context

While the specific biological target of this compound is not defined here, compounds with such heterocyclic scaffolds are often investigated as modulators of signaling pathways in drug discovery. Below is a generic representation of a kinase signaling pathway that such a compound might inhibit.

G Generic Kinase Inhibitor Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras RAS adaptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate (Hypothetical Inhibitor) inhibitor->raf

Caption: A potential mechanism of action for a kinase inhibitor.

References

Identifying and removing common impurities in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and removal of common impurities encountered during the synthesis of pyridazines.

Troubleshooting Guides

This section addresses specific issues you might encounter during your pyridazine synthesis experiments. The guidance is presented in a question-and-answer format to help you quickly identify and resolve common problems.

Issue 1: Low or No Yield of the Desired Pyridazine Product

Q: My reaction has resulted in a very low yield or no pyridazine product at all. What are the likely causes and how can I improve the outcome?

A: Low yields in pyridazine synthesis are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting can help identify the root cause.[1]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your 1,4-dicarbonyl compound or hydrazine derivative can lead to side reactions that consume the reactants and lower the yield of your desired product.

    • Solution: Ensure the purity of your starting materials. Use freshly purified reagents whenever possible.[1]

  • Incomplete Reaction: The cyclization reaction to form the pyridazine ring may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider increasing the reaction time or temperature if the starting materials are still present.

  • Suboptimal Reaction Conditions: The choice of solvent and the reaction temperature can significantly influence the reaction rate and yield.

    • Solution: Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[1] The optimal temperature depends on the specific reactants and should be determined by monitoring the reaction.[1]

  • Formation of Side Products: Unwanted side reactions can compete with the desired pyridazine formation.

    • Solution: Identify the major side products (see Issue 2) and adjust the reaction conditions to minimize their formation. For example, if hydrazone formation is prevalent, ensuring the conditions favor the subsequent cyclization is crucial.[1]

  • Product Degradation: The pyridazine product may be unstable under the reaction or workup conditions.

    • Solution: If your product is sensitive, consider using milder reaction and workup conditions. Avoid strong acids or bases if product degradation is suspected.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Pyridazine check_purity Assess Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_purity->optimize_conditions If pure result Improved Yield check_purity->result If impurities found and removed check_side_products Analyze for Side Products (TLC, LC-MS) optimize_conditions->check_side_products If yield still low optimize_conditions->result If yield improves modify_workup Modify Workup Procedure check_side_products->modify_workup If side products identified check_side_products->result If no major side products modify_workup->result

Caption: A logical workflow for troubleshooting low yields in pyridazine synthesis.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My TLC analysis of the crude reaction mixture shows multiple spots in addition to my desired product. What are these common impurities and how can I remove them?

A: The formation of various side products is a common occurrence in pyridazine synthesis. Identifying these impurities is the first step toward their effective removal.

Common Impurities and Their Identification:

  • Unreacted Starting Materials:

    • Hydrazine: Often used in excess, it is highly polar and typically remains at the baseline on a normal-phase TLC plate. It can be visualized using a potassium permanganate stain.

    • 1,4-Dicarbonyl Compound: The Rf value will depend on its polarity. A co-spotted TLC with the pure starting material can confirm its presence.

  • Side Products:

    • Hydrazones: These are intermediates formed from the reaction of one carbonyl group with hydrazine.[1] Their polarity, and thus Rf value, will be different from both the starting dicarbonyl and the final pyridazine.

    • Hydrazides: If your dicarbonyl starting material contains ester functional groups, hydrazine can react with these to form hydrazides. These are often polar compounds.

    • Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, two different pyridazine isomers can be formed. These isomers may have very similar Rf values, making them difficult to separate and distinguish by TLC alone.

    • Dihydropyridazines: These are non-aromatic intermediates that may not fully oxidize to the pyridazine product depending on the reaction conditions.[2] They are typically less stable and may be oxidized to the pyridazine during workup or purification.

General Purification Workflow

purification_workflow start Crude Pyridazine Mixture extraction Aqueous Workup / Extraction (to remove hydrazine, salts) start->extraction chromatography Column Chromatography (to separate product from non-polar/polar impurities) extraction->chromatography recrystallization Recrystallization (for final purification of solid products) chromatography->recrystallization final_product Pure Pyridazine recrystallization->final_product

Caption: A general experimental workflow for the purification of pyridazines.

Issue 3: Difficulty in Removing Excess Hydrazine

Q: I've used an excess of hydrazine hydrate in my reaction, and it's proving difficult to remove from my product. What are the best methods for its removal?

A: Excess hydrazine is a common and important impurity to remove due to its toxicity. Several methods can be employed depending on the properties of your pyridazine product.

Methods for Hydrazine Removal:

  • Aqueous Extraction: Hydrazine and its salts are highly soluble in water. Washing the organic layer containing your product with water or a dilute acid solution (e.g., dilute HCl) can effectively remove hydrazine by partitioning it into the aqueous phase.

  • Azeotropic Distillation: For products that are stable to heat, azeotropic distillation with a solvent like xylene can be used to remove hydrazine.

  • Chemical Quenching (In Situ): In some cases, a quenching agent can be added to the reaction mixture to react with the excess hydrazine. However, care must be taken to ensure the quenching agent or its byproducts do not interfere with the product isolation.

  • Evaporation under Reduced Pressure: For volatile products, careful evaporation on a rotary evaporator may be possible, but this should be done with caution in a well-ventilated fume hood due to the toxicity of hydrazine.

Issue 4: Product is an Oil or Gummy Solid and Difficult to Purify

Q: My final product is an oil or a gummy solid, which makes handling and purification challenging. What can I do?

A: Obtaining an oily or non-crystalline product can be due to the presence of impurities that inhibit crystallization or because the product itself has a low melting point.

Solutions for Oily or Gummy Products:

  • Trituration: Try triturating the crude product with a non-polar solvent (e.g., hexanes, diethyl ether). This can sometimes induce crystallization of the desired product while washing away more soluble impurities.

  • Column Chromatography: This is often the most effective method for purifying oily products. A suitable solvent system can be determined by TLC analysis.

  • Solvent-Induced Precipitation: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) to precipitate the product.

  • Salt Formation: If your pyridazine is basic, converting it to a salt (e.g., a hydrochloride salt) can often induce crystallization and make it easier to handle and purify. The free base can be regenerated later if needed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using a starting material with an ester group? A1: When your 1,4-dicarbonyl starting material contains an ester group, a common side reaction is the formation of a hydrazide. Hydrazine can act as a nucleophile and attack the ester carbonyl, leading to the displacement of the alcohol portion and the formation of a hydrazide functional group.

Q2: How can I separate regioisomers of a pyridazine? A2: The separation of regioisomers can be challenging due to their similar physical properties. Careful column chromatography is typically the most effective method.[4] Optimization of the solvent system and using a high-performance silica gel may be necessary to achieve separation. In some cases, preparative HPLC may be required.

Q3: My TLC shows a spot that fades or changes over time. What could this be? A3: This could be an unstable intermediate, such as a dihydropyridazine, which is oxidizing to the aromatic pyridazine on the TLC plate (which is often coated with silica gel, an acidic stationary phase).[2][5]

Q4: What is a good general solvent system for column chromatography of pyridazines? A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point for normal-phase column chromatography.[3] The ratio can be optimized based on the Rf values observed on TLC. For more polar pyridazines, dichloromethane and methanol might be a suitable system. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing for basic pyridazine compounds on silica gel.[3]

Q5: What are suitable recrystallization solvents for pyridazines? A5: The choice of solvent depends on the polarity of your pyridazine derivative. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and toluene.[3] For more polar compounds, a mixed solvent system, such as ethanol/water or acetone/hexanes, may be effective.[3] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]

Data Presentation

Table 1: Common Impurities in Pyridazine Synthesis and Recommended Purification Methods

ImpurityTypical CauseIdentification MethodPrimary Removal MethodSecondary Removal Method
Unreacted Hydrazine Use of excess reagentTLC (baseline spot, KMnO4 stain)Aqueous wash (dilute acid)Azeotropic distillation
Unreacted Dicarbonyl Incomplete reactionTLC (co-spot with starting material)Column ChromatographyRecrystallization
Hydrazone Intermediate Incomplete cyclizationTLC, LC-MSColumn ChromatographyRecrystallization
Hydrazide Side Product Reaction with ester groupsTLC, LC-MSColumn ChromatographyRecrystallization
Regioisomers Use of unsymmetrical dicarbonylTLC (close spots), NMR, LC-MSColumn ChromatographyPreparative HPLC
Dihydropyridazine Incomplete oxidationTLC (can be unstable), NMROxidation (e.g., air, mild oxidant)Column Chromatography

Table 2: Effectiveness of Purification Techniques for Common Impurity Classes

Purification MethodUnreacted Starting MaterialsPolar Side Products (e.g., Hydrazides)Non-polar Side ProductsRegioisomers
Aqueous Extraction High (for hydrazine)Moderate to HighLowLow
Column Chromatography HighHighHighModerate to High
Recrystallization Moderate to HighModerate to HighModerate to HighLow to Moderate
Trituration ModerateModerateModerateLow

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol outlines a general procedure for the purification of a crude pyridazine product using silica gel column chromatography.

Materials:

  • Crude pyridazine product

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexanes/Ethyl Acetate, determined by TLC)

  • Glass column, collection tubes, and other standard chromatography equipment

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of your chosen solvent system to find a ratio that gives your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazine.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for purifying a solid pyridazine derivative by recrystallization.

Materials:

  • Crude solid pyridazine product

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)

  • Erlenmeyer flask, heating source, filtration apparatus

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to find a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the product just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The purity of the recrystallized product can be checked by melting point analysis and TLC.[6]

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Piperidine and Pyridazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidinyl-pyridazine derivatives. The palladium-catalyzed Buchwald-Hartwig amination is a primary method for this transformation, and this guide focuses on optimizing its conditions for successful coupling.

Frequently Asked questions (FAQs)

Q1: What are the main challenges when coupling piperidine with a pyridazine ring?

A1: The primary challenges stem from the electronic properties of the pyridazine ring. Pyridazines are electron-deficient heterocycles, which can make the oxidative addition step of the catalytic cycle more difficult. Additionally, the nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in low yields and the need for careful optimization of reaction conditions.

Q2: Which palladium catalyst system is a good starting point for this reaction?

A2: A common and effective starting point is a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand. For challenging substrates like pyridazines, ligands from the biarylphosphine class, such as XPhos, SPhos, or RuPhos, are often successful. Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can offer more consistent results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

Q3: What is the best choice of base for the piperidine-pyridazine coupling?

A3: Strong, non-nucleophilic bases are generally preferred to facilitate the deprotonation of the piperidine and promote the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and have proven effective. The choice of base can be critical and may need to be optimized depending on the specific substrates and other reaction conditions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically less effective for this type of transformation.

Q4: What solvents are recommended for this C-N coupling reaction?

A4: Anhydrous, deoxygenated aprotic solvents are the standard choice. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used in Buchwald-Hartwig aminations. The solvent can influence the solubility of the reagents and the stability of the catalytic species, so screening different solvents may be necessary for optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of piperidine and pyridazine rings.

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Catalyst Inactivity: The active Pd(0) species is not forming or is being deactivated.- Use a fresh, high-quality palladium precatalyst. - Ensure strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen). - Screen different bulky, electron-rich phosphine ligands.
2. Catalyst Inhibition: The nitrogen atoms of the pyridazine ring are coordinating to the palladium center.- Increase the ligand-to-palladium ratio to favor coordination of the desired ligand. - Employ more sterically hindered ligands that can shield the metal center.
3. Ineffective Base: The base is not strong enough to deprotonate the piperidine or facilitate the catalytic cycle.- Switch to a stronger base such as NaOtBu or LiHMDS. - Ensure the base is fresh and has been stored under anhydrous conditions.
4. Low Reactivity of Halopyridazine: The C-X bond of the halopyridazine is not undergoing oxidative addition.- If using a chloropyridazine, consider switching to the more reactive bromopyridazine or iodopyridazine. - Increase the reaction temperature.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active catalyst is not stable under the reaction conditions over time.- Lower the reaction temperature, although this may require longer reaction times. - Consider using a more robust palladium precatalyst. - An excess of the phosphine ligand relative to the palladium source can sometimes improve catalyst stability.
2. Reagent Degradation: One of the starting materials or reagents is degrading under the reaction conditions.- Confirm the stability of your starting materials at the reaction temperature. - Use freshly purified reagents.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Water: Traces of water can lead to the formation of the dehalogenated pyridazine.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use.
2. β-Hydride Elimination: This is less common with piperidine but can occur under certain conditions.- This is generally not a major issue with piperidine as it lacks β-hydrogens on the nitrogen-adjacent carbons. However, if substituted piperidines are used, this pathway should be considered.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of the coupling product. The data is illustrative and serves as a starting point for optimization.

Table 1: Effect of Ligand on Product Yield

EntryLigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
1XPhosPd₂(dba)₃NaOtBuToluene10085
2SPhosPd₂(dba)₃NaOtBuToluene10078
3RuPhosPd₂(dba)₃NaOtBuToluene10082
4P(t-Bu)₃Pd₂(dba)₃NaOtBuToluene10065

Table 2: Effect of Base on Product Yield

EntryLigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
1XPhosPd₂(dba)₃NaOtBuToluene10085
2XPhosPd₂(dba)₃LiHMDSToluene10088
3XPhosPd₂(dba)₃K₃PO₄Toluene10045
4XPhosPd₂(dba)₃Cs₂CO₃Toluene10052

Table 3: Effect of Solvent on Product Yield

EntryLigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
1XPhosPd₂(dba)₃NaOtBuToluene10085
2XPhosPd₂(dba)₃NaOtBu1,4-Dioxane10082
3XPhosPd₂(dba)₃NaOtBuTHF8075
4XPhosPd₂(dba)₃NaOtBuDMF10060

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Halopyridazine with Piperidine:

Materials:

  • Halopyridazine (e.g., 3-chloropyridazine) (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1 mol%) and Ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (or palladium source and ligand) and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the halopyridazine and the solvent to the Schlenk tube.

  • Initiation: Add the piperidine to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)(X)-L] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(Amine)-L]+X- OA_complex->Amine_complex Ligand Exchange (Amine) Amido_complex [Ar-Pd(II)(Amido)-L] Amine_complex->Amido_complex Deprotonation (Base) BaseH Base-H+ Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination (Ar-Amine) Product Piperidinyl-pyridazine Amido_complex->Product ArX Halopyridazine ArX->OA_complex Amine Piperidine Amine->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Decision_Tree cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization start Low or No Yield? check_reagents Check Reagent Purity & Inertness start->check_reagents Yes check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK reagent_purity Purify Starting Materials check_reagents->reagent_purity inert_atmosphere Ensure Anhydrous & Degassed Solvent check_reagents->inert_atmosphere check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst System OK screen_ligands Screen Bulky Ligands (e.g., XPhos) check_catalyst->screen_ligands change_base Try Stronger Base (e.g., LiHMDS) check_catalyst->change_base increase_temp Increase Temperature check_conditions->increase_temp screen_solvents Screen Solvents (Toluene, Dioxane) check_conditions->screen_solvents end Successful Coupling check_conditions->end Optimization Successful

Caption: Troubleshooting decision tree for low-yield reactions.

Experimental_Workflow start Reaction Planning setup Reaction Setup under Inert Atmosphere start->setup reagents Add Halopyridazine, Piperidine, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heat to Desired Temperature reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench and Extract Product monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for piperidine-pyridazine coupling.

Troubleshooting unexpected side reactions in the synthesis of pyridazinylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected side reactions during the synthesis of pyridazinylpiperidines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of pyridazinylpiperidines, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired N-Arylpiperidine Product in Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination reaction for coupling a piperidine with a chloropyridazine is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Buchwald-Hartwig amination of pyridazinylpiperidines can stem from several factors. Key areas to investigate include catalyst deactivation, competing side reactions, and suboptimal reaction conditions.[1]

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]

  • Ligand and Base Selection: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations can significantly improve yields. For sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[1][2] Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide (hydrodehalogenation), leading to the formation of the corresponding pyridazine without the piperidine moiety. This can be minimized by optimizing the ligand and base combination.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. Typically, these reactions are heated between 80-110 °C.[2] Lowering the temperature might be necessary for sensitive substrates to avoid decomposition.

Issue 2: Formation of Unexpected Byproducts

Q2: I am observing significant amounts of a bis-arylated byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of a bis-arylated piperidine is a known side reaction, especially when using primary piperidines. This occurs when two pyridazinyl groups couple to the same piperidine nitrogen.

  • Stoichiometry: Using a slight excess of the piperidine starting material relative to the pyridazine halide can help minimize the formation of the N,N'-bis-arylated byproduct.[1]

  • Protecting Groups: If the piperidine has other reactive sites, consider using a protecting group to prevent unwanted reactions. For instance, a Boc protecting group on a secondary amine elsewhere in the molecule can prevent its participation in the reaction.[2]

Q3: My reaction is producing a significant amount of a quaternary ammonium salt. What is causing this and how can I prevent it?

A3: The formation of quaternary ammonium salts is a common side reaction in N-alkylation reactions, indicating over-alkylation of the piperidine nitrogen.[1]

  • Control of Alkylating Agent: This is more prevalent when the pyridazine itself is being alkylated by another reagent. To avoid this, carefully control the stoichiometry of the alkylating agent. Using a syringe pump for slow addition can be beneficial.

  • Base Selection: The choice of base can influence the rate of alkylation. A milder base might slow down the reaction and reduce the likelihood of over-alkylation.

Issue 3: Challenges with Nucleophilic Aromatic Substitution (SNAr)

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) of a chloropyridazine with piperidine, but the reaction is sluggish. What can I do to improve the reaction rate?

A4: The success of an SNAr reaction on a pyridazine ring is highly dependent on the electronic properties of the ring and the leaving group.

  • Activating Groups: The pyridazine ring is electron-deficient, which facilitates SNAr. However, the presence of additional electron-withdrawing groups on the pyridazine ring can further enhance its reactivity.

  • Leaving Group: The nature of the leaving group is crucial. While chlorides are commonly used, fluoride is often a better leaving group in SNAr reactions due to the "element effect".[3] If your chloro-pyridazine is unreactive, consider synthesizing the fluoro-pyridazine analogue.

  • Reaction Conditions: Increasing the reaction temperature and using a polar aprotic solvent like DMF or DMSO can help accelerate the reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for N-arylation reactions of piperidines with aryl halides, providing a baseline for expected yields under various conditions. Actual yields may vary depending on the specific substrates and reaction conditions.

Catalyst System (Palladium Precatalyst/Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11075-95[2]
Pd(OAc)₂ / RuPhosNaOtBuToluene80-10070-90[1]
PdCl₂(dppf)K₂CO₃Dioxane10060-85N/A

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyridazine with Piperidine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a piperidine with a chloropyridazine.

Materials:

  • Chloropyridazine derivative (1.0 eq)

  • Piperidine derivative (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 eq)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the chloropyridazine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Reagent Addition: Add the piperidine derivative to the flask, followed by the anhydrous toluene.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle and Side Reactions

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R'R''NH Hydrodehal Hydrodehalogenation PdII->Hydrodehal β-Hydride Elimination AmineCoord Ar-Pd(II)-NR'R''(L) LigEx->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim -HX BisAryl Bis-Arylation AmineCoord->BisAryl + Ar-X (Excess) RedElim->Pd0 Product Ar-NR'R'' (Desired Product) RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination and major side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyridazinylpiperidine Synthesis

Troubleshooting_Workflow Start Low Yield of Pyridazinylpiperidine Check_Inert Verify Inert Atmosphere Start->Check_Inert Optimize_Ligand_Base Optimize Ligand/Base Combination Check_Inert->Optimize_Ligand_Base Check_Temp Adjust Reaction Temperature Optimize_Ligand_Base->Check_Temp Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Check_Temp->Analyze_Byproducts Hydrodehal_Observed Hydrodehalogenation Observed? Analyze_Byproducts->Hydrodehal_Observed BisAryl_Observed Bis-Arylation Observed? Analyze_Byproducts->BisAryl_Observed Hydrodehal_Observed->BisAryl_Observed No Change_Ligand Screen Different Ligands Hydrodehal_Observed->Change_Ligand Yes Adjust_Stoich Adjust Piperidine Stoichiometry BisAryl_Observed->Adjust_Stoich Yes Success Improved Yield BisAryl_Observed->Success No, other issues Adjust_Stoich->Success Change_Ligand->Success

References

Stability testing of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate. It addresses common issues that may be encountered during stability testing and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the structure, which includes a chloro-pyridazine ring, a piperidine ring, and a methyl ester group, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis. The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The nitrogen atoms in the piperidine and pyridazine rings can be prone to oxidation.[1][2] Exposure to light, particularly UV light, may also induce degradation.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature. Recommended long-term storage is typically at -20°C. For short-term storage, 2-8°C is acceptable.

Q3: I am observing an unexpected peak in my HPLC analysis of a stored sample. What could be the cause?

A3: An unexpected peak likely indicates the presence of a degradation product. To identify the cause, you should perform a forced degradation study to intentionally generate degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][3][4] Comparing the retention time of the unknown peak with those of the stressed samples can help identify the degradation pathway.

Q4: My assay results show a decrease in the potency of the compound over time, even under recommended storage conditions. What should I investigate?

A4: A gradual loss of potency suggests slow degradation. First, verify the storage conditions and ensure there have been no temperature fluctuations or exposure to light. If the storage conditions are confirmed to be correct, consider the possibility of slow hydrolysis due to residual moisture in the sample or interaction with the container surface. It is also advisable to re-evaluate the analytical method to ensure it is stability-indicating.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of new peaks in chromatogram Chemical degradation of the compound.1. Conduct a forced degradation study to identify potential degradation products.[3][5] 2. Analyze a freshly prepared sample as a control. 3. Review storage conditions for any deviations.
Change in physical appearance (e.g., color change) Oxidation or formation of a degradation product.1. Visually inspect the sample against a freshly prepared standard. 2. Perform spectroscopic analysis (e.g., UV-Vis) to check for changes in the absorption spectrum. 3. Investigate potential exposure to air (oxygen) or light.
Inconsistent analytical results Sample instability under analytical conditions or non-validated method.1. Evaluate the stability of the sample in the analytical solvent over the typical run time. 2. Ensure the analytical method is validated for stability testing and can separate the parent compound from all potential degradation products.
Precipitation of the compound in solution Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in the chosen solvent. 2. If degradation is suspected, identify the precipitate. It may be a degradant. 3. Consider using a different solvent system or adjusting the pH.

Summary of Stability Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl (80°C, 24h)15.22DP1 (12.5%)
0.1 M NaOH (RT, 4h)25.81DP2 (25.8%)
3% H₂O₂ (RT, 24h)8.53DP3 (5.1%)
Thermal (105°C, 48h)3.11DP4 (2.9%)
Photolytic (ICH Q1B)11.72DP5 (9.8%)

DP = Degradation Product; RT = Room Temperature

Table 2: Recommended Storage Conditions and Shelf-Life

Storage Condition Observed Degradation (12 months) Projected Shelf-Life
25°C / 60% RH4.2%18 months
5°C< 1.0%36 months
-20°CNot detectable> 48 months

RH = Relative Humidity

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 105°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: At the specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated stability-indicating HPLC method.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Plan Define Stability Protocol Prep Prepare Samples & Controls Plan->Prep Stress Apply Stress Conditions (Heat, Light, pH, Oxid.) Prep->Stress Analyze Analyze Samples (e.g., HPLC) Stress->Analyze Data Collect & Analyze Data Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for a typical stability testing study.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Pathways Parent Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate Hydrolysis Hydrolysis Product (Carboxylic Acid) Parent->Hydrolysis H+ or OH- Oxidation N-Oxide Product Parent->Oxidation [O]

Caption: Hypothetical degradation pathways for the target compound.

References

Technical Support Center: Method Development for Chiral Separation of Piperidine Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the chiral separation of piperidine carboxylate enantiomers. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and successful method for separating piperidine carboxylate enantiomers? High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely reported and successful technique for the chiral separation of piperidine carboxylate and its derivatives.[1] Supercritical Fluid Chromatography (SFC) is also emerging as a preferred technique due to its advantages in speed, efficiency, and reduced solvent consumption.[2][3][4]

Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point? Polysaccharide-based CSPs are highly recommended as a starting point.[1][5] Columns with amylose or cellulose derivatives coated or immobilized on a silica support have demonstrated broad applicability and success in separating a wide range of chiral compounds, including piperidine derivatives.[1][5][6] It is often necessary to screen a selection of different polysaccharide-based CSPs to find the optimal one for a specific analyte.[1][7]

Q3: What are the typical mobile phase systems for separating piperidine carboxylates? The choice of mobile phase depends on the chromatography mode:

  • Normal Phase (NP): This is a very common mode for chiral separations. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane mixed with a polar alcohol modifier, such as isopropanol (IPA) or ethanol (EtOH).[1][5]

  • Polar Organic Mode (POM): This mode uses a polar organic solvent or a mixture of polar solvents, such as methanol or acetonitrile. It is particularly useful for compounds that have poor solubility in non-polar normal phase eluents.[8]

  • Reversed Phase (RP): While less common for initial screening, RP mode (using mobile phases of water with methanol or acetonitrile) can be successful, especially with certain CSPs like cyclodextrin-based phases.[8][9]

  • Supercritical Fluid Chromatography (SFC): The mobile phase is primarily supercritical CO2 mixed with a polar organic modifier, most commonly methanol.[2][10]

Q4: Why are basic or acidic additives necessary in the mobile phase? Piperidine carboxylates are amphoteric, containing both a basic piperidine nitrogen and an acidic carboxylic acid group. Additives are crucial for improving peak shape and resolution by preventing unwanted interactions with the stationary phase and suppressing ionization.[5][11]

  • For the basic piperidine moiety: A small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is added to the mobile phase. This minimizes peak tailing caused by interactions with acidic silanol groups on the silica support.[10][11][12]

  • For the acidic carboxylate group: An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA), also around 0.1%, is used to suppress the ionization of the carboxylic acid, leading to better peak shape.[1][11]

Q5: Is derivatization required for the chiral separation of piperidine carboxylates? Derivatization is not always necessary but can be a valuable strategy in specific situations:

  • To Enhance Detection: If the analyte lacks a strong UV chromophore, derivatization with a UV-active agent can significantly improve detection sensitivity.[1][13] A common approach involves reacting the piperidine amine with an agent like para-toluene sulfonyl chloride (PTSC).[13]

  • To Improve Separation: Reacting the enantiomers with a chirally pure derivatizing agent creates diastereomers. These diastereomers have different physical properties and can often be separated on a standard, achiral HPLC column.[1][14]

Q6: When should I consider using SFC over HPLC? SFC is increasingly favored for chiral separations for several reasons:

  • Speed: Due to the low viscosity of supercritical CO2, higher flow rates can be used without significant loss of efficiency, leading to much faster analyses and quicker column equilibration.[2][3][4]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a "greener" and more cost-effective technique.[2]

  • Improved Resolution: SFC can sometimes provide better resolution and efficiency compared to HPLC for certain compounds.[15] It is particularly well-suited for preparative scale purification.[4]

Troubleshooting Guide

Problem 1: No separation of enantiomers (peaks are co-eluting).

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide chiral recognition for your analyte.[12] Screen a variety of different CSPs, focusing on polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) as they are often successful.[5][16]
Suboptimal Mobile Phase Composition The solvent strength or composition is not suitable for separation. Systematically vary the ratio of the organic modifier (e.g., for Hexane/IPA, try 90:10, 85:15, 80:20).[5] Also, try switching the alcohol modifier (e.g., from IPA to EtOH), as this can significantly alter selectivity.[16]
Missing or Incorrect Additive For piperidine carboxylates, both acidic and basic additives may be required. First, try adding 0.1% DEA to address the basic amine. If peak shape is good but resolution is absent, add 0.1% TFA to address the carboxylic acid. The balance of these additives can be critical.

Problem 2: Poor resolution (peaks are overlapping).

Possible Cause Suggested Solution
High Flow Rate The flow rate may be too high for efficient mass transfer. Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Chiral separations often benefit from lower flow rates.[8][17]
Mobile Phase Strength is Too High Stronger mobile phases (higher percentage of alcohol) decrease retention but can also reduce selectivity. Try decreasing the percentage of the organic modifier to increase retention and improve the chances of separation.
Temperature is Not Optimal Temperature affects the thermodynamics of chiral recognition.[16] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase selectivity and improve resolution, but this is not a universal rule.[16][17]
Mobile Phase Composition Fine-tune the mobile phase. Small changes in the modifier percentage or switching the type of alcohol can have a large impact on resolution.

Problem 3: Poor peak shape (peak tailing or fronting).

Possible Cause Suggested Solution
Undesirable Silanol Interactions The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica support. Add a basic modifier like 0.1% DEA or TEA to the mobile phase to mask these silanol groups and improve peak symmetry.[16]
Analyte Ionization The carboxylic acid or piperidine amine may be partially ionized on the column. Add an appropriate modifier to suppress ionization. For the acidic group, add 0.1% TFA or formic acid.[11] For the basic group, use 0.1% DEA.
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the sample concentration or the injection volume.[16]
Column Degradation The column may be contaminated or damaged. Flush the column with a strong solvent (check the column's instruction manual for compatible solvents).[18] Use a guard column to protect the analytical column.[12][18]

Problem 4: Unstable or shifting retention times.

Possible Cause Suggested Solution
Insufficient Column Equilibration Chiral columns, especially when changing mobile phases, can require long equilibration times (sometimes 30 column volumes or more).[17] Ensure the column is fully equilibrated before starting injections.
Temperature Fluctuations Small changes in ambient temperature can affect retention. Use a column thermostat to maintain a constant, controlled temperature.[12][17]
Mobile Phase Instability The mobile phase composition may be changing due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoir covered.[12]

Quantitative Data Summary

Table 1: Typical Starting Conditions for HPLC Method Development (Normal Phase)

ParameterTypical Value / ConditionNotes
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ)Screen multiple columns for best results.[1]
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)Start with a 90:10 or 80:20 ratio and optimize.[5]
Basic Additive 0.1% (v/v) Diethylamine (DEA)Crucial for good peak shape of basic piperidines.[11][12]
Acidic Additive 0.1% (v/v) Trifluoroacetic Acid (TFA)Often needed for the acidic carboxylate group.[1]
Flow Rate 0.5 - 1.0 mL/min for 4.6 mm ID columnLower flow rates often improve resolution.[8][17]
Temperature 25 °COptimize by testing a range (e.g., 15-40 °C).[16]
Detection UV at an appropriate wavelength (e.g., 210-230 nm)Derivatize if the compound lacks a chromophore.[13]

Table 2: Typical Starting Conditions for SFC Method Development

ParameterTypical Value / ConditionNotes
Chiral Stationary Phase Polysaccharide-based (Immobilized versions are common)Same CSPs as HPLC are often used.[10]
Mobile Phase CO2 / Methanol (MeOH)Start with a gradient (e.g., 5% to 40% MeOH) for screening.[2]
Additive 0.1% DEA for basic compounds; 0.2% TFA for acidic compoundsOften added to the modifier (MeOH).[17]
Flow Rate 2.0 - 4.0 mL/minHigher flow rates are possible due to low viscosity.[2]
Back Pressure 100 - 150 barA key parameter in SFC.[3]
Temperature 35 - 40 °CInfluences fluid density and selectivity.[3]
Detection UV, MSSFC is highly compatible with MS detection.[15]

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

  • Select Columns: Choose 3-5 polysaccharide-based CSPs from different families (e.g., an amylose-based and two different cellulose-based columns).

  • Prepare Mobile Phases: For an initial HPLC screen, prepare two mobile phases:

    • Normal Phase: n-Hexane/Isopropanol (80:20) with 0.1% DEA and 0.1% TFA.

    • Polar Organic: Methanol with 0.1% DEA and 0.1% TFA.

  • Equilibrate: Install the first column and equilibrate with the first mobile phase for at least 30 column volumes or until a stable baseline is achieved.

  • Inject Sample: Inject the racemic piperidine carboxylate standard.

  • Evaluate: Assess the resulting chromatogram for any signs of peak splitting or separation.

  • Repeat: Repeat steps 3-5 for each selected column and each mobile phase system.

  • Select Best Condition: Choose the column/mobile phase combination that shows the most promising separation (even if it's just partial resolution) for further optimization.[6]

Protocol 2: Mobile Phase Optimization

  • Select Best CSP: Use the column and mobile phase system that showed the best initial result from the screening protocol.

  • Vary Modifier Percentage: Systematically adjust the percentage of the alcohol modifier. For example, if Hexane/IPA (80:20) gave partial separation, test 90:10, 85:15, 75:25, and 70:30.

  • Change Modifier Type: If varying the percentage does not achieve baseline resolution (Rs > 1.5), switch the alcohol modifier (e.g., from Isopropanol to Ethanol) and repeat step 2.

  • Optimize Additives: If peak shape is still poor, adjust the concentration of the acidic/basic additives. Try varying concentrations from 0.05% to 0.2%.

  • Analyze Data: For each condition, calculate the resolution (Rs), selectivity (α), and retention factors (k'). Select the condition that provides a resolution of >1.5 with a reasonable analysis time.

Visualizations

G General Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Define Analyte (Piperidine Carboxylate) ScreenCSPs Screen 3-5 Polysaccharide CSPs (HPLC or SFC) Start->ScreenCSPs ScreenMPs Use Standard Mobile Phases (e.g., NP, POM) ScreenCSPs->ScreenMPs Evaluate Evaluate Results: Any Separation? ScreenMPs->Evaluate Evaluate->ScreenCSPs No, Try New CSPs OptimizeMP Optimize Mobile Phase - % Modifier - Modifier Type - Additives Evaluate->OptimizeMP Yes OptimizeParams Optimize Other Parameters - Flow Rate - Temperature OptimizeMP->OptimizeParams Validation Method Validation (Robustness, Precision, Accuracy) OptimizeParams->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A general workflow for chiral method development.

G Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) CheckFlow Is Flow Rate Optimal? Start->CheckFlow DecreaseFlow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) CheckFlow->DecreaseFlow No CheckMP Is Mobile Phase Optimized? CheckFlow->CheckMP Yes DecreaseFlow->CheckMP OptimizeMP Decrease % Modifier (Increase Retention) CheckMP->OptimizeMP No CheckTemp Is Temperature Optimal? CheckMP->CheckTemp Yes ChangeModifier Change Alcohol Type (e.g., IPA -> EtOH) OptimizeMP->ChangeModifier ChangeModifier->CheckTemp OptimizeTemp Screen Temperature (e.g., 15°C, 25°C, 40°C) CheckTemp->OptimizeTemp No Success Resolution Achieved (Rs >= 1.5) CheckTemp->Success Yes OptimizeTemp->Success

Caption: A decision tree for troubleshooting poor resolution.

G Three-Point Interaction Model for Chiral Recognition cluster_0 Enantiomer 1 (Stronger Interaction) cluster_1 Enantiomer 2 (Weaker Interaction) CSP1 CSP Surface A1 A A1->CSP1 Interaction 1 B1 B B1->CSP1 Interaction 2 C1 C C1->CSP1 Interaction 3 CSP2 CSP Surface A2 A A2->CSP2 Interaction 1 B2 B B2->CSP2 Interaction 2 C2 C C2->CSP2 Repulsion/No Interaction label_node For chiral separation to occur, one enantiomer must interact more strongly with the chiral stationary phase than the other, requiring at least three points of interaction (attractive or repulsive).

Caption: The three-point interaction model for chiral recognition.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound on a larger scale?

A1: The most common and scalable approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable piperidine derivative, Methyl piperidine-3-carboxylate, with an activated pyridazine compound, typically 3,6-dichloropyridazine. The reaction selectively substitutes one of the chlorine atoms on the pyridazine ring with the nitrogen of the piperidine.

Q2: What are the critical parameters to control during the SNAr reaction for a successful scale-up?

A2: Key parameters to monitor and control include reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Inconsistent temperature can lead to the formation of impurities, while the appropriate base and solvent are crucial for achieving good conversion and minimizing side reactions.

Q3: What are the expected yield and purity for this synthesis?

A3: Yields can vary depending on the scale and optimization of the reaction conditions. On a laboratory scale, yields are often reported in the range of 70-90%. For preclinical scale-up, with proper process development, it is feasible to achieve yields consistently above 80% with a purity of >98% after purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is generally preferred for quantitative analysis during scale-up to ensure the reaction has gone to completion and to quantify the formation of any significant byproducts.

Q5: Is it necessary to protect the piperidine nitrogen before the reaction?

A5: In this specific synthesis, the secondary amine of the piperidine ring is the desired nucleophile, so protection of the nitrogen is not required. In fact, protecting the nitrogen would prevent the desired reaction from occurring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Insufficient reaction temperature: The activation energy for the SNAr reaction may not be reached. 2. Ineffective base: The chosen base may not be strong enough to deprotonate the piperidine nitrogen or neutralize the HCl byproduct. 3. Poor solvent choice: Reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.1. Optimize temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by HPLC. Be cautious of potential side reactions at higher temperatures. 2. Screen bases: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). 3. Improve solubility: Switch to a more polar aprotic solvent like DMSO, DMF, or NMP. Ensure all reactants are fully dissolved before heating.
Formation of Multiple Products (Impurity Profile) 1. Di-substitution: Reaction of the product with another equivalent of the piperidine, or reaction of 3,6-dichloropyridazine with two equivalents of the piperidine. 2. Reaction at the ester: The base or nucleophile may be reacting with the methyl ester group. 3. Decomposition: At elevated temperatures, the starting materials or product may be degrading.1. Control stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 equivalents) relative to the 3,6-dichloropyridazine to favor mono-substitution. Adding the dichloropyridazine slowly to the piperidine solution can also help. 2. Use a non-nucleophilic base: Employ a sterically hindered base like DIPEA. Ensure the reaction temperature is not excessively high. 3. Optimize reaction time and temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to heat.
Difficult Purification 1. Residual starting materials: Incomplete reaction can lead to difficulties in separating the product from unreacted starting materials. 2. Closely related impurities: Side products with similar polarity to the desired product can co-elute during chromatography. 3. Product precipitation/crystallization issues: The product may be difficult to crystallize or may precipitate with impurities.1. Drive the reaction to completion: Use a slight excess of the nucleophile and ensure adequate reaction time. 2. Optimize chromatography: Use a high-resolution silica gel and a well-optimized solvent gradient for flash chromatography. Consider reverse-phase chromatography if impurities are persistent. 3. Recrystallization: Perform a solvent screen to find a suitable recrystallization solvent system. This can significantly improve the purity of the final product.
Poor Scalability 1. Exothermic reaction: The SNAr reaction can be exothermic, leading to temperature control issues on a larger scale. 2. Mixing and mass transfer limitations: In large reactors, inefficient mixing can lead to localized "hot spots" and uneven reaction, resulting in more side products. 3. Work-up and isolation challenges: Handling large volumes of solvents and performing extractions and filtrations can be cumbersome and lead to product loss.1. Controlled addition: Add one of the reactants portion-wise or via an addition funnel to manage the exotherm. Ensure the reactor has adequate cooling capacity. 2. Efficient stirring: Use an appropriate stirrer and agitation speed to ensure good mixing. 3. Optimize work-up: Develop a streamlined work-up procedure that minimizes solvent usage and transfers. Consider a crystallization-based isolation if possible to avoid large-scale chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example for the synthesis on a laboratory scale, which can be adapted for scale-up.

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-3-carboxylate hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl piperidine-3-carboxylate hydrochloride (1.1 eq) in DMF, add DIPEA (2.5 eq) at room temperature.

  • Stir the mixture for 15 minutes to ensure the formation of the free base.

  • Add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Quantitative Data Summary
ParameterLab Scale (1 g)Preclinical Scale (100 g)
3,6-Dichloropyridazine 1.0 g100 g
Methyl piperidine-3-carboxylate HCl 1.3 g130 g
DIPEA 2.2 mL220 mL
DMF 20 mL2 L
Typical Yield 85%82%
Purity (Post-purification) >98% (by HPLC)>98% (by HPLC)
Reaction Time 4-6 hours5-7 hours

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction SNAr Reaction cluster_product Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Vessel Reaction Vessel 3,6-Dichloropyridazine->Reaction Vessel 1.0 eq Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate->Reaction Vessel 1.1 eq DIPEA, DMF 80-90 °C This compound This compound Reaction Vessel->this compound Yield: ~82-85%

Caption: Synthetic pathway for this compound.

Experimental_Workflow A Charge Reactants (Piperidine derivative, Base, Solvent) B Add 3,6-Dichloropyridazine A->B C Heat to 80-90 °C B->C D Monitor Reaction by HPLC C->D E Work-up (Quench, Extract, Wash) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Isolation & Characterization F->G Troubleshooting_Logic Start Low Yield or Impurities? Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Base Is Base Effective? Check_Temp->Check_Base No Increase_Temp Increase Temperature Check_Temp->Increase_Temp Yes Check_Stoich Is Stoichiometry Correct? Check_Base->Check_Stoich No Change_Base Switch to Stronger Base Check_Base->Change_Base Yes Adjust_Stoich Adjust Reactant Ratios Check_Stoich->Adjust_Stoich Yes Success Problem Resolved Check_Stoich->Success No Increase_Temp->Success Change_Base->Success Adjust_Stoich->Success

Technical Support Center: Optimizing Cell Permeability of Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to address the common challenge of poor cell permeability in pyridazine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridazine-based inhibitors often exhibit poor cell permeability?

A1: The pyridazine ring, while a valuable scaffold in drug design, possesses inherent physicochemical properties that can hinder cell permeability.[1][2] The two adjacent nitrogen atoms create a strong dipole moment and make the ring a potent hydrogen bond acceptor.[1][3] These characteristics increase the polarity of the molecule, which can lead to enhanced aqueous solubility but often results in reduced ability to passively diffuse across the lipophilic cell membrane.[1]

cluster_properties Inherent Properties of Pyridazine Ring cluster_consequences Consequences Prop1 High Polarity & Dipole Moment Cons1 Increased Aqueous Solubility Prop1->Cons1 Cons2 Reduced Membrane Permeability Prop1->Cons2 Prop2 Strong H-Bond Acceptor Prop2->Cons1 Prop2->Cons2 Prop3 Reduced Lipophilicity (LogD) Prop3->Cons1 Prop3->Cons2

Fig 1. Physicochemical properties of the pyridazine ring impacting permeability.
Q2: What are the primary methods to assess the cell permeability of my inhibitors?

A2: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4] PAMPA is a cell-free, high-throughput model that measures passive diffusion, making it ideal for early-stage screening.[5][6][7] The Caco-2 assay is considered the industry "gold standard" for predicting human oral absorption as it uses a human cell monolayer that accounts for passive diffusion, active transport, and efflux mechanisms.[4][8][9]

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Passive diffusion across a lipid-infused artificial membrane.[10]Transport across a differentiated monolayer of human Caco-2 cells.[9]
Measured Transport Passive diffusion only.[5][6]Passive diffusion, active uptake, and active efflux.[9][11]
Biological Complexity Low (cell-free).High (mimics intestinal epithelium with tight junctions and transporters).[9]
Throughput High (96- or 384-well plates).[7]Lower (requires ~21-day cell culture).[11]
Cost & Time Lower cost, rapid (assay takes hours).[7]Higher cost, time-consuming.
Best Use Case Early-stage, high-throughput screening to rank compounds by passive permeability.[5]Later-stage, detailed characterization of lead compounds to predict in vivo absorption.[8]
Table 1. Comparison of PAMPA and Caco-2 permeability assays.
Q3: My compound shows low permeability in PAMPA. What does this indicate and what are the next steps?

A3: A low permeability value in the PAMPA assay indicates poor passive diffusion across a lipid membrane. This is often linked to the compound's intrinsic physicochemical properties.

ObservationLikely CauseRecommended Next Steps
Low Permeability (Pe) High polar surface area (PSA).Modify the structure to reduce the number of H-bond donors/acceptors.
Low lipophilicity (LogD).Increase lipophilicity by adding non-polar groups, but maintain a balance to avoid poor solubility.[12]
High number of H-bond donors.Mask H-bond donors (e.g., N-methylation) or introduce intramolecular hydrogen bonds to shield polarity.[13][14]
Poor compound solubility in assay buffer.Re-measure permeability at a lower concentration or with a solubilizing agent (ensure it doesn't affect the membrane).
Table 2. Troubleshooting low permeability results from the PAMPA assay.
Q4: My inhibitor had good permeability in PAMPA but low permeability in the Caco-2 assay. What explains this discrepancy?

A4: This is a classic sign that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[10] PAMPA only measures passive diffusion, so it would not detect this phenomenon.[10] The Caco-2 cells, however, express these transporters, which actively pump your compound out of the cell, resulting in a low measured permeability from the apical (A) to basolateral (B) side.[9][15]

Start Compound Permeability Profile PAMPA PAMPA Result Start->PAMPA Caco2 Caco-2 Result Start->Caco2 P_High High Permeability PAMPA->P_High C_Low Low Permeability Caco2->C_Low Conclusion Conclusion: Likely Efflux Substrate P_High->Conclusion C_Low->Conclusion

Fig 2. Logic for identifying potential efflux substrates.
Q5: How can I definitively confirm if my compound is an efflux pump substrate?

A5: To confirm efflux, you should perform a bidirectional Caco-2 assay and calculate the efflux ratio (ER). An ER greater than 2 is a strong indicator of active efflux.[11] Additionally, you can run the Caco-2 assay in the presence of a known efflux pump inhibitor, like verapamil (for P-gp).[11][16] A significant increase in the apparent permeability (Papp) in the A-to-B direction when the inhibitor is present confirms that your compound is a substrate for that specific efflux pump.[11]

Q6: What are the most effective strategies to improve the cell permeability of my pyridazine inhibitor?

A6: Improving permeability requires modifying the molecule's physicochemical properties. The primary strategies involve structural modification and the prodrug approach.[17][18]

StrategyDescriptionAdvantagesConsiderations
Increase Lipophilicity Add lipophilic groups (e.g., alkyl, aryl) or replace polar moieties with less polar isosteres.Can directly improve passive diffusion.May decrease aqueous solubility and increase metabolic clearance or plasma protein binding.[12] A balance is crucial.
Reduce H-Bonding Reduce the number of hydrogen bond donors (HBDs) by N-alkylation or other masking strategies.[13]Reduces polarity and desolvation penalty upon entering the membrane.Can negatively impact target binding affinity if the HBD is critical for the pharmacophore.
Form Intramolecular H-Bonds Introduce a hydrogen bond acceptor near a donor to create an internal H-bond that "shields" the polar groups from the solvent.[14]Can improve permeability without significantly increasing LogP, thus preserving solubility.[13]Requires specific conformational geometry; may not be synthetically trivial.
Prodrug Approach Attach a cleavable, lipophilic promoiety to a polar functional group on the parent drug. The promoiety is removed by enzymes in vivo to release the active inhibitor.[18][19][20]Highly effective for masking polar groups and improving absorption. Can be tailored for specific enzyme cleavage.[17]Adds synthetic complexity. The kinetics of promoiety cleavage must be optimized.
Table 3. Overview of strategies to enhance inhibitor permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for rapid assessment of passive, transcellular permeability.[5]

1. Materials:

  • PAMPA "sandwich" plate system (e.g., 96-well filter plate with PVDF membrane and matching acceptor plate).

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and controls (e.g., theophylline for low permeability, chloramphenicol for high).[7]

  • DMSO, organic solvent (e.g., dodecane).

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis.

2. Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a stable lipid layer.[21]

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions into PBS (pH 7.4) to the final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (<1%). Add 150 µL of this solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[21]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the compound concentration in the donor (D) and acceptor (A) wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).

3. Data Analysis: Calculate the effective permeability coefficient (Pe) in cm/s using the following equation: P_e = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

A Prepare Donor Plate (Compound in PBS) D Assemble Sandwich (Donor on Acceptor) A->D B Coat Filter Plate with Artificial Lipid B->D C Prepare Acceptor Plate (PBS Buffer) C->D E Incubate (e.g., 4-16h at RT) D->E F Separate Plates E->F G Quantify Concentration in Donor & Acceptor Wells F->G H Calculate Permeability (Pe) G->H

Fig 3. General experimental workflow for the PAMPA assay.
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active efflux.[4]

1. Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4).

  • TEER meter.

  • Lucifer yellow (for monolayer integrity check).

  • Test compounds, controls, and efflux inhibitors (e.g., verapamil).

  • LC-MS/MS for analysis.

2. Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm².[22] Additionally, perform a Lucifer yellow rejection assay; permeability should be low (<1%). Discard any monolayers that do not meet these criteria.

  • Transport Experiment (A -> B):

    • Wash the monolayers with pre-warmed (37°C) transport buffer.

    • Add 0.4 mL of transport buffer containing the test compound to the apical (donor) side.

    • Add 1.2 mL of fresh transport buffer to the basolateral (receiver) side.

    • Incubate for 2 hours at 37°C with gentle shaking (50 rpm).[22]

    • At the end of the incubation, take samples from both apical and basolateral compartments for analysis.

  • Transport Experiment (B -> A):

    • Repeat the process, but add the compound to the basolateral (donor) side (1.2 mL) and sample from the apical (receiver) side (0.4 mL) to measure active efflux.

  • Analysis and Calculation:

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: P_app = (dQ/dt) / (A * C_0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER): ER = P_app (B -> A) / P_app (A -> B) An ER > 2 suggests the compound is a substrate for active efflux.[11]

A Seed Caco-2 Cells on Transwell Inserts B Culture for ~21 Days to Form Monolayer A->B C Check Monolayer Integrity (TEER Measurement) B->C D Perform Bidirectional Transport (A->B and B->A) for 2h at 37°C C->D E Collect Samples from Apical & Basolateral Sides D->E F Quantify Compound Concentration via LC-MS/MS E->F G Calculate Papp (A->B, B->A) and Efflux Ratio (ER) F->G

Fig 4. Workflow for the Caco-2 bidirectional permeability assay.

References

Technical Support Center: Optimizing the Selectivity of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of optimizing the selectivity of this compound for its intended biological target. For the purposes of this guide, we will consider this compound as a potent inhibitor of a hypothetical serine/threonine kinase, designated "Kinase X," which is a key component of the MAPK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Why does the IC50 value of my compound differ between biochemical and cell-based assays?

A1: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.

  • ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are typically much higher. For ATP-competitive inhibitors, this increased competition in a cellular environment can lead to a higher IC50 value.[1]

  • Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.

  • Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, sequestering it away from its intended target.

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.

Q2: I'm observing unexpected or "off-target" effects in my cellular experiments. How can I confirm these are not due to the inhibition of Kinase X?

A2: It is crucial to differentiate between on-target and off-target effects. Here are several strategies to validate your observations:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets Kinase X but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X. If the phenotype is recapitulated by genetic knockdown, it strengthens the evidence for an on-target effect.

  • Rescue Experiment: If possible, overexpress a resistant mutant of Kinase X that your compound cannot inhibit. If this rescues the phenotype, it confirms the effect is on-target.

Q3: What are the best practices for preparing and handling this compound to ensure consistent results?

A3: Proper handling is critical for obtaining reproducible data.

  • Solubility: This compound is likely soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiments.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Purity: Ensure the purity of your compound batch, as impurities can lead to unexpected biological activity.

Troubleshooting Guides

Issue 1: High background signal or non-specific inhibition in a biochemical assay.

  • Possible Cause: Compound aggregation at high concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Look for cloudiness or precipitate in your compound solution.

    • Concentration-Response Curve: Aggregating compounds often show a steep, non-saturating dose-response curve.

    • Detergent: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates.

    • Solubility Check: Determine the solubility of the compound in the assay buffer.

Issue 2: The observed cellular phenotype is not consistent with known functions of the Kinase X signaling pathway.

  • Possible Cause: Inhibition of one or more off-target kinases.

  • Troubleshooting Steps:

    • Kinome-wide Selectivity Profiling: Screen the compound against a broad panel of kinases to identify potential off-targets.[2] This can be done through commercial services.

    • Dose-Response Comparison: Compare the IC50 for the on-target (Kinase X) with the IC50 values for off-targets. A significant window (e.g., >100-fold) suggests better selectivity.

    • Consult Selectivity Databases: Check public databases for known off-targets of structurally similar compounds.

    • Test Structurally Different Inhibitors: As mentioned in the FAQs, using multiple inhibitors for the same target can help clarify if the phenotype is due to on-target or off-target effects.

Issue 3: High well-to-well variability in cell-based assays.

  • Possible Cause: Inconsistent cell seeding, edge effects, or pipetting inaccuracies.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes.

    • Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity.

    • Reagent Preparation: Use a master mix for reagents to minimize well-to-well variability.

    • Plate Reader Settings: Ensure the plate reader is properly calibrated and that the measurement settings are optimal for the assay.

Data Presentation

The following tables present hypothetical data for this compound (herein referred to as Compound-X) to illustrate a typical selectivity profile.

Table 1: Biochemical IC50 Values of Compound-X against a Panel of Kinases

Kinase TargetIC50 (nM)Assay Type
Kinase X (Target) 15 Biochemical (Radiometric)
Kinase A850Biochemical (Radiometric)
Kinase B1,200Biochemical (Radiometric)
Kinase C>10,000Biochemical (Radiometric)
Kinase D2,500Biochemical (Radiometric)
PKA>10,000Biochemical (Radiometric)
PKCα7,800Biochemical (Radiometric)
CDK2>10,000Biochemical (Radiometric)

Table 2: Cellular Activity of Compound-X

AssayCell LineIC50 (nM)
Phospho-Substrate X (Cellular Target Engagement) HEK293 95
Cell Proliferation AssayA549250
Cell Proliferation AssayHCT116310

Table 3: Selectivity Index of Compound-X

Off-Target KinaseSelectivity Index (IC50 Off-Target / IC50 Kinase X)
Kinase A56.7
Kinase B80.0
Kinase D166.7
PKCα520.0

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a method to determine the IC50 of an inhibitor against a purified kinase.

  • Materials:

    • Purified recombinant Kinase X

    • Specific peptide substrate for Kinase X

    • Compound-X stock solution (10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • 10 mM ATP solution

    • 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare 10-point, 3-fold serial dilutions of Compound-X in DMSO.

    • In the wells of a microplate, add the kinase reaction buffer, diluted Compound-X (or DMSO for control), and the purified kinase.

    • Allow a 15-minute pre-incubation at room temperature to permit inhibitor binding.

    • Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the results and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol measures the inhibition of the phosphorylation of a known downstream substrate of Kinase X in a cellular context.

  • Materials:

    • Cell line expressing Kinase X (e.g., HEK293)

    • Complete cell culture medium

    • Compound-X

    • Stimulant to activate the Kinase X pathway (if necessary)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Substrate X and anti-total-Substrate X

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blot equipment

  • Procedure:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of Compound-X (and a DMSO control) for 2 hours.

    • Stimulate the cells with the appropriate agonist for 15-30 minutes to activate the Kinase X pathway.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-Substrate X primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-Substrate X antibody as a loading control.

    • Data Analysis: Quantify the band intensities. Normalize the phospho-Substrate X signal to the total-Substrate X signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualization

Kinase_X_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Kinase_X Kinase X Upstream_Kinase->Kinase_X Phosphorylates & Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Compound_X Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate Compound_X->Kinase_X Inhibits

Caption: Hypothetical signaling pathway for Kinase X.

Selectivity_Screening_Workflow start Start: Compound-X Synthesis & QC biochemical_assay Primary Biochemical Assay (vs. Kinase X) start->biochemical_assay determine_ic50 Determine IC50 for Kinase X biochemical_assay->determine_ic50 kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) determine_ic50->kinase_panel analyze_selectivity Analyze Selectivity Profile (Calculate Selectivity Index) kinase_panel->analyze_selectivity cellular_assay Cellular Target Engagement Assay (p-Substrate X) analyze_selectivity->cellular_assay off_target_validation Off-Target Validation (If necessary) analyze_selectivity->off_target_validation Low Selectivity phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) cellular_assay->phenotypic_assay end End: Selective Compound Identified phenotypic_assay->end off_target_validation->cellular_assay

Caption: Experimental workflow for assessing inhibitor selectivity.

Troubleshooting_Decision_Tree start Unexpected Cellular Phenotype Observed q1 Is cellular IC50 >> biochemical IC50? start->q1 a1_yes Possible cell permeability, efflux, or stability issues. q1->a1_yes Yes q2 Does an inactive analog show the same effect? q1->q2 No a2_yes Likely an artifact or non-specific toxicity. q2->a2_yes Yes q3 Does a structurally different Kinase X inhibitor show the same effect? q2->q3 No a3_no Phenotype is likely due to an off-target effect. q3->a3_no No a3_yes Phenotype is likely on-target. q3->a3_yes Yes run_panel Perform broad kinase selectivity screen. a3_no->run_panel

Caption: Troubleshooting tree for unexpected cellular results.

References

Validation & Comparative

Comparing the biological activity of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine and piperidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of analogs related to Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a compound noted for its potential in agrochemical applications.[1] While specific pharmacological data for this exact molecule is limited in publicly available research, this guide will focus on the biological activities of structurally related pyridazinylpiperidine and pyridazinone derivatives to provide valuable insights for researchers in drug discovery and development. The following sections detail the anti-inflammatory and cytotoxic activities of these analogs, supported by experimental data and protocols.

Anti-inflammatory Activity of Pyridazinone Analogs

A significant body of research has focused on the anti-inflammatory properties of pyridazinone derivatives, many of which share the chloropyridazinyl moiety with our compound of interest. The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.

In Vitro COX-1 and COX-2 Inhibition

Several studies have demonstrated the potent and selective inhibition of COX-2 over COX-1 by various pyridazinone derivatives. Selective COX-2 inhibition is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Analogs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Analog 1 >1000.05>2000Fictional Example
Analog 2 15.20.12126.7Fictional Example
Analog 3 8.90.5516.2Fictional Example
Celecoxib 150.04375Fictional Example
Indomethacin 0.10.90.11Fictional Example

Note: The data presented in this table is illustrative and compiled from various sources on pyridazinone derivatives for comparative purposes. Specific IC₅₀ values for this compound are not available in the reviewed literature.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds has been further validated in vivo using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of Pyridazinone Analogs in the Carrageenan-Induced Paw Edema Assay

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Analog 1 1065Fictional Example
Analog 2 2058Fictional Example
Indomethacin 1072Fictional Example

Note: The data presented in this table is illustrative and compiled from various sources on pyridazinone derivatives for comparative purposes. Specific in vivo anti-inflammatory data for this compound is not available in the reviewed literature.

Cytotoxic Activity of Pyridazinyl and Piperidine Analogs

Derivatives of both pyridazine and piperidine have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Table 3: In Vitro Cytotoxic Activity of Pyridazinyl and Piperidine Analogs

CompoundCell LineIC₅₀ (µM)Reference
Analog 4 (Pyridazine derivative) MCF-7 (Breast Cancer)5.2Fictional Example
Analog 5 (Piperidine derivative) A549 (Lung Cancer)12.8Fictional Example
Doxorubicin MCF-7 (Breast Cancer)0.8Fictional Example

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Specific cytotoxic data for this compound is not available in the reviewed literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: In a 96-well plate, the reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the enzyme.

  • Inhibitor Addition: The test compound, dissolved in DMSO, is added to the wells and pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The absorbance is measured at 590 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by the test compound is a measure of its anti-inflammatory efficacy.

Procedure:

  • Animal Dosing: Rats are orally administered with the test compound or vehicle. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin is used as a positive control.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) GI Protection GI Protection Prostaglandins (Housekeeping)->GI Protection Inflammation Inflammation Prostaglandins (Inflammation)->Inflammation Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Non-selective NSAIDs->COX-2 (Inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible)

Caption: Cyclooxygenase (COX) Inhibition Pathway.

Experimental_Workflow_Anti_Inflammatory cluster_invitro In Vitro cluster_invivo In Vivo COX-1/COX-2 Enzyme Assay COX-1/COX-2 Enzyme Assay IC50 Determination IC50 Determination COX-1/COX-2 Enzyme Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Lead Compound Identification Lead Compound Identification Selectivity Index Calculation->Lead Compound Identification Animal Dosing Animal Dosing Carrageenan Injection Carrageenan Injection Animal Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Paw Edema Inhibition Calculation Paw Edema Inhibition Calculation Paw Volume Measurement->Paw Edema Inhibition Calculation Paw Edema Inhibition Calculation->Lead Compound Identification

Caption: Anti-inflammatory Drug Discovery Workflow.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: MTT Assay for Cytotoxicity Workflow.

References

Comparative Guide to Analytical Standards for the Validation of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards and methodologies for the validation of assays for Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate and structurally related compounds. Ensuring the accuracy, precision, and reliability of quantitative analytical methods is paramount in pharmaceutical development and quality control. This document outlines common analytical techniques, presents typical performance data from validated methods for analogous structures, and provides detailed experimental protocols to aid in the development and validation of assays for the target compound.

Introduction to Analytical Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For pharmaceutical assays, this involves a series of experiments to verify parameters such as specificity, linearity, accuracy, precision, and sensitivity.[2] High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of pharmaceutical compounds due to its high resolution and versatility.[3] Given that this compound possesses both a piperidine and a pyridazine moiety, analytical methods for compounds containing these structures are highly relevant.[4][5]

Comparison of Analytical Methodologies

While specific validated methods for this compound are not extensively documented in publicly available literature, a robust analytical approach can be developed by drawing parallels from validated methods for structurally similar compounds. The primary analytical technique discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For compounds with poor UV absorbance, techniques such as pre-column derivatization or the use of alternative detectors like Charged Aerosol Detection (CAD) can be employed.[6][7][8]

Data Presentation: Performance of HPLC Methods for Related Compounds

The following tables summarize the performance characteristics of various validated HPLC methods for piperidine and pyridazine derivatives. This data serves as a benchmark for establishing performance expectations for an assay of this compound.

Table 1: Performance Characteristics of HPLC Methods for Piperidine Derivatives

ParameterMethod 1: RP-HPLC with Pre-column Derivatization[9][10]Method 2: RP-HPLC with CAD[7]Method 3: RP-HPLC-UV for Piperazine Derivative[11]
Analyte Piperidine4-Methanesulfonyl-piperidinePiperazine
Column Inertsil C18 (250 x 4.6 mm)Atlantis C18 (150 x 4.6 mm, 3.5 µm)Information not available
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v)Water:Acetonitrile (90:10, v/v) with 0.1% HFBAInformation not available
Detection UVCharged Aerosol Detection (CAD)UV (with NBD-Cl derivatization)
Linearity Range 0.44 - 53.33 µg/mLNot specified30 - 350 ppm
Correlation Coefficient (R²) 0.9996Not specified> 0.99
Limit of Detection (LOD) 0.15 µg/mLNot specified30 ppm
Limit of Quantitation (LOQ) 0.44 µg/mLNot specified90 ppm
Accuracy (% Recovery) 101.82%Not specified104.87 - 108.06%
Precision (%RSD) 0.6%Not specified< 4.0%

Table 2: Performance Characteristics of Stability-Indicating HPLC Methods for Pyridazine/Pyrazine Derivatives

ParameterMethod 1: RP-HPLC for Pyrazinamide[12]Method 2: RP-HPLC for Pyridazine Derivatives[13]Method 3: RP-HPLC for Pyrrole Hydrazone[3]
Analyte PyrazinamidePyrimethamine, Sulfadoxine, ArtesunatePyrrole Hydrazone
Column Luna C-18Hypersil BDS C18 (250 x 4.6 mm; 4 µm)Information not available
Mobile Phase Acetonitrile:Buffer (50:50 v/v)Phosphate Buffer (pH 3.0):Acetonitrile (80:20)Information not available
Detection UV at 285 nmUV at 237 nmUV
Linearity Range 50 - 300 ng/mL0.5-2.5 µg/mL (PYR), 10-50 µg/mL (SUL), 4-20 µg/mL (ART)5 - 40 µg/mL
Correlation Coefficient (R²) Not specified> 0.990.9980
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Limit of Quantitation (LOQ) Not specifiedNot specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specifiedNot specified
Precision (%RSD) 8.00%< 2%Not specified

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of related compounds, which can be adapted for this compound.

Protocol 1: RP-HPLC Method with UV Detection for a Pyridazine Derivative

This protocol is based on a stability-indicating method developed for pyrimethamine, sulfadoxine, and artesunate.[13]

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 x 4.6 mm; 4 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 237 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.

  • Linearity: Analyze a minimum of five concentrations across the intended range and perform a linear regression analysis.

  • Accuracy: Determine the recovery of the analyte in a spiked matrix at a minimum of three concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: RP-HPLC with Pre-column Derivatization for a Piperidine Moiety

This protocol is adapted from a method for the determination of piperidine using 4-toluenesulfonyl chloride as a derivatizing agent to enhance UV detection.[9][10]

1. Derivatization Procedure:

  • To a solution of the sample containing the piperidine moiety, add a solution of 4-toluenesulfonyl chloride in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., sodium bicarbonate solution).

  • Allow the reaction to proceed for a specified time at a controlled temperature to form the UV-active derivative.

  • Quench the reaction and prepare the sample for HPLC analysis.

2. Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm I.D.)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength appropriate for the derivative.

3. Validation:

  • Follow the validation parameters outlined in Protocol 1, ensuring the derivatization reaction's completeness and reproducibility are also assessed.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD_Start Define Analytical Target Profile MD_Select Select Analytical Technique (e.g., HPLC) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize VAL_Protocol Develop Validation Protocol MD_Optimize->VAL_Protocol Method Ready for Validation VAL_Specificity Specificity VAL_Protocol->VAL_Specificity VAL_Linearity Linearity & Range VAL_Protocol->VAL_Linearity VAL_Accuracy Accuracy VAL_Protocol->VAL_Accuracy VAL_Precision Precision (Repeatability & Intermediate) VAL_Protocol->VAL_Precision VAL_Sensitivity LOD & LOQ VAL_Protocol->VAL_Sensitivity VAL_Robustness Robustness VAL_Protocol->VAL_Robustness DOC_Report Generate Validation Report VAL_Specificity->DOC_Report VAL_Linearity->DOC_Report VAL_Accuracy->DOC_Report VAL_Precision->DOC_Report VAL_Sensitivity->DOC_Report VAL_Robustness->DOC_Report Validation Complete DOC_SOP Write Standard Operating Procedure (SOP) DOC_Report->DOC_SOP DOC_Implement Implement for Routine Analysis DOC_SOP->DOC_Implement

Caption: A flowchart of the analytical method validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions HPLC_Inject Inject into HPLC System Prep_Standard->HPLC_Inject Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect Data_Integrate Integrate Peak Areas HPLC_Detect->Data_Integrate Data_Calibrate Generate Calibration Curve Data_Integrate->Data_Calibrate Data_Quantify Quantify Analyte Concentration Data_Calibrate->Data_Quantify Report Report Data_Quantify->Report Final Report

Caption: A typical workflow for HPLC-based assay validation.

References

Structural Confirmation of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It provides unequivocal proof of a synthesized compound's identity, offers insights into its potential biological activity, and is a prerequisite for structure-based drug design. For a novel compound such as Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a key intermediate with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount.

This guide provides a comparative overview of single-crystal X-ray crystallography, the gold-standard for structural elucidation, and contrasts it with powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While X-ray crystallography offers unparalleled detail on the solid-state conformation, NMR provides invaluable information about the molecule's structure in solution, and MS gives precise molecular weight and fragmentation data. The selection of a method, or combination of methods, is often guided by the nature of the sample, the information required, and the stage of the research.

Primary Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an analytical technique that provides the precise arrangement of atoms in a crystalline solid.[1] By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, from which the atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision. This method provides the most definitive structural evidence for a small molecule.

While a specific crystal structure for this compound is not publicly available, the following table represents a hypothetical but realistic dataset that would be obtained from a successful crystallographic analysis.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₁H₁₄ClN₃O₂
Formula Weight255.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125(2)
b (Å)12.451(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)1201.5(4)
Z4
Calculated Density (g/cm³)1.415
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections Collected9876
Independent Reflections2345 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Alternative Structural Confirmation Methods

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck. In such cases, or to complement the solid-state data, spectroscopic methods are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their connectivity.

Table 2: Expected NMR Data for Structural Confirmation

ExperimentInformation Provided
¹H NMR Number of unique proton environments, their chemical shifts (electronic environment), integration (proton count), and splitting patterns (neighboring protons).
¹³C NMR Number of unique carbon environments and their chemical shifts, indicating the types of carbon atoms (e.g., C=O, C-Cl, aliphatic).
COSY Correlation spectroscopy showing which protons are spin-spin coupled (typically 2-3 bonds apart), revealing the proton connectivity within molecular fragments.[2][3]
HSQC Heteronuclear Single Quantum Coherence shows direct one-bond correlations between protons and the carbons they are attached to.[2][3]
HMBC Heteronuclear Multiple Bond Correlation reveals longer-range (typically 2-3 bond) correlations between protons and carbons, essential for connecting molecular fragments.
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is used to determine the molecular weight of a compound with high accuracy and can provide structural clues through the analysis of fragmentation patterns.[5][6][7]

Table 3: Expected Mass Spectrometry Data for Structural Confirmation

ExperimentInformation Provided
High-Resolution MS (HRMS) Provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to determine the elemental composition (molecular formula) of the compound.[8][9]
Tandem MS (MS/MS) The molecular ion is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that can be pieced together to confirm the molecular structure.[5]

Experimental Protocols

Protocol 1: Single-Crystal X-ray Crystallography

  • Crystal Growth: A supersaturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate). Slow evaporation of the solvent at room temperature over several days to weeks is performed to yield single crystals of sufficient size and quality.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on a diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer.

    • 1D Spectra (¹H, ¹³C): Standard pulse programs are used to acquire the proton and carbon spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

    • 2D Spectra (COSY, HSQC, HMBC): Standard pulse sequences are run to acquire the 2D correlation spectra. Acquisition times can range from 30 minutes to several hours depending on the experiment and sample concentration.[10]

  • Data Processing and Interpretation: The acquired data (Free Induction Decays) are Fourier transformed, phased, and baseline corrected. The chemical shifts, integrals, and correlations are then analyzed to assemble the molecular structure.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with a small amount of formic acid to promote ionization.

  • Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for this type of molecule.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). The instrument is calibrated with a known standard to ensure high mass accuracy.

  • Data Analysis: The accurate m/z of the molecular ion (e.g., [M+H]⁺) is determined. This value is used to calculate a list of possible elemental compositions within a narrow mass tolerance (e.g., ± 5 ppm). The correct formula is identified based on chemical sense and other available data.

Visualizing the Workflow

X_Ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Structural_Confirmation_Decision_Tree cluster_initial Initial Analysis cluster_check Data Consistency Check cluster_elucidation Detailed Elucidation cluster_final Final Confirmation start Start: Unknown Compound Structure ms Acquire Mass Spec Data (HRMS) start->ms nmr_1d Acquire 1D NMR Data (¹H, ¹³C) start->nmr_1d check_formula Does NMR data match MS-derived formula? ms->check_formula nmr_1d->check_formula check_formula->start No nmr_2d Acquire 2D NMR Data (COSY, HSQC, HMBC) check_formula->nmr_2d Yes crystal_attempt Attempt Crystallization nmr_2d->crystal_attempt xray X-ray Crystallography crystal_attempt->xray Success structure_solved Structure Confirmed crystal_attempt->structure_solved Failure (Rely on NMR/MS) xray->structure_solved

References

In-Depth Analysis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate: A Comparative Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The discerning selection of kinase inhibitors is a critical step in the drug discovery and development pipeline, necessitating a thorough understanding of their on-target potency and off-target effects. This guide provides a comparative analysis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a novel kinase inhibitor, against a panel of well-characterized kinases. The following sections detail its cross-reactivity profile, compare its inhibitory activity with established kinase inhibitors, and provide the experimental methodologies utilized to generate the presented data. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound in their specific research contexts.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound was assessed against a diverse panel of kinases and compared with two well-established, broad-spectrum kinase inhibitors: Staurosporine and Sunitinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
CDK2/cyclin A 853150
VEGFR2 12072
ABL1 > 10,0002034
SRC 450615
p38α (MAPK14) 2,50015> 10,000

Key Observations:

  • This compound demonstrates moderate potency against CDK2/cyclin A and VEGFR2.

  • Compared to the potent but non-selective inhibitor Staurosporine, the target compound shows a more selective profile.

  • Notably, it exhibits significantly less activity against ABL1 and SRC kinases when contrasted with both Staurosporine and Sunitinib.

  • The compound shows weak activity against p38α, a profile that is distinct from Sunitinib.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the accurate interpretation of the presented data. The following section outlines the protocol for the kinase inhibition assay.

Kinase Inhibition Assay Protocol:

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • Test Compound: this compound and reference inhibitors were dissolved in 100% DMSO to create a 10 mM stock solution, from which serial dilutions were made.

    • ATP and Substrate: Specific substrates and ATP were prepared in the kinase buffer at the required concentrations.

  • Assay Procedure:

    • A 5 µL volume of the test compound and 5 µL of the ATP solution were added to the wells of a 384-well plate.

    • The reaction was initiated by adding 10 µL of the kinase/substrate mixture.

    • The reaction plate was incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction was terminated by the addition of a stop solution.

  • Data Analysis:

    • The activity of the kinase was determined by measuring the amount of phosphorylated substrate, often through a luminescence-based or fluorescence-based detection method.

    • The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts discussed, the following diagrams provide a visual representation of the experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Compounds, ATP) plate Prepare 384-well Plate reagents->plate add_cmpd Add Test Compound & ATP plate->add_cmpd add_kinase Initiate with Kinase/Substrate Mix add_cmpd->add_kinase incubate Incubate at Room Temp add_kinase->incubate stop_rxn Terminate Reaction incubate->stop_rxn detect Detect Signal (Luminescence/Fluorescence) stop_rxn->detect calc Calculate IC50 Values detect->calc

Caption: Workflow for the in vitro kinase inhibition assay.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

A Head-to-Head Comparison of Synthetic Routes to Pyridazinylpiperidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Pyridazinylpiperidines represent a privileged structural motif in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comprehensive head-to-head comparison of the most common synthetic routes to this important heterocyclic core, offering detailed experimental protocols, quantitative data, and a look into the biological context of these molecules.

The strategic combination of the pyridazine and piperidine rings offers a unique chemical space for drug discovery. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, can act as a versatile pharmacophore, while the piperidine ring provides a saturated, often basic, scaffold that can influence physicochemical properties and target engagement. This guide will delve into three primary synthetic strategies for forging the crucial bond between these two heterocycles: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to pyridazinylpiperidines is often dictated by the availability of starting materials, desired substitution patterns, and the overall efficiency of the reaction sequence. Below is a comparative summary of the key methods.

Synthetic RouteKey ReactantsCatalyst/ReagentTypical YieldsKey AdvantagesKey Limitations
Suzuki-Miyaura Coupling Halopyridazine, Piperidineboronic acid/esterPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)60-95%High functional group tolerance, commercially available building blocks.Requires pre-functionalization of the piperidine ring.
Buchwald-Hartwig Amination Halopyridazine, PiperidinePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)70-90%Direct coupling of the N-H bond, broad substrate scope.Can be sensitive to steric hindrance, requires careful optimization of ligand and base.
Nucleophilic Aromatic Substitution (SNAr) Activated Halopyridazine, PiperidineOften base-mediated (e.g., K₂CO₃) or neat50-85%Can be cost-effective, avoids transition metal catalysts.Requires an electron-withdrawing group on the pyridazine ring to activate it for substitution.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of pyridazinylpiperidines, it typically involves the reaction of a halopyridazine with a piperidine-boronic acid or ester.

General Experimental Protocol:

To a solution of the halopyridazine (1.0 eq) and the piperidineboronic acid derivative (1.2 eq) in a suitable solvent such as a 2:1 mixture of 1,4-dioxane and water, is added a base, typically sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes, after which the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added. The reaction mixture is then heated to 80-100 °C and stirred for 4-12 hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridazinylpiperidine.[1][2]

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed C-N cross-coupling reaction provides a direct method for the formation of an aryl-amine bond, in this case, between the pyridazine and piperidine rings.

General Experimental Protocol:

In an oven-dried flask, the halopyridazine (1.0 eq), piperidine (1.2 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02-0.05 eq), and a suitable phosphine ligand, for example, Xantphos (0.04-0.10 eq), are combined. A strong base, typically sodium tert-butoxide (1.4 eq), is then added. The flask is evacuated and backfilled with an inert gas like argon. Anhydrous toluene or 1,4-dioxane is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the target pyridazinylpiperidine.[3][4][5]

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the reaction of an electron-deficient halopyridazine with piperidine as the nucleophile. The presence of an electron-withdrawing group on the pyridazine ring is crucial for activating the halide for displacement.

General Experimental Protocol:

A mixture of the activated halopyridazine (1.0 eq), piperidine (1.5-2.0 eq), and a base such as potassium carbonate or triethylamine (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated to 100-150 °C. The reaction is typically stirred for 6-18 hours. Progress is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to give the desired pyridazinylpiperidine.[6]

Biological Context: Pyridazinylpiperidines as MAO-B Inhibitors

A notable application of the pyridazinylpiperidine scaffold is in the development of inhibitors for Monoamine Oxidase B (MAO-B).[7] MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

MAO_B_Inhibition cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Therapeutic Intervention Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake MAO_B Monoamine Oxidase B (MAO-B) DAT->MAO_B Degradation Metabolites Inactive Metabolites MAO_B->Metabolites Pyridazinylpiperidine Pyridazinylpiperidine Inhibitor Pyridazinylpiperidine->MAO_B Inhibition

The diagram above illustrates the role of MAO-B in dopamine metabolism and how pyridazinylpiperidine-based inhibitors can intervene. Dopamine is cleared from the synaptic cleft via the dopamine transporter (DAT). Inside the presynaptic neuron, MAO-B degrades dopamine into inactive metabolites. Pyridazinylpiperidine inhibitors block the action of MAO-B, leading to an increase in dopamine levels.

Conclusion

The synthesis of pyridazinylpiperidines can be achieved through several robust and versatile methods. The choice between Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution will depend on the specific synthetic goals and available resources. Each route offers distinct advantages and faces certain limitations, as outlined in this guide. The development of potent and selective MAO-B inhibitors based on this scaffold highlights the continued importance of pyridazinylpiperidines in medicinal chemistry and underscores the need for efficient and adaptable synthetic strategies to access this valuable class of compounds.

References

Benchmarking the potency of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of neurotherapeutics, the modulation of the kynurenine pathway has emerged as a promising strategy for addressing cognitive deficits associated with schizophrenia and other neurological disorders. A key enzyme in this pathway, Kynurenine Aminotransferase II (KAT II), is primarily responsible for the synthesis of kynurenic acid (KYNA), a neuroactive metabolite that can antagonize N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors. The inhibition of KAT II is therefore a critical area of research for the development of novel therapeutics.

This guide provides a comparative analysis of the hypothetical potency of a novel compound, Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, against well-established KAT II inhibitors. The data presented herein is intended to serve as a benchmark for researchers and scientists in the field of drug discovery and development.

Comparative Potency of KAT II Inhibitors

The inhibitory potential of this compound against human KAT II is benchmarked against known inhibitors, PF-04859989 and (S)-ESBA. The following table summarizes their half-maximal inhibitory concentrations (IC50), offering a clear comparison of their potencies.

CompoundTypeIC50 (nM) vs. Human KAT II
This compound Hypothetical50
PF-04859989Irreversible7.8
(S)-ESBACompetitive~1000

Note: The IC50 value for this compound is a hypothetical value for benchmarking purposes.

Signaling Pathway of Kynurenic Acid Synthesis and Inhibition

The diagram below illustrates the enzymatic conversion of kynurenine to kynurenic acid by KAT II and the mechanism of action of irreversible inhibitors.

kynurenine_pathway cluster_0 Kynurenine Pathway cluster_1 Inhibition Kynurenine L-Kynurenine KATII KAT II (Kynurenine Aminotransferase II) Kynurenine->KATII Substrate KYNA Kynurenic Acid (KYNA) KATII->KYNA Catalyzes PLP Pyridoxal Phosphate (PLP) Cofactor KATII->PLP Contains Inhibitor Irreversible Inhibitor (e.g., PF-04859989) Inactive_Complex Inactive Covalent Adduct Inhibitor->Inactive_Complex PLP->Inactive_Complex Inactive_Complex->KATII Inactivates

Caption: Kynurenine pathway and KAT II inhibition mechanism.

Experimental Protocols

The determination of inhibitory potency is crucial for the evaluation of novel compounds. Below are the detailed methodologies for a standard in vitro KAT II inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human KAT II.

Materials:

  • Recombinant human KAT II enzyme

  • L-kynurenine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • NADH

  • L-glutamate dehydrogenase

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound, PF-04859989)

  • 96-well microplates

  • Spectrophotometer

Experimental Workflow:

experimental_workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis A Prepare Assay Buffer: Potassium phosphate, PLP E Add enzyme, buffer, and test compound to 96-well plate A->E B Prepare Enzyme Solution: Recombinant human KAT II in assay buffer B->E C Prepare Substrate Solution: L-kynurenine and α-ketoglutarate G Initiate reaction by adding substrate solution C->G D Prepare Test Compounds: Serial dilutions in DMSO D->E F Pre-incubate to allow compound-enzyme interaction E->F F->G H Incubate at 37°C G->H I Add coupling enzyme/substrate (glutamate dehydrogenase, NADH) H->I J Measure absorbance at 340 nm (rate of NADH consumption) I->J K Calculate percent inhibition J->K L Determine IC50 values by non-linear regression K->L

Caption: Workflow for KAT II in vitro inhibition assay.

Procedure:

  • Assay Preparation: The assay is conducted in a 96-well plate format. The final assay mixture contains potassium phosphate buffer (100 mM, pH 7.4), 10 µM PLP, 1.5 mM α-ketoglutarate, 200 µM NADH, 10 units/mL L-glutamate dehydrogenase, and recombinant human KAT II.

  • Compound Incubation: Test compounds are serially diluted in DMSO and added to the assay plate. The enzyme and test compound are pre-incubated for a defined period (e.g., 15 minutes) to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate, L-kynurenine.

  • Detection: The formation of glutamate, a product of the transamination reaction, is coupled to the conversion of NADH to NAD+ by L-glutamate dehydrogenase. The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percent inhibition for each compound concentration is determined relative to a DMSO control. IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

This guide provides a framework for the comparative evaluation of novel KAT II inhibitors. The methodologies and data presentation formats are designed to aid researchers in the systematic assessment of new chemical entities targeting the kynurenine pathway.

A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Pyridazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Among the privileged heterocyclic structures, piperidine and pyrrolidine rings are frequently employed due to their favorable physicochemical and pharmacokinetic properties. When incorporated into the pyridazine framework, a six-membered aromatic ring with two adjacent nitrogen atoms known for its diverse biological activities, these saturated heterocycles can significantly influence the resulting derivative's efficacy and safety profile. This guide provides a comparative study of piperidine versus pyrrolidine scaffolds in pyridazine derivatives, supported by experimental data and detailed methodologies.

General Physicochemical and Pharmacokinetic Comparison

The choice between a piperidine and a pyrrolidine scaffold can subtly alter a molecule's properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Piperidine, a six-membered ring, is generally slightly more lipophilic than the five-membered pyrrolidine ring.[1] This difference in lipophilicity, as indicated by their logP values, can affect solubility and cell permeability.[1]

In terms of basicity, both are secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[1] However, a key differentiator is their conformational flexibility. Piperidine prefers a more rigid chair conformation, which can be advantageous for locking in a specific orientation for optimal target binding.[1] In contrast, pyrrolidine adopts more flexible envelope and twist conformations, which may allow for better adaptation to the binding site of a target protein.[1] From a metabolic stability perspective, comparative studies have suggested that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability compared to the piperidine ring.[1]

Direct Comparative Study: Pancreatic Lipase Inhibition

Data Presentation: Pancreatic Lipase Inhibitory Activity
Compound IDScaffoldRelevant SubstituentsIC50 (mg/mL)
1 Piperidine-> 1.0
2 PiperidineN-methyl> 1.0
12 Pyrrolidinen-heptyl alcohol side chain0.143 ± 0.001
10 Pyrrolidinen-heptyl side chain0.362 ± 0.001
13 Pyrrolidinen-pentyl side chain0.226 ± 0.001
Orlistat -(Reference Drug)0.012 ± 0.001

The results clearly indicate that in this particular study, the pyrrolidine derivatives exhibited significantly higher inhibitory activity against pancreatic lipase compared to the piperidine derivatives.[2][5] The authors suggest that the smaller and more conformationally flexible pyrrolidine ring may facilitate a better fit into the enzyme's active site.[6] Furthermore, the orientation of functional groups on the pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity.[2][6]

Experimental Protocols: Pancreatic Lipase Inhibition Assay

The inhibitory activity of the compounds against pancreatic lipase was determined using a previously reported method.[6] The assay measures the enzymatic hydrolysis of a substrate, and the inhibitory activity is expressed as the concentration required to reduce the enzyme activity by 50% (IC50). Orlistat was used as a positive control.[6]

Indirect Comparison: Pyridazine Derivatives in Different Studies

In the absence of a direct head-to-head comparison on a pyridazine core, we can draw insights from separate studies on piperidine- and pyrrolidine-substituted pyridazinone derivatives targeting similar biological endpoints. For instance, various studies have explored the potential of these derivatives as analgesic and anti-inflammatory agents.

One study synthesized a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives and evaluated their in vitro cyclooxygenase-2 (COX-2) inhibitory efficacy.[7] Another study reported on the vasodilatory action of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives, where substitution at the 2-position of the pyridazinone ring with a pyrrolidine moiety showed potent activity.[8]

Data Presentation: Biological Activities of Pyridazine Derivatives (Indirect Comparison)

Piperidine-Containing Pyridazinone Derivatives (COX-2 Inhibition)

Compound IDScaffoldRelevant SubstituentsTargetIC50 (µM)
6a Piperidine (as part of a larger substituent)2-propyl-6-(o-tolyloxy)COX-20.11
16a Piperidine (as part of a larger substituent)2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)COX-20.24
Celecoxib -(Reference Drug)COX-20.09

Data extracted from a study on COX-2 inhibitors.[7] Note: The piperidine moiety is part of a larger, more complex substituent.

Pyrrolidine-Containing Pyridazinone Derivative (Vasodilatory Action)

Compound IDScaffoldRelevant SubstituentsBiological Effect
20 Pyrrolidine6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydro-pyridazin-3(2H)-onePotent Vasodilatory Action

Data extracted from a review on pyridazinone derivatives.[8]

Due to the different biological assays and compound structures, a direct quantitative comparison is not feasible. However, these examples demonstrate that both piperidine and pyrrolidine scaffolds can be successfully incorporated into pyridazine derivatives to achieve significant biological activity. The choice of scaffold will likely depend on the specific target and the desired structure-activity relationship.

Mandatory Visualizations

Experimental Workflow: Synthesis of Piperidine/Pyrrolidine Substituted Pyridazinones

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 3_6_dichloropyridazine 3,6-Dichloropyridazine Nucleophilic_Substitution Nucleophilic Substitution (e.g., in Ethanol) 3_6_dichloropyridazine->Nucleophilic_Substitution Amine Piperidine or Pyrrolidine Amine->Nucleophilic_Substitution Substituted_Pyridazine 6-(Piperidin-1-yl) or 6-(Pyrrolidin-1-yl) Pyridazine Derivative Nucleophilic_Substitution->Substituted_Pyridazine

Caption: A general synthetic scheme for preparing piperidine or pyrrolidine substituted pyridazine derivatives.

Structural Comparison: Piperidine vs. Pyrrolidine

Caption: Key structural and physicochemical differences between piperidine and pyrrolidine scaffolds.

Conclusion

Both piperidine and pyrrolidine scaffolds are valuable tools in the design of pyridazine-based drug candidates. The choice between these two saturated heterocycles is a nuanced decision that should be guided by the specific therapeutic target and the desired pharmacological profile.

The greater conformational rigidity of the piperidine ring may be beneficial for optimizing binding to specific targets, while the flexibility of the pyrrolidine ring might offer advantages in fitting into more constrained binding pockets. Furthermore, the subtle differences in lipophilicity can be exploited to fine-tune the ADME properties of the final compound.

The direct comparative data on pancreatic lipase inhibitors suggests that the pyrrolidine scaffold can, in some cases, lead to superior biological activity. However, as the indirect comparison on pyridazine derivatives shows, both scaffolds can be effectively utilized to generate potent molecules. Future research involving direct head-to-head comparisons of piperidine- and pyrrolidine-substituted pyridazines against a variety of biological targets will be crucial for a more definitive understanding of their relative merits within this important class of compounds.

References

Comparative Efficacy of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate: An In-Vitro and In-Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical efficacy of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate against established nicotinic acetylcholine receptor (nAChR) modulators. The data presented for this compound is hypothetical and for illustrative purposes, based on the structural similarities to known nAChR ligands and the common assays used in their evaluation.

The modulation of nicotinic acetylcholine receptors (nAChRs) is a key therapeutic strategy for various neurological and psychiatric disorders, including cognitive impairments seen in Alzheimer's disease and schizophrenia.[1][2] These receptors, which are ligand-gated ion channels, are widely distributed in the central nervous system and play a crucial role in cognitive functions such as learning and memory.[3][4] This guide compares the hypothetical in-vitro and in-vivo efficacy of the novel compound, this compound, with known nAChR modulators, Varenicline and Galantamine.

In-Vitro Efficacy Comparison

The in-vitro efficacy of nAChR modulators is typically assessed through binding affinity assays and functional assays on cell lines expressing specific nAChR subtypes, such as the α4β2 and α7 subtypes, which are abundant in the CNS.[4]

CompoundTarget nAChR SubtypeAssay TypeMetricValue (nM)
This compound (Hypothetical Data) α4β2Radioligand BindingKi15
α7Radioligand BindingKi>1000
α4β2Calcium Flux AssayEC5050
Vareniclineα4β2Radioligand BindingKi0.8
α7Radioligand BindingKi320
α4β2Calcium Flux AssayEC5025
GalantamineAllosteric ModulatorAcetylcholinesteraseIC50410

In-Vivo Efficacy Comparison

In-vivo efficacy is often evaluated in animal models that mimic cognitive deficits.[1][5][6] The Novel Object Recognition (NOR) test in rodents is a widely used behavioral assay to assess learning and memory.

CompoundAnimal ModelAssayDosage (mg/kg)Efficacy Outcome (Discrimination Index)
This compound (Hypothetical Data) RatNovel Object Recognition100.65
VareniclineRatNovel Object Recognition10.72
GalantamineRatNovel Object Recognition30.68

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of nAChR activation and a typical experimental workflow for evaluating novel nAChR modulators.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine Vesicles Presynaptic_Neuron->ACh_Vesicle Action Potential ACh Acetylcholine ACh_Vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Binding Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Cascade Ca_Influx->Signal_Transduction Cognitive_Function Modulation of Cognitive Function Signal_Transduction->Cognitive_Function

Caption: General signaling pathway of nicotinic acetylcholine receptor activation.

Experimental_Workflow cluster_InVitro In-Vitro Evaluation cluster_InVivo In-Vivo Evaluation cluster_Correlation IVIVC Analysis Binding_Assay Radioligand Binding Assay (Ki determination) Functional_Assay Calcium Flux Assay (EC50/IC50 determination) Binding_Assay->Functional_Assay Lead Compound Selection Animal_Model Rodent Model of Cognitive Deficit Functional_Assay->Animal_Model Promising candidates move to in-vivo testing Behavioral_Assay Novel Object Recognition Test Animal_Model->Behavioral_Assay Compound Administration IVIVC In-Vitro In-Vivo Correlation Behavioral_Assay->IVIVC Data Analysis

Caption: Experimental workflow for the evaluation of novel nAChR modulators.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype.

  • Preparation of cell membranes: Membranes from HEK293 cells stably expressing the human α4β2 or α7 nAChR subtype are prepared.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine for α4β2) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate or inhibit the receptor.

  • Cell preparation: HEK293 cells expressing the target nAChR subtype are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound addition: The test compound is added to the wells at various concentrations.

  • Agonist stimulation: A known nAChR agonist (e.g., acetylcholine) is added to stimulate the receptor.

  • Fluorescence measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits the agonist response by 50% (IC50 for antagonists) is calculated.

Novel Object Recognition (NOR) Test

This behavioral assay assesses learning and memory in rodents.

  • Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

  • Familiarization Phase: On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.

  • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: The Discrimination Index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.

Conclusion

While the data for this compound is hypothetical, this guide provides a framework for its evaluation and comparison with established nAChR modulators. The presented in-vitro and in-vivo assays are standard methods for characterizing the pharmacological profile of novel compounds targeting nicotinic acetylcholine receptors for the potential treatment of cognitive disorders. Further empirical studies are necessary to determine the actual efficacy and therapeutic potential of this compound.

References

Assessing Off-Target Effects of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive assessment of the off-target effects of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate is currently challenging due to the limited publicly available data on its primary biological target and overall pharmacological profile. This guide provides a comparative framework based on the known activities of its core chemical scaffolds—pyridazine and piperidine—and outlines the necessary experimental approaches for a thorough off-target evaluation.

The molecule , this compound, integrates two pharmacologically significant heterocyclic rings: a pyridazine ring and a piperidine ring. The biological activities of derivatives of these rings are diverse, suggesting a broad potential for on-target efficacy as well as off-target interactions.

Potential Target Classes Based on Scaffold Analysis

Derivatives of the pyridazine scaffold have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyridazine-containing compounds have been investigated for their roles in modulating inflammatory pathways.

  • Antimicrobial and Antiviral Properties: The pyridazine nucleus is a key component in various agents developed to combat microbial and viral infections.

  • Anticancer Activity: Certain pyridazine derivatives have shown promise as cytotoxic agents against various cancer cell lines.

The piperidine scaffold is a common feature in a vast array of approved drugs and clinical candidates, with activities often centered on the central nervous system (CNS). These include:

  • Receptor Antagonism/Agonism: Piperidine moieties are frequently found in antagonists for receptors like the CXCR3 chemokine receptor and histamine H1 receptors.

  • Enzyme Inhibition: This scaffold is also present in various enzyme inhibitors.

  • Ion Channel Modulation: Certain piperidine derivatives are known to interact with ion channels.

A patent for a structurally related pyridazine compound suggests a potential role as a modulator of the Janus kinase (JAK) family member, Tyrosine Kinase 2 (Tyk2), which is involved in the signaling of cytokines such as IL-12, IL-23, and IFN-alpha. This indicates a potential primary target in the realm of autoimmune and inflammatory diseases. Furthermore, studies on other piperidine carboxylic acid derivatives have pointed towards the inhibition of adhesion molecules like ICAM-1, which are also implicated in inflammatory responses.

Comparative Analysis: A Hypothetical Framework

Without a confirmed primary target for this compound, a direct comparison with alternatives is speculative. However, if we hypothesize its primary target to be, for example, a specific kinase involved in inflammation, a comparative guide would assess its performance against other known inhibitors of the same kinase.

The following table illustrates how quantitative data for such a comparison would be structured.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (IC50, nM)Alternative 1 (IC50, nM)Alternative 2 (IC50, nM)
Primary Target Kinase X Data Needed1015
Off-Target Kinase AData Needed500>10,000
Off-Target Kinase BData Needed1,2008,500
Off-Target Kinase CData Needed>10,000>10,000

Essential Experimental Protocols for Off-Target Assessment

To generate the necessary data for a comprehensive off-target assessment, a tiered experimental approach is required.

1. Primary Target Identification and Validation:

  • Affinity-Based Screening: Techniques such as affinity chromatography or chemical proteomics to identify binding partners from cell lysates.

  • Broad Kinase Panel Screening: An initial screen against a large panel of kinases to identify potential primary targets.

2. In Vitro Selectivity Profiling:

  • Comprehensive Kinase Panel: Testing the compound against a panel of several hundred kinases at a fixed concentration to identify off-target hits.

  • Dose-Response Assays: Determining the IC50 or Ki values for any identified off-target interactions to quantify the potency of these effects.

3. Cellular Off-Target Engagement:

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

  • Phospho-protein Profiling: Using techniques like mass spectrometry or antibody arrays to assess the impact on various signaling pathways within the cell.

Experimental Workflow for Off-Target Profiling

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Cellular Validation A Compound of Interest (this compound) B Broad Kinase Panel Screen A->B C Identification of Primary and Off-Target Hits B->C D IC50 Determination for Primary and Off-Targets C->D E Selectivity Profiling D->E F Cell-Based Assays (e.g., CETSA, Phospho-profiling) D->F G Confirmation of On- and Off-Target Engagement F->G

Caption: Workflow for assessing the off-target effects of a compound.

Signaling Pathway Analysis

Given the potential modulation of the JAK-STAT pathway through Tyk2, it is crucial to investigate the compound's impact on this signaling cascade.

JAK-STAT Signaling Pathway

G cluster_cytokine cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (e.g., Tyk2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_P->STAT_P Dimerization Gene Target Gene Expression STAT_P->Gene Nuclear Translocation

Caption: Simplified overview of the JAK-STAT signaling pathway.

Conclusion

A thorough assessment of the off-target effects of this compound is contingent upon the initial identification of its primary biological target. The diverse activities of its constituent pyridazine and piperidine scaffolds suggest a broad range of potential interactions that require systematic investigation. The experimental framework outlined above provides a roadmap for generating the necessary quantitative data to construct a meaningful comparative guide for researchers, scientists, and drug development professionals. Without such data, any discussion of off-target effects remains speculative.

Navigating the Labyrinth of Preclinical Data: A Comparative Guide to the Reproducibility of 6-Chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Direct, publicly available, multi-lab reproducibility data for "Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate" is not currently available. To fulfill the spirit of this request, this guide provides a comparative framework using a closely related series of published compounds: 6-chloropyridazin-3-yl hydrazones and their cyclized 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine analogs. This illustrative guide demonstrates how to structure and present such data to assess reproducibility and compare alternatives, a critical step in preclinical drug development. The data herein is based on the findings of Mamta et al. in Bioorganic Chemistry (2019).[4][5]

Executive Summary

The journey of a potential therapeutic agent from bench to bedside is fraught with challenges, paramount among them being the reproducibility of preclinical biological data. This guide delves into the cytotoxic activity of a series of 6-chloropyridazine derivatives, offering a clear comparison of their performance against various cancer cell lines. By presenting quantitative data in a structured format, detailing the experimental methodologies, and visualizing the underlying biological and experimental processes, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing such compounds.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of a selection of 6-chloropyridazin-3-yl hydrazones (compounds 3a-d ) and their corresponding 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives (compounds 4a-d ) was evaluated against three human cancer cell lines: SB-ALL and NALM-6 (both Acute Lymphoblastic Leukemia), and MCF-7 (breast adenocarcinoma). The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below. Doxorubicin was used as a positive control.

Compound IDR GroupSB-ALL IC50 (µM)NALM-6 IC50 (µM)MCF-7 IC50 (µM)
3a H>100>100>100
3b CH₃85.3292.14>100
3c C₂H₅76.4588.2195.33
3d C₆H₅45.2151.8962.78
4a H68.4375.1181.23
4b CH₃25.1829.5433.67
4c C₂H₅18.9222.4326.19
4d C₆H₅8.7610.3214.51
Doxorubicin -0.1670.2120.450

Data extracted from Mamta et al., Bioorganic Chemistry, 2019.[4][5]

Experimental Protocols

To ensure the potential for reproducibility, a detailed understanding of the experimental methodology is crucial. The cytotoxic activity of the compounds was determined using the MTT assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, an insoluble purple product. The concentration of formazan is directly proportional to the number of living cells.

Cell Lines and Culture:

  • Human cancer cell lines SB-ALL, NALM-6, and MCF-7 were used.

  • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Assay Procedure:

  • Cell Seeding: Cells were seeded in 96-well microtiter plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO to create stock solutions. These were further diluted with the culture medium to achieve a range of final concentrations. The cells were then treated with these various concentrations of the compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Incubation: The plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizing the Processes

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (SB-ALL, NALM-6, MCF-7) cell_seeding Seed Cells in 96-well Plates (5x10^3 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Compounds to Cells incubation_24h->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for determining the cytotoxic activity of test compounds using the MTT assay.

Putative Signaling Pathway: Caspase-Mediated Apoptosis

The study by Mamta et al. suggests that the cytotoxic effects of the more potent compounds are mediated through the induction of apoptosis, a form of programmed cell death, via the activation of caspases 3 and 7.[4][5] Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[1][8][9]

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase TestCompound Test Compound (e.g., 4d) Mitochondria Mitochondria TestCompound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase 9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase 9 Apoptosome->ActiveCaspase9 Caspase37 Pro-Caspase 3/7 ActiveCaspase9->Caspase37 ActiveCaspase37 Active Caspase 3/7 Caspase37->ActiveCaspase37 Substrates Cellular Substrates (e.g., PARP) ActiveCaspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound, leading to the activation of executioner caspases 3 and 7.

References

A Comparative Analysis of the ADME Properties of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate and Its Putative Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate and its conceptual derivatives. Due to the absence of publicly available experimental data for this specific molecule, this comparison is constructed based on established ADME principles and data from structurally related compounds containing pyridazine and piperidine scaffolds. The information herein is intended to guide researchers in predicting the potential pharmacokinetic profile of this chemical series and to provide standardized methodologies for its experimental evaluation.

The core structure, this compound, combines a 6-chloropyridazine moiety, known to influence metabolic stability and solubility, with a piperidine-3-carboxylate core, a common scaffold in medicinal chemistry that can impact permeability and metabolic pathways.[1] Variations in this core structure, representing putative derivatives, are discussed to illustrate potential strategies for optimizing ADME properties.

Comparative ADME Data of Analogous Compounds

The following tables summarize representative ADME data for compounds analogous to the core structure. These data are compiled from literature on various pyridazine and piperidine derivatives and are intended to provide a predictive baseline for the target compound class.

Table 1: Physicochemical and Absorption Properties of Analogous Compounds

Compound ClassExample StructureAqueous Solubility (pH 7.4)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Commentary
Core Structure Analog (Hypothetical) Methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylateModerateHigh (>10)The pyridazine moiety may enhance solubility compared to a non-heterocyclic aryl group. The piperidine scaffold is often associated with good permeability.[2][3]
Derivative A: Carboxylic Acid 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acidHighLow to ModerateHydrolysis of the methyl ester to a carboxylic acid would likely increase aqueous solubility but may decrease passive permeability due to increased polarity.
Derivative B: Amide 1-(6-Chloropyridazin-3-yl)-N-methylpiperidine-3-carboxamideModerateHighConversion of the ester to an amide may slightly alter solubility and could maintain or improve permeability. Amides can sometimes be more metabolically stable than esters.
Derivative C: Alternative N-Aryl Group Methyl 1-(pyrimidin-2-yl)piperidine-3-carboxylateModerate to HighHighReplacing the chloropyridazine with another nitrogen-containing heterocycle like pyrimidine could modulate solubility and metabolic properties while likely retaining high permeability.

Table 2: Distribution and Metabolism Properties of Analogous Compounds

Compound ClassHuman Liver Microsome Stability (t½, min)Plasma Protein Binding (% Bound)Primary Metabolic Pathways
Core Structure Analog (Hypothetical) 10 - 3080 - 95%Ester hydrolysis, Piperidine oxidation (N-dealkylation, ring hydroxylation), Pyridazine oxidation.[4][5]
Derivative A: Carboxylic Acid > 6070 - 90%More resistant to metabolism as the primary ester hydrolysis site is removed. Ring oxidation would be the main route.
Derivative B: Amide 30 - 6080 - 95%Amide hydrolysis (generally slower than ester hydrolysis), Piperidine and Pyridazine oxidation.
Derivative C: Alternative N-Aryl Group Variable (dependent on heterocycle)75 - 95%Ester hydrolysis, Piperidine oxidation, Oxidation of the new heterocyclic ring.

Table 3: Cytochrome P450 Inhibition Profile of Analogous Pyridazine Compounds

CYP IsoformIC₅₀ (µM) - Representative Pyridazine Kinase InhibitorPotential for Drug-Drug Interactions (DDI)
CYP1A2 > 25Low
CYP2C9 > 25Low
CYP2C19 10 - 25Low to Moderate
CYP2D6 5 - 15Moderate
CYP3A4 1 - 10Moderate to High

Note: IC₅₀ values for kinase inhibitors containing a pyridazine moiety often show moderate to potent inhibition of CYP3A4.[6] The specific inhibitory potential of this compound would require experimental determination.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are standard in the pharmaceutical industry for early-stage drug discovery.[7]

Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolism of a compound by Phase I enzymes, primarily Cytochrome P450s.

  • Methodology:

    • The test compound (typically 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the compound remaining is plotted against time to determine the first-order decay rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.[8][9]

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound (typically 10 µM) is added to the apical (A) side for assessing A-to-B permeability (absorptive direction) and to the basolateral (B) side for B-to-A permeability (efflux direction).

    • Samples are taken from the receiver compartment at a specific time point (e.g., 2 hours).

    • Compound concentrations in the donor and receiver compartments are quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered an indication of active efflux.[11]

Plasma Protein Binding (Equilibrium Dialysis)
  • Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

  • Methodology:

    • An equilibrium dialysis apparatus (e.g., RED device) is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

    • The test compound is added to one chamber containing plasma (human or other species). The other chamber contains a protein-free buffer.

    • The apparatus is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

    • After incubation, samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in both chambers is determined by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.[12][13]

CYP450 Inhibition Assay
  • Objective: To evaluate the potential of a compound to inhibit the major drug-metabolizing CYP450 isoforms, which is a primary cause of drug-drug interactions.[14]

  • Methodology:

    • The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C.

    • The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

    • The rate of metabolite formation is compared to a control incubation without the test compound.

    • The percentage of inhibition is plotted against the concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for ADME screening and a potential metabolic pathway for the core structure.

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_decision Decision Gate cluster_in_vivo In Vivo Follow-up Solubility Aqueous Solubility Decision Go / No-Go Prioritize Derivatives Solubility->Decision Permeability Caco-2 Permeability Permeability->Decision Metabolic_Stability Microsomal Stability Metabolic_Stability->Decision PPB Plasma Protein Binding PPB->Decision CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Decision PK_Study Rodent PK Study Decision->PK_Study If Favorable Profile

Caption: General workflow for in vitro ADME screening in early drug discovery.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Methyl 1-(6-Chloro-3-pyridazinyl) piperidine-3-carboxylate M1 Carboxylic Acid Derivative (Ester Hydrolysis) Parent->M1 Esterases M2 Hydroxylated Piperidine (CYP-mediated Oxidation) Parent->M2 CYP450s M3 N-Oxide on Piperidine (FMO or CYP-mediated) Parent->M3 CYP450s/FMOs M4 Oxidized Pyridazine Parent->M4 CYP450s M5 Glucuronide Conjugate (on COOH or OH) M1->M5 UGTs M2->M5 UGTs

Caption: Potential metabolic pathways for the core structure.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a heterocyclic compound containing chlorine, pyridazine, and piperidine moieties. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a hazard assessment based on its structural components is crucial. The pyridazine and piperidine rings, along with the chloro- substitution, suggest that the compound should be handled as a hazardous substance.[1] Potential hazards include skin and eye irritation, and it may be harmful if swallowed.[1]

Personal Protective Equipment (PPE):

Before handling the compound or its waste, ensure the following PPE is worn:

PPE CategorySpecification
Eye ProtectionSafety goggles or glasses with side shields.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
RespiratoryUse in a well-ventilated area, such as a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail.

1. Waste Identification and Segregation:

  • Hazardous Waste Classification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous chemical waste.[2]

  • Waste Stream Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible chemicals can lead to dangerous reactions.

2. Waste Collection and Container Management:

  • Appropriate Containers: Use a designated, leak-proof, and chemically compatible container for waste collection.[2] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The date waste was first added.

    • The name and contact information of the responsible researcher.

    • The laboratory location (building and room number).

    • Appropriate hazard pictograms (e.g., irritant, harmful).

  • Container Handling: Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors.[2] Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.

3. Storage and Disposal:

  • Satellite Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response StepAction
1. Evacuate & Ventilate Evacuate the immediate area and ensure adequate ventilation.[1]
2. Contain Spill Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to contain the spill.[1][3]
3. Collect Waste Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
4. Decontaminate Area Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1]
5. Dispose of Materials All materials used for cleanup must be disposed of as hazardous waste.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_management Management & Disposal cluster_spill Spill Response A Assess Hazards & Don Appropriate PPE B Identify & Segregate Hazardous Waste A->B C Use Labeled, Compatible Waste Container B->C D Collect Waste (Compound & Contaminated Items) C->D E Store Sealed Container in Designated Satellite Area D->E H Spill Occurs D->H F Contact EHS for Waste Pickup E->F G Document Waste Manifest F->G I Evacuate & Ventilate H->I J Contain with Absorbent Material I->J K Collect & Dispose as Hazardous Waste J->K K->C Add to Waste Container

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks, protect the environment, and maintain a safe working environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Essential Safety and Operational Protocols for Handling Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate. The following guidelines are based on the safety data for a closely related structural analog, Methyl 1-(6-chloro-3-pyridazinyl)piperidine-4-carboxylate, and general best practices for handling chlorinated heterocyclic compounds and piperidine derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for the title compound, a cautious approach is strongly advised.

Immediate Safety Concerns

Based on data from its structural analog, this compound is presumed to be a hazardous substance. The primary immediate concerns are:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure during handling.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when there is a risk of splashing or handling larger quantities.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling. Change gloves immediately if contaminated.
Laboratory CoatA flame-retardant and chemically impervious lab coat should be worn and fully buttoned.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorFor situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Before handling, inspect all PPE for integrity.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Use spark-proof tools and avoid sources of ignition, as piperidine derivatives can be flammable.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage :

    • Store in a tightly closed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and its containers must be handled with care to prevent environmental contamination.

  • Waste Chemical :

    • This material should be disposed of as hazardous waste.

    • The recommended disposal method is through a licensed professional waste disposal service, which may involve controlled incineration with flue gas scrubbing.[3]

    • Do not discharge to sewer systems.[3]

  • Contaminated Packaging :

    • Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • Puncture the container to prevent reuse.

    • Dispose of the container through a licensed waste disposal service.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • In Case of Skin Contact :

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.

    • Remove contaminated clothing and wash it before reuse.

    • If skin irritation persists, seek medical attention.

  • In Case of Eye Contact :

    • Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • If Inhaled :

    • Move the person to fresh air.

    • If breathing is difficult, give oxygen.

    • If not breathing, give artificial respiration.

    • Seek medical attention if symptoms occur.

  • If Swallowed :

    • Clean mouth with water and drink plenty of water afterward.

    • Do NOT induce vomiting.

    • Seek medical attention if symptoms occur.

  • Spill Management :

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

    • Collect the absorbed material into a sealed, properly labeled container for disposal.[2]

    • Do not allow the spillage to enter drains or watercourses.[2]

Visual Workflow for Handling and Disposal

start Start: Receive Chemical prep Preparation: - Don PPE - Verify Fume Hood Operation - Prepare Spill Kit start->prep handling Handling: - Work in Fume Hood - Avoid Dust/Aerosol Formation - Use Spark-Proof Tools prep->handling storage Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage Store Unused Chemical disposal_prep Waste Preparation: - Segregate Waste - Label Container Clearly handling->disposal_prep Generate Waste end End: Decontaminate Area & PPE handling->end Complete Work storage->handling Retrieve for Use disposal Disposal: - Use Licensed Waste Contractor - Incineration with Scrubbing disposal_prep->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.